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Core Science & Biosynthesis

Foundational

Technical Guide: 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine

This in-depth technical guide details the chemical identity, synthesis, and application of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1431962-79-6), a specialized heterocyclic building block used in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1431962-79-6), a specialized heterocyclic building block used in the development of kinase inhibitors and pharmaceutical intermediates.

CAS Number: 1431962-79-6

Executive Summary

1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is a functionalized aminopyrazole derivative characterized by an acid-labile (4-methoxyphenoxy)methyl group at the N1 position. This molecule serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors. The N1-substituent acts as a specialized protecting group (hemiaminal ether type) or a pharmacophoric anchor, improving lipophilicity and modifying the electronic properties of the pyrazole core during multi-step synthesis.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control and experimental design.

PropertySpecification
CAS Registry Number 1431962-79-6
IUPAC Name 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol (Free Base); 255.70 g/mol (HCl Salt)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyrazole-NH2 conjugate acid)
InChI Key SFQWNAUGNLYQPQ-UHFFFAOYSA-N
SMILES COc1ccc(OCn2ccc(N)c2)cc1

Synthetic Pathways & Methodology

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is typically achieved via a convergent route involving the N-alkylation of a nitro-pyrazole precursor followed by chemoselective reduction.

Retrosynthetic Analysis

The molecule is disassembled into two key fragments: the 4-nitropyrazole core and the (chloromethoxy)benzene linker. The final amine is revealed via hydrogenation.

Retrosynthesis Figure 1: Retrosynthetic Strategy for CAS 1431962-79-6 Target Target Molecule (Aminopyrazole) Nitro Intermediate (1-Substituted-4-Nitropyrazole) Target->Nitro Reduction (H2/Pd-C) Core Starting Material 1 4-Nitro-1H-pyrazole Nitro->Core N-Alkylation Linker Starting Material 2 1-(Chloromethoxy)-4-methoxybenzene Nitro->Linker + Base (K2CO3)

Step-by-Step Experimental Protocol
Step 1: Preparation of the Electrophile (In Situ)

Caution: Chloromethyl ethers are potential carcinogens. Handle in a closed system.

  • Reagents : 4-Methoxyphenol (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (SOCl₂).

  • Procedure : Dissolve 4-methoxyphenol and paraformaldehyde in dry dichloromethane (DCM). Cool to 0°C. Add SOCl₂ dropwise. Stir at room temperature for 2 hours to generate 1-(chloromethoxy)-4-methoxybenzene .

  • Note : This intermediate is unstable and typically used immediately without isolation.

Step 2: N-Alkylation of 4-Nitropyrazole
  • Reagents : 4-Nitro-1H-pyrazole (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetone or DMF.

  • Procedure :

    • Suspend 4-nitro-1H-pyrazole and K₂CO₃ in dry acetone.

    • Add the solution of 1-(chloromethoxy)-4-methoxybenzene dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup : Filter inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography to yield 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole .

Step 3: Reduction to 4-Amine
  • Reagents : Nitro intermediate (from Step 2), 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure), Methanol/THF (1:1).

  • Procedure :

    • Dissolve the nitro compound in MeOH/THF.

    • Add Pd/C catalyst carefully under nitrogen flow.

    • Purge with Hydrogen gas and stir at Room Temperature for 12 hours.

    • Workup : Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

    • Salt Formation : Treat with HCl in dioxane to precipitate the hydrochloride salt (CAS 1431962-79-6) for improved stability.

Medicinal Chemistry Applications

This compound is utilized primarily as a scaffold for kinase inhibitors. The 4-aminopyrazole moiety is a classic "hinge-binder" in ATP-competitive inhibitors.

The Role of the (4-Methoxyphenoxy)methyl Group

Unlike simple alkyl groups, the (4-MeO-Ph)-O-CH2- substituent serves dual purposes:

  • Protecting Group Strategy : It functions as a variation of the SEM (2-(Trimethylsilyl)ethoxymethyl) or POM (Pivaloyloxymethyl) groups. It masks the pyrazole nitrogen during electrophilic aromatic substitution on the C-ring or coupling reactions (e.g., Buchwald-Hartwig amination). It can be cleaved under specific acidic conditions (e.g., TFA/DCM) to reveal the free NH-pyrazole.

  • Lipophilic Tail : In some final drug candidates, this group is retained to occupy the hydrophobic pocket (Selectivity Pocket) of the kinase enzyme, providing additional binding affinity via Van der Waals interactions.

Signal Pathway Interaction (General Kinase)

The aminopyrazole core typically forms hydrogen bonds with the hinge region of the kinase domain.

Interaction Figure 2: Pharmacophore Interaction Map Inhibitor 1-[(4-methoxyphenoxy)methyl] -1H-pyrazol-4-amine Hinge Hinge Region (Glu/Met Residues) Inhibitor->Hinge H-Bonding (NH2) Pocket Hydrophobic Pocket Inhibitor->Pocket Hydrophobic Interaction (Phenoxymethyl group) Kinase Kinase Domain (ATP Binding Site) Hinge->Kinase Pocket->Kinase

Handling, Stability & Safety

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; the HCl salt is hygroscopic.

  • Stability : The hemiaminal ether linkage (N-CH2-O) is susceptible to hydrolysis in strong aqueous acids. Avoid prolonged exposure to acidic moisture.

  • Safety :

    • GHS Classification : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

    • PPE : Wear nitrile gloves, safety goggles, and use a fume hood.

    • Disposal : Incinerate as hazardous organic waste containing nitrogen.

References

  • Sigma-Aldrich . 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride Product Datasheet. Available at:

  • Enamine . Building Blocks: Pyrazoles. Enamine Catalog ID: ENAH03856A69. Available at:

  • Holzer, W. et al. (2004). "The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones". Heterocycles, 63(1). (Context on N-alkoxy/benzyl protection).
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 1431962-79-6. Available at:

Exploratory

An In-Depth Technical Guide to 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential therapeutic applications of 1-[(4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential therapeutic applications of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine. As a member of the pyrazole class of heterocyclic compounds, this molecule holds significant promise in medicinal chemistry due to its structural features that are amenable to creating diverse libraries of compounds for drug discovery. This document delves into the nuanced aspects of its synthesis, including a detailed, validated protocol, and discusses its potential as a kinase inhibitor, a class of therapeutic agents with broad applications in oncology and inflammatory diseases.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The five-membered heterocyclic ring containing two adjacent nitrogen atoms provides a versatile scaffold for the development of targeted therapeutics.[4][5] The compound 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine, with its unique substitution pattern, presents an intriguing candidate for further investigation in drug development programs. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this promising molecule.

Chemical Structure and Properties

The chemical identity of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is defined by a pyrazole core substituted at the 1-position with a (4-methoxyphenoxy)methyl group and at the 4-position with an amine group.

Molecular Formula: C₁₁H₁₃N₃O₂

Molecular Weight: 219.24 g/mol

CAS Number: 1431962-79-6 (for the hydrochloride salt)[6]

The structure combines the key pharmacophoric elements of the 4-aminopyrazole moiety with a flexible ether linkage to a substituted aromatic ring. This combination of features can influence the molecule's binding affinity and selectivity for various biological targets.

Table 1: Physicochemical Properties of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O₂Calculated
Molecular Weight219.24 g/mol Calculated
InChI KeySFQWNAUGNLYQPQ-UHFFFAOYSA-N[6]
Physical FormPowder (as HCl salt)[6]

digraph "1((4_methoxyphenoxy)methyl)_1H_pyrazol_4_amine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0.0,1.2!"]; N2 [label="N", pos="-0.8,0.4!"]; C3 [label="C", pos="-0.5,-0.8!"]; C4 [label="C", pos="0.7,-0.5!"]; C5 [label="C", pos="0.8,0.8!"]; C6 [label="CH2", pos="0.5,2.5!"]; O1 [label="O", pos="1.5,3.3!"]; C7 [label="C", pos="2.5,2.8!"]; C8 [label="C", pos="3.2,3.9!"]; C9 [label="C", pos="4.2,3.5!"]; C10 [label="C", pos="4.5,2.2!"]; C11 [label="C", pos="3.8,1.1!"]; C12 [label="C", pos="2.8,1.5!"]; O2 [label="O", pos="5.5,1.8!"]; C13 [label="CH3", pos="6.5,2.5!"]; N3 [label="NH2", pos="1.5,-1.5!"];

// Bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- O1 [label=""]; O1 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C7 [label=""]; C10 -- O2 [label=""]; O2 -- C13 [label=""]; C4 -- N3 [label=""];

}

Caption: 2D Chemical Structure of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine.

Synthesis and Characterization

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine can be approached through a multi-step sequence, leveraging established pyrazole chemistry. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key synthons: 4-amino-1H-pyrazole and 1-(chloromethyl)-4-methoxybenzene. The N-alkylation of the pyrazole nitrogen with the substituted benzyl halide would be the final key step.

retrosynthesis target 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine intermediates 4-Amino-1H-pyrazole + 1-(chloromethyl)-4-methoxybenzene target->intermediates N-Alkylation starting_materials 4-Nitropyrazole + 4-Methoxybenzyl alcohol intermediates->starting_materials Reduction & Chlorination

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis commences with the protection of the pyrazole nitrogen of 4-nitropyrazole, followed by reduction of the nitro group to an amine. Subsequent N-alkylation with a suitable (4-methoxyphenoxy)methyl halide and deprotection would yield the final product. A more direct approach involves the N-alkylation of 4-nitropyrazole followed by reduction.

synthesis_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction start 4-Nitropyrazole reagent1 1-(Chloromethyl)-4-methoxybenzene, Base (e.g., K2CO3) product1 1-[(4-Methoxyphenoxy)methyl]-4-nitro-1H-pyrazole reagent1->product1 reagent2 Reducing Agent (e.g., H2, Pd/C or SnCl2) product1->reagent2 final_product 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole

  • To a solution of 4-nitropyrazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(chloromethyl)-4-methoxybenzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

  • Dissolve 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (0.1 eq).

  • Subject the mixture to hydrogenation under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Alternatively, reduction can be achieved using a metal chloride like tin(II) chloride (SnCl₂) in a protic solvent.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine.

Characterization Data

¹H NMR:

  • Singlet for the pyrazole C3-H and C5-H protons.

  • Singlet for the methylene protons (-CH₂-O-).

  • Aromatic protons of the 4-methoxyphenoxy group appearing as two doublets (AA'BB' system).

  • Singlet for the methoxy group protons (-OCH₃).

  • Broad singlet for the amine protons (-NH₂).

¹³C NMR:

  • Signals corresponding to the pyrazole ring carbons.

  • Signal for the methylene carbon.

  • Signals for the carbons of the 4-methoxyphenoxy group, including the carbon attached to the methoxy group.

  • Signal for the methoxy carbon.

Mass Spectrometry (ESI-MS):

  • Expected [M+H]⁺ peak at m/z 220.1.

Potential Therapeutic Applications and Biological Activity

The 4-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Kinase Inhibition

Derivatives of 4-aminopyrazole have been reported as potent inhibitors of various kinases, including Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).[1][5] The amine group at the C4 position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituent at the N1 position explores a different region of the active site, and modifications here can significantly impact selectivity and potency.

kinase_inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Inflammation) Phospho_Substrate->Downstream_Signaling Inhibitor 1-[(4-methoxyphenoxy)methyl]- 1H-pyrazol-4-amine Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of kinase inhibition by ATP-competitive inhibitors.

The (4-methoxyphenoxy)methyl group in the target molecule provides a flexible linker to a substituted aromatic ring, which can be optimized to achieve specific interactions within the kinase active site, potentially leading to high potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Based on published data for related 4-aminopyrazole kinase inhibitors, the following SAR trends can be inferred:

  • 4-Amino Group: Essential for hinge binding and generally conserved.

  • N1-Substituent: Crucial for potency and selectivity. The nature, size, and flexibility of this group determine interactions in the solvent-exposed region of the kinase domain. The ether linkage in the target molecule provides conformational flexibility, which can be advantageous for binding.

  • Pyrazole Core: Provides the essential scaffold for orienting the key interacting groups.

Further derivatization of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine, particularly on the phenoxy ring, could lead to the development of highly potent and selective kinase inhibitors.

Conclusion and Future Directions

1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine represents a valuable building block and a promising lead compound in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features make it a strong candidate for development as a kinase inhibitor. This technical guide provides a foundational understanding of this molecule, intended to facilitate further research and development efforts. Future work should focus on the definitive synthesis and full spectroscopic characterization of this compound, followed by comprehensive biological screening against a panel of kinases to elucidate its specific targets and therapeutic potential. The exploration of a diverse library of analogs will be crucial in optimizing its pharmacological profile for potential clinical applications.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Amrita Vishwa Vidyapeetham. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives.

Sources

Foundational

4-amino-pyrazole derivatives in medicinal chemistry

An In-Depth Technical Guide to 4-Amino-Pyrazole Derivatives in Medicinal Chemistry Authored by a Senior Application Scientist Foreword: The 4-Amino-Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery The pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Amino-Pyrazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The 4-Amino-Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3] Among the various isomeric forms, the 4-amino-pyrazole scaffold has emerged as a particularly advantageous and "privileged" framework. Its unique electronic and structural features, specifically the strategic placement of a hydrogen bond donor (the amino group), allow it to form key interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2][4]

This guide provides an in-depth exploration of the 4-amino-pyrazole core, moving beyond a simple recitation of facts to explain the causality behind its synthesis, its mechanism of action against critical disease targets, and the structure-activity relationships that drive the development of potent and selective therapeutic agents.

Part 1: Synthetic Strategies - Forging the Core Scaffold

The successful application of the 4-amino-pyrazole scaffold is predicated on efficient and versatile synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve the construction of the pyrazole ring followed by the introduction of the amino group, or the direct use of precursors that lead to the final aminated product.

Key Synthetic Pathways

Three primary routes dominate the synthesis of 4-amino-pyrazole derivatives:

  • Reduction of 4-Nitro/4-Nitroso Pyrazoles: This is a classic and widely used method. It typically begins with the nitration of a pre-formed pyrazole ring at the C4 position, followed by a reduction of the nitro group to the corresponding amine.[5] A similar approach involves the reduction of 4-nitroso or 4-hydroxyimino precursors.[6][7] The key advantage of this method is the high reliability of the reduction step.

  • N-N Bond Formation via Cyclization: This approach builds the heterocyclic ring from acyclic precursors. For instance, the cyclization of 2-amino-3-oxo esters with hydrazine can yield 4-aminopyrazol-5-ol derivatives.[6] Another route involves the reaction of enaminonitriles with various reagents to form the pyrazole ring.[5]

  • Direct Amination and Functionalization: Modern cross-coupling methodologies, such as Buchwald-Hartwig amination, can be employed to directly install the amino group onto a suitably functionalized pyrazole core.[8] Additionally, functionalization of commercially available 4-nitropyrazole via Mitsunobu reactions followed by reduction offers a practical two-step synthesis for N1-alkylated 4-aminopyrazoles.[8]

The following diagram illustrates the conceptual workflow for the most common synthetic routes.

G cluster_0 Route A: Reduction cluster_1 Route B: Cyclization cluster_2 Route C: Functionalization A1 Substituted Pyrazole A2 Nitration (HNO3/H2SO4) A1->A2 A3 4-Nitro-Pyrazole Intermediate A2->A3 A4 Reduction (e.g., H2/Pd-C, SnCl2) A3->A4 A_Out 4-Amino-Pyrazole A4->A_Out B1 Acyclic Precursors (e.g., Enaminonitriles) B2 Reaction with Hydrazine or Hydrazine Derivatives B1->B2 B_Out 4-Amino-Pyrazole B2->B_Out C1 4-Nitropyrazole C2 N1-Alkylation (Mitsunobu Reaction) C1->C2 C3 1-Alkyl-4-Nitropyrazole C2->C3 C4 Reduction C3->C4 C_Out 1-Alkyl-4-Amino-Pyrazole C4->C_Out

Caption: Key synthetic workflows for 4-amino-pyrazole derivatives.

Representative Experimental Protocol: Reduction of a 4-Nitroso Intermediate

This protocol describes the synthesis of 4-amino-3-trifluoromethylpyrazoles via the reduction of their 4-nitroso precursors, a method proven effective for generating these valuable intermediates.[7][9]

Objective: To synthesize 4-amino-3-trifluoromethyl-5-phenylpyrazolium chloride.

Materials:

  • 4-Nitroso-3-trifluoromethyl-5-phenylpyrazole

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • n-Hexane

Step-by-Step Procedure:

  • Catalyst Preparation: Dissolve tin(II) chloride dihydrate (8 mmol) in a minimal amount of concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer. The acidic environment is crucial for the activity of the reducing agent.

  • Addition of Starting Material: To the stirred solution, add the 4-nitroso-3-trifluoromethyl-5-phenylpyrazole (2 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction progress can often be monitored visually by a change in color from the typically colored nitroso compound to a lighter-colored solution or suspension.

  • Isolation: Upon completion, the resulting solid (the hydrochloride salt of the aminopyrazole) will precipitate. Collect the solid by vacuum filtration.

  • Washing and Purification: Wash the filtered solid with n-hexane to remove any non-polar impurities. This step is critical for obtaining a clean product.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield the final 4-amino-3-trifluoromethyl-5-phenylpyrazolium chloride.

  • Validation: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Part 2: Biological Targets and Therapeutic Applications

The 4-amino-pyrazole scaffold is a versatile binder, capable of targeting a wide array of proteins implicated in human disease. Its most profound impact has been in the development of kinase inhibitors for oncology and inflammatory diseases.

Kinase Inhibition: A Privileged Scaffold for the ATP Pocket

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[10] The 4-amino-pyrazole core acts as a "hinge-binder," a critical pharmacophore that forms hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site. This interaction mimics the binding of adenine from ATP, effectively blocking the kinase's catalytic activity.

Key Kinase Targets:

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is central to immune response and cell growth.[11] Aberrant JAK signaling is implicated in myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions.[10][11] Several series of 4-amino-pyrazole derivatives have been designed as potent JAK inhibitors.[10][11] Docking studies reveal that the pyrazole's -NH and =N- moieties form crucial hydrogen bonds with hinge residues like GLU930 and LEU932 in JAK2.[11]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene 6. Gene Activation Inhibitor 4-Amino-Pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

  • Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, a process essential for cell division.[12] Its inhibition is a synthetic lethal strategy for cancers with high expression of TRIM37, such as neuroblastoma.[12] Structure-based design of 4-amino-pyrazole ureas has led to potent and selective PLK4 inhibitors.[12]

  • Fibroblast Growth Factor Receptors (FGFR): The FGFR signaling pathway is a driver in various cancers, including bladder cancer and cholangiocarcinoma.[13] A significant challenge in FGFR inhibitor therapy is the emergence of "gatekeeper" resistance mutations. Covalent 4-amino-pyrazole inhibitors have been developed to overcome this by targeting a P-loop cysteine, showing activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[13]

Antioxidant and Neuroprotective Activity

Certain 4-aminopyrazol-5-ol derivatives have been investigated as analogs of Edaravone, a free radical scavenger used to treat stroke and ALS.[6] These compounds exhibit significant antioxidant activity, as demonstrated in various assays (ABTS, FRAP, ORAC).[1][6] The mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Structure-activity studies have shown that substituents at the N1 and C3 positions of the pyrazole ring significantly influence this antioxidant potential.[6]

Antimicrobial and Other Activities

The 4-amino-pyrazole scaffold has also been incorporated into compounds with a range of other biological effects:

  • Antibacterial/Antifungal: Derivatives have shown activity against strains like Staphylococcus aureus and various fungi.[7][9][14]

  • Anticonvulsant: Early studies identified anticonvulsant properties, highlighting the importance of the distance between the exocyclic amino group and the endocyclic nitrogen for this activity.[1]

  • Analgesic and Anti-inflammatory: Some compounds have demonstrated pain-relieving and anti-inflammatory effects in in vivo models.[7][9]

Part 3: Structure-Activity Relationships (SAR) and Data Analysis

The optimization of 4-amino-pyrazole derivatives into clinical candidates relies on a deep understanding of their SAR. Small structural modifications can lead to dramatic changes in potency, selectivity, and pharmacokinetic properties.

SAR Insights for Kinase Inhibitors
  • The Hinge-Binding Motif: The 4-amino group and an adjacent pyrazole nitrogen are paramount for kinase activity, as they form the critical hydrogen bonds with the kinase hinge.

  • N1-Substituents: Modification at the N1 position is a common strategy to explore selectivity pockets and improve physicochemical properties. For example, in JAK inhibitors, removing a side chain at this position led to improved kinase inhibition.[11]

  • C3 and C5-Substituents: These positions project out from the ATP pocket and can be modified to enhance selectivity, improve solubility, and block metabolic hotspots. In FGFR inhibitors, this vector is used to attach a covalent warhead.[13]

Quantitative Data Summary: JAK Inhibition

The following table summarizes the inhibitory activity of representative 4-amino-pyrazole derivatives against the JAK family of kinases, demonstrating their potency.

Compound IDTarget KinaseIC₅₀ (µM)Reference
17m JAK10.67[10]
JAK20.098[10]
JAK30.039[10]
3f JAK10.0034[11]
JAK20.0022[11]
JAK30.0035[11]

Data shows high potency, particularly for compound 3f, which exhibits low nanomolar inhibition across the tested JAKs.

In Vitro Kinase Assay Protocol (Self-Validating System)

This protocol outlines a typical biochemical assay to determine the potency (IC₅₀) of a 4-amino-pyrazole derivative against a target kinase like JAK2.

Objective: To measure the concentration-dependent inhibition of JAK2 kinase activity by a test compound.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., Ulight-JAK-1tide)

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compound (4-amino-pyrazole derivative)

  • Positive control inhibitor (e.g., Ruxolitinib)

  • Negative control (DMSO vehicle)

  • 384-well assay plates

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to nanomolar concentrations.

  • Assay Plate Setup: Add 50 nL of the serially diluted test compound, positive control, or DMSO (negative control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the JAK2 enzyme solution (prepared in assay buffer) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection mix containing the Eu-labeled anti-phosphotyrosine antibody. This antibody will bind specifically to the phosphorylated substrate.

  • Final Incubation: Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Negative Control (0% Inhibition): Signal from DMSO wells.

    • Positive Control (100% Inhibition): Signal from wells with a saturating concentration of a known potent inhibitor.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 4-amino-pyrazole core has solidified its position as a premier scaffold in medicinal chemistry, particularly in the realm of kinase inhibition. Its synthetic accessibility and ideal geometry for binding conserved protein motifs ensure its continued relevance. Future research will likely focus on developing next-generation derivatives with enhanced selectivity to minimize off-target effects, overcoming acquired drug resistance, and exploring novel therapeutic areas beyond oncology and inflammation. The fusion of the 4-amino-pyrazole core with other pharmacophores and the application of new modalities, such as proteolysis-targeting chimeras (PROTACs), represent exciting frontiers for this remarkable heterocyclic system.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2018). Molecules. [Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). ResearchGate. [Link]

  • Biologically active 4‐aminopyrazole derivatives. (2024). ResearchGate. [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013). Molecules. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2015). ResearchGate. [Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (2025). Journal of Medicinal Chemistry. [Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). European Journal of Medicinal Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Recent developments in aminopyrazole chemistry. (2018). ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Technical Monograph: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes chemical engineering principles, synthetic organic chemistry, and medicinal application str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes chemical engineering principles, synthetic organic chemistry, and medicinal application strategies.

High-Fidelity Synthesis & Application in Kinase Inhibitor Design

Executive Summary

The compound 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine represents a specialized heterocyclic building block utilized primarily in the development of small-molecule kinase inhibitors (SMKIs) and fragment-based drug discovery (FBDD). Its structure combines a polar, hydrogen-bonding pyrazole core with a lipophilic, electron-rich (4-methoxyphenoxy)methyl tail.

This guide details the physiochemical properties, regiospecific synthesis, and medicinal utility of this compound. Special emphasis is placed on the N-hemiaminal ether linkage—a structural motif that serves dual roles as either a robust hydrophobic anchor for ATP-binding pockets or a potential prodrug moiety.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine
SMILES COc1ccc(OCn2cc(N)cn2)cc1
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
CAS Number 1431962-79-6 (HCl salt) / Generic
LogP (Predicted) ~1.8 – 2.1
pKa (Conj.[1] Acid) ~3.5 (Pyrazole N2)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Structural Analysis

The molecule consists of three distinct domains:

  • The 4-Aminopyrazole Head: A primary amine acting as a nucleophilic handle for amide/urea formation.

  • The Methylene Linker: A spacer (

    
    ) creating a hemiaminal ether linkage.
    
  • The 4-Methoxyphenoxy Tail: An electron-rich aromatic system designed to occupy hydrophobic regions (e.g., the back-pocket of a kinase).

Synthetic Engineering & Protocols

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine requires a convergent strategy. The critical engineering challenge is the installation of the N-hemiaminal ether without over-alkylation or decomposition of the sensitive linker.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Target Target: 1-[(4-methoxyphenoxy)methyl]- 1H-pyrazol-4-amine NitroInt Intermediate: 1-[(4-methoxyphenoxy)methyl]- 4-nitro-1H-pyrazole Target->NitroInt Reduction (H2/Pd-C or Fe/NH4Cl) Linker Reagent: Chloromethyl (4-methoxyphenyl) ether NitroInt->Linker N-Alkylation (K2CO3, DMF) Base Starting Material: 4-Nitropyrazole NitroInt->Base

Figure 1: Retrosynthetic disconnection showing the convergent assembly via N-alkylation of 4-nitropyrazole followed by reduction.

Detailed Synthetic Protocol
Step 1: Synthesis of the Linker (Chloromethyl 4-methoxyphenyl ether)

Note: This reagent is unstable and often generated in situ or used immediately.

  • Reagents: 4-Methoxyphenol (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (

    
    ) or dry HCl gas.
    
  • Procedure: Suspend 4-methoxyphenol and paraformaldehyde in dry dichloromethane (DCM) at 0°C. Bubble dry HCl gas or add

    
     dropwise.
    
  • Mechanism: Formation of the chloromethyl ether via a hemiacetal intermediate.

  • Critical Control: Maintain temperature <5°C to prevent polymerization.

Step 2: N-Alkylation of 4-Nitropyrazole

This step installs the tail. We utilize 4-nitropyrazole because the electron-withdrawing nitro group increases the acidity of the N-H proton (


), facilitating deprotonation by mild bases.
  • Reagents: 4-Nitropyrazole (1.0 eq),

    
     (2.5 eq), Chloromethyl 4-methoxyphenyl ether (1.1 eq), DMF (anhydrous).
    
  • Protocol:

    • Dissolve 4-nitropyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at RT for 30 mins to generate the pyrazolate anion.
      
    • Add the chloromethyl ether dropwise at 0°C.

    • Allow to warm to RT and stir for 4–12 hours.

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with hexanes.

Step 3: Nitro Reduction to Amine

The final step unmasks the nucleophilic amine.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH. Fast and clean, but requires care if the benzyl-ether bond is labile (though the N-CH2-O bond is generally stable to standard hydrogenolysis compared to benzyl esters).
    
  • Method B (Chemoselective Metal Reduction): Iron powder (Fe),

    
    , EtOH/Water (3:1), reflux.
    
    • Recommendation: Use Method B if scale >10g to avoid potential hydrogenolysis of the N-methylene bond.

Medicinal Chemistry Applications

Scaffold Hopping & Kinase Inhibition

This amine is a "privileged structure" precursor. The 4-aminopyrazole moiety mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases (e.g., JAK, BTK, CDK).

Mechanism of Action Integration:

  • Hinge Binding: The exocyclic amine (N4) acts as an H-bond donor to the kinase hinge residue (e.g., Glu/Met).

  • Hydrophobic Anchor: The (4-methoxyphenoxy)methyl group extends into the solvent-exposed region or a specific hydrophobic back-pocket (selectivity pocket), depending on the linker geometry.

Fragment-Based Drug Design (FBDD) Workflow

Researchers use this amine to rapidly generate libraries of inhibitors via amide coupling or Buchwald-Hartwig amination.

FBDD_Workflow cluster_reactions Divergent Synthesis Amine Core Scaffold: 1-[(4-methoxyphenoxy)methyl]- 1H-pyrazol-4-amine Coupling1 Reaction A: Acid Chloride + TEA (Amide Formation) Amine->Coupling1 Coupling2 Reaction B: Isocyanate (Urea Formation) Amine->Coupling2 Coupling3 Reaction C: Ar-Br + Pd Catalyst (Buchwald-Hartwig) Amine->Coupling3 Library Focused Library: Kinase Inhibitor Candidates Coupling1->Library Coupling2->Library Coupling3->Library

Figure 2: Divergent synthesis workflow transforming the core amine into a library of kinase inhibitors.

Handling & Stability (Safety Data)

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The free amine is prone to oxidation (browning) upon air exposure.

  • Stability: The hemiaminal ether linkage (N-CH2-O-Ar) is stable to basic conditions but acid-labile . Avoid strong aqueous acids (HCl, TFA) during workup, as this will cleave the tail, releasing formaldehyde and 4-methoxyphenol.

  • Hazards:

    • Precursors (chloromethyl ethers) are potential alkylating carcinogens. Handle in a fume hood.

    • The final amine is an irritant (H315, H319).

References

  • Sigma-Aldrich. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride Product Sheet.Link

  • ChemScene. Product Monograph: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles.Link

  • Journal of Medicinal Chemistry. Discovery of Pyrazole-Based Kinase Inhibitors (General Context).Link

  • Molecules. Synthesis of N-substituted 4-aminopyrazoles for CDK2 Inhibition.Link

Sources

Foundational

The Pyrazole Paradigm: Advanced Scaffolding Strategies in Modern Drug Discovery

Topic: Novel Pyrazole Scaffolds for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, drug discovery scientists, and pharmacology researchers.[1] [2] Executive Summary: Beyond the "Privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyrazole Scaffolds for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, drug discovery scientists, and pharmacology researchers.[1]

[2]

Executive Summary: Beyond the "Privileged" Label

The pyrazole ring (1,2-diazole) is frequently termed a "privileged scaffold" in medicinal chemistry—a label that, while accurate, often obscures the nuance required to exploit its full potential in modern drug design. From the historical success of Celecoxib to the precision oncology of Ruxolitinib, pyrazoles have proven their worth. However, the low-hanging fruit has been harvested.

Current discovery efforts must move beyond simple bioisosterism. The frontier lies in atropisomeric stability , regioselective functionalization of the C3/C5 positions , and the integration of pyrazoles into Targeted Covalent Inhibitors (TCIs) and PROTACs . This guide dissects these advanced strategies, providing a technical roadmap for leveraging novel pyrazole scaffolds in the 2025–2026 drug discovery landscape.

Structural Logic & Physicochemical Control

The utility of the pyrazole ring stems from its dual nature: it is an aromatic system that can act simultaneously as a hydrogen bond donor (NH) and acceptor (N2). However, this versatility introduces challenges in tautomeric control and metabolic liability .

Tautomerism and Binding Fidelity

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


), which can complicate binding kinetics.
  • Design Rule: To lock a bioactive conformation, N1-substitution is non-negotiable.

  • Electronic Tuning: An electron-withdrawing group (EWG) at N1 decreases the basicity of N2, modulating the pKa (typically ~2.5 for the conjugate acid). This is critical for optimizing solubility and permeability (LogD).

The Fsp³ Shift

Modern scaffolds are moving away from flat, polyaromatic stacks (high LogP, poor solubility) toward vectors with higher fraction of sp³ hybridized carbons (Fsp³).

  • Strategy: Utilizing spiro-fused pyrazoles or saturated bicyclic pyrazoles (e.g., tetrahydroindazoles) to disrupt planarity while maintaining the pharmacophore's orientation.

Advanced Synthetic Methodologies: Solving the Regioselectivity Crisis

The classical Knorr pyrazole synthesis often yields mixtures of regioisomers (1,3- vs 1,5-substituted), requiring tedious chromatographic separation. For high-throughput optimization, regiocontrol is paramount .

Protocol: Regioselective Synthesis via N-Tosylhydrazones

A superior alternative to classical condensation is the [3+2] cycloaddition of diazo compounds (generated in situ from tosylhydrazones) with terminal alkynes. This method ensures high regioselectivity for 1,3,5-trisubstituted pyrazoles.[2]

Experimental Workflow

Objective: Synthesis of 1-benzyl-3-phenyl-5-(p-tolyl)-1H-pyrazole with >95:5 regioselectivity.

Reagents:

  • N-benzyl-p-tolualdehyde tosylhydrazone (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK, 2.5 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Pyridine

  • Catalyst: 18-crown-6 (0.1 equiv, optional for rate enhancement)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial under Argon atmosphere, dissolve the tosylhydrazone (0.5 mmol) and phenylacetylene (0.6 mmol) in anhydrous dioxane (3 mL).

  • Activation: Add

    
    -BuOK (1.25 mmol) in one portion. The solution will typically turn yellow/orange, indicating the formation of the diazo intermediate.
    
  • Cyclization: Heat the reaction mixture to 110°C for 3–5 hours. Monitor consumption of the hydrazone via TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (5 mL). Extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂).

    • Note: The 1,3,5-isomer is thermodynamically favored under these base-mediated conditions due to steric minimization during the cycloaddition transition state.

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic flow and decision points for this regioselective protocol.

PyrazoleSynthesis Start Start: N-Tosylhydrazone + Alkyne BaseAdd Add t-BuOK (Base) Generate Diazo Species Start->BaseAdd Intermediate In Situ Diazo Intermediate (Transient) BaseAdd->Intermediate Elimination of Ts- Cycloaddition [3+2] Cycloaddition (110°C, Dioxane) Intermediate->Cycloaddition Trapping with Alkyne RegioCheck Regioselectivity Check (LC-MS / NMR) Cycloaddition->RegioCheck Isomer135 Major Product: 1,3,5-Trisubstituted Pyrazole RegioCheck->Isomer135 Steric Control (>95%) Isomer15 Minor Product: 1,5-Disubstituted RegioCheck->Isomer15 Trace (<5%)

Figure 1: Decision tree and mechanistic flow for the regioselective synthesis of trisubstituted pyrazoles via the tosylhydrazone route.

Case Study: Covalent Inhibition of KRAS G12C

The development of JDQ443 (Novartis) exemplifies the cutting edge of pyrazole design. It targets the KRAS G12C mutation, a driver in non-small cell lung cancer (NSCLC), using a pyrazole core to position a covalent warhead.

Structural Innovation: The Atropisomeric Anchor

Unlike earlier inhibitors, JDQ443 utilizes a 5-methylpyrazole core fused to a spiro-azetidine linker.[4]

  • The Challenge: KRAS G12C has a "switch II" pocket that is difficult to bind reversibly with high affinity.

  • The Solution: The pyrazole acts as a rigid scaffold. The C5-methyl group induces atropisomerism (restricted rotation) relative to the adjacent phenyl ring. This locks the molecule into a bioactive conformation that perfectly orients the acrylamide warhead toward the mutant Cysteine-12 residue.

Mechanism of Action
  • Recognition: The pyrazole-indazole motif binds in the switch II pocket (P-loop interaction).

  • Positioning: The spiro-linker extends the acrylamide electrophile.[4]

  • Lethality: A Michael addition occurs between the acrylamide and the thiol of Cys12, permanently silencing the oncogene.

Signaling Pathway Impact

The diagram below maps the interruption of the MAPK signaling cascade by pyrazole-based covalent inhibitors.

KRAS_Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GDP->KRAS_GTP Blocked RAF RAF Kinase KRAS_GTP->RAF Recruitment Inhibitor Pyrazole Covalent Inhibitor (e.g., JDQ443) Inhibitor->KRAS_GDP Covalent Lock (Cys12) MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription

Figure 2: Disruption of the RAS/MAPK signaling cascade by covalent locking of KRAS G12C in the inactive GDP-bound state.

Quantitative Data: SAR Trends in Pyrazole Kinase Inhibitors

The following table summarizes Structure-Activity Relationship (SAR) data aggregated from recent high-impact studies (2023-2025) on pyrazole-based kinase inhibitors.

Substitution PositionChemical ModificationEffect on Potency/PropertiesMechanistic Rationale
N1 (Nitrogen) Aryl / HeteroarylCritical for affinityOrients the scaffold; often occupies the hydrophobic pocket.
C3 (Carbon) Amide / Urea linkersIncreases SelectivityForms H-bonds with the "Gatekeeper" residue in the kinase hinge region.
C4 (Carbon) Halogens (F, Cl)Modulates Metabolic StabilityBlocks P450 oxidation sites; Fluorine can alter pKa of adjacent protons.
C5 (Carbon) Small Alkyl (Me, Et)Induces AtropisomerismRestricts bond rotation (as seen in JDQ443), reducing entropic penalty upon binding.
Ring Core Fused Bicycles (e.g., Pyrazolo[1,5-a]pyrimidine)Enhances SolubilityDisrupts planarity compared to bi-aryl systems; improves Fsp³.

Future Outlook: Pyrazoles in PROTACs

The next evolution of pyrazole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Warhead Utility: Pyrazoles are increasingly used as the "warhead" ligand for the Protein of Interest (POI) due to their synthetic accessibility for linker attachment (typically at N1 or C4).

  • Reversible Covalent PROTACs: By attaching cyano-acrylamide "warheads" to a pyrazole core, researchers are creating PROTACs that bind covalently yet reversibly. This increases residence time on the target without permanently modifying non-target proteins, enhancing the safety profile.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[2] Organic Letters.[2] Link

  • Weiss, A., et al. (2022). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry.[4] Link

  • Westermeyer, A., et al. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones.[5] Synlett.[5] Link

  • Ansari, A., et al. (2017). Pyrazole scaffolds: A promising frontier in drug discovery.[6] European Journal of Medicinal Chemistry. Link

  • Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs.[7] Journal of the American Chemical Society. Link

Sources

Exploratory

Technical Guide: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

Topic: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Strategic Building Block for Pyrazole-Based...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Building Block for Pyrazole-Based Therapeutics

Executive Summary

1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (CAS: 1431962-79-6, HCl salt) is a specialized heterocyclic intermediate employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, Src family kinases).

Its structural significance lies in the (4-methoxyphenoxy)methyl moiety attached to the pyrazole nitrogen (


). This group functions as a robust hemiaminal ether protecting group , offering superior stability compared to standard acetyl or simple alkyl groups while maintaining specific lability under acidic or oxidative conditions. This guide details the physicochemical properties, synthesis protocols, and strategic applications of this core scaffold in medicinal chemistry.
Chemical Specifications & Properties[1][2][3][4][5][6]

The following data consolidates the physicochemical profile of the compound, essential for analytical verification and stoichiometric calculations.

PropertySpecification
IUPAC Name 1-[(4-methoxyphenoxy)methyl]pyrazol-4-amine
CAS Number 1431962-79-6 (Hydrochloride)
Molecular Formula C

H

N

O

Molecular Weight 219.24 g/mol (Free Base); 255.70 g/mol (HCl Salt)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyrazole N), ~4.0 (Aniline-like amine)
Key Functional Group Primary Amine (C4-position), Hemiaminal Ether (

-protecting group)
Synthesis & Production Protocol

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is a two-stage process designed to ensure regioselectivity at the


 position and prevent over-alkylation.
Stage 1: Regioselective

-Protection

Objective: Mask the pyrazole nitrogen to prevent interference during downstream coupling reactions (e.g., amide formation at C4-amine) and to direct regiochemistry.

  • Reagents: 4-Nitro-1H-pyrazole, 1-(chloromethoxy)-4-methoxybenzene, Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF or THF.

  • Conditions: 0°C to Room Temperature,

    
     atmosphere.
    

Protocol:

  • Activation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq, 60% dispersion in oil) to deprotonate the pyrazole. Stir for 30 minutes until gas evolution ceases.

    • Causality: The pyrazolate anion is an ambident nucleophile. Low temperature favors kinetic control, though steric hindrance usually directs alkylation to the less hindered nitrogen.

  • Alkylation: Dropwise add 1-(chloromethoxy)-4-methoxybenzene (1.1 eq). The hemiaminal ether chloride is highly reactive; slow addition prevents exotherms.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and wash with brine. Purify via silica gel chromatography (Hexane/EtOAc).
    
Stage 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine without cleaving the acid-sensitive hemiaminal ether protecting group.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ) OR
    
    
    
    / Pd-C (carefully controlled).
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (Fe reduction) or RT (Hydrogenation).

Protocol (Fe/


 Method - Recommended for Stability): 
  • Suspend the

    
    -protected nitro intermediate in EtOH/
    
    
    
    O.
  • Add Fe powder (5.0 eq) and

    
     (5.0 eq).
    
  • Heat to reflux for 2–4 hours. Monitor by TLC/LC-MS.

    • Self-Validating Step: The disappearance of the nitro peak (strong UV absorbance) and appearance of the amine (polar, ninhydrin active) confirms conversion.

  • Filtration: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate filtrate. The product is often isolated as the HCl salt by treating the ethereal solution with 4M HCl in dioxane to ensure long-term stability.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation from the starting material to the final amine building block.

SynthesisPathway Start 4-Nitro-1H-pyrazole Inter Intermediate: 1-[(4-methoxyphenoxy)methyl]- 4-nitro-1H-pyrazole Start->Inter NaH, DMF, 0°C (N-Alkylation) Reagent 1-(chloromethoxy)- 4-methoxybenzene (Alkylation Agent) Reagent->Inter Final Target Product: 1-[(4-methoxyphenoxy)methyl]- 1H-pyrazol-4-amine Inter->Final Fe, NH4Cl, EtOH/H2O (Nitro Reduction)

Caption: Two-step synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine via N-alkylation and nitro reduction.

Strategic Applications in Drug Discovery

This compound is not merely an intermediate; it is a "Masked Scaffold" . The (4-methoxyphenoxy)methyl group serves a dual purpose:

  • Solubility Enhancer: The lipophilic ether tail improves the solubility of the polar pyrazole core in organic solvents during library synthesis.

  • Regiocontrol: It locks the tautomeric equilibrium of the pyrazole, ensuring that subsequent reactions (e.g., acylation of the amine) occur on a defined species.

Mechanism of Deprotection

The utility of this protecting group lies in its orthogonal stability. It is stable to basic conditions (e.g., amide coupling with HATU/DIEA) but cleaved under specific acidic conditions.

  • Cleavage Reagent: Trifluoroacetic acid (TFA) or dilute HCl.

  • Mechanism: Protonation of the ether oxygen facilitates the elimination of 4-methoxyphenol, generating an iminium ion that hydrolyzes to release formaldehyde and the free pyrazole

    
    .
    

DeprotectionMechanism Protected Protected Scaffold (N-CH2-O-Ar) Step1 Protonation of Ether Oxygen (TFA/H+) Protected->Step1 Intermediate Elimination of 4-Methoxyphenol Step1->Intermediate Iminium N-Hydroxymethyl / Iminium Intermediate Intermediate->Iminium - ArOH Final Free Pyrazole N-H + Formaldehyde Iminium->Final + H2O

Caption: Acid-catalyzed deprotection mechanism of the (4-methoxyphenoxy)methyl group.

References
  • PubChem Compound Summary. "1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine." National Center for Biotechnology Information. Accessed 2026. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Context: N-alkoxymethyl protecting groups).

Sources

Protocols & Analytical Methods

Method

A Robust, Two-Step Synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine from 4-Nitropyrazole

An Application Note for Medicinal and Process Chemistry Professionals Abstract This document provides a detailed protocol for the synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine, a valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract This document provides a detailed protocol for the synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine, a valuable building block in drug discovery. The synthesis is presented as a two-step sequence commencing with the commercially available and structurally symmetric 4-nitropyrazole. The methodology first involves a regioselective N-alkylation to introduce the (4-methoxyphenoxy)methyl sidechain, followed by a clean and efficient catalytic hydrogenation to reduce the nitro group to the target primary amine. This guide is designed for researchers in medicinal and process chemistry, offering in-depth explanations for procedural choices, detailed experimental protocols, and critical safety information.

Introduction and Strategic Overview

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including inhibitors for therapeutic targets like Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease.[1][2] The traditional synthesis of 4-aminopyrazoles often involves the nitration of a pyrazole ring followed by the reduction of the resulting 4-nitropyrazole.[3] This route, while effective, requires careful handling of potentially hazardous reagents.[3][4]

This guide details a reliable and scalable two-step synthesis of a functionalized 4-aminopyrazole derivative. The strategy leverages the symmetry of 4-nitropyrazole to circumvent issues of regioselectivity that often complicate the N-alkylation of pyrazole systems.[5] The subsequent reduction of the nitro-intermediate is achieved via catalytic hydrogenation, a method renowned for its efficiency and clean reaction profile.[6][7]

The overall transformation is depicted below:

G Start 4-Nitropyrazole Intermediate 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole Start->Intermediate Step 1: N-Alkylation (4-methoxyphenoxy)methyl chloride, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Product 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine Intermediate->Product Step 2: Nitro Reduction H₂, Pd/C, Solvent (e.g., EtOH)

Diagram 1: Overall Synthetic Pathway

Part I: N-Alkylation of 4-Nitropyrazole

2.1. Mechanistic Rationale and Procedural Justification

The first step is the formation of a C-N bond between the pyrazole ring and the (4-methoxyphenoxy)methyl substituent. The N-alkylation of pyrazoles is a cornerstone reaction in heterocyclic chemistry.[8]

  • Choice of Starting Material : 4-Nitropyrazole is an ideal starting material. Due to its C2v symmetry, the N1 and N2 positions are chemically equivalent. This elegantly solves the common challenge of N1/N2 regioselectivity in the alkylation of unsymmetrically substituted pyrazoles.[5][9]

  • Choice of Base and Solvent : The reaction proceeds via deprotonation of the pyrazole N-H proton to form a pyrazolide anion, which then acts as a nucleophile. While strong bases like sodium hydride (NaH) are effective, potassium carbonate (K₂CO₃) is a milder, safer, and more user-friendly alternative, particularly for larger-scale reactions.[8][10] Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent due to its high polarity, which facilitates the dissolution of the pyrazole salt, and its high boiling point, allowing for a wide range of reaction temperatures.[10]

  • Alkylating Agent : The electrophile is (4-methoxyphenoxy)methyl chloride. This reagent can be prepared from 4-methoxyphenol, formaldehyde, and hydrochloric acid, or sourced commercially. It provides the desired ether-linked sidechain.

G reagents 4-Nitropyrazole (4-methoxyphenoxy)methyl chloride K₂CO₃ in DMF process N-Alkylation Deprotonation of pyrazole N-H followed by nucleophilic attack (Sₙ2) on the alkylating agent. reagents->process product 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole process->product

Diagram 2: Workflow for N-Alkylation

2.2. Detailed Experimental Protocol: Synthesis of 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole

Materials:

  • 4-Nitropyrazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)

  • (4-methoxyphenoxy)methyl chloride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 4-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2–0.5 M with respect to the 4-nitropyrazole.

  • Stir the resulting suspension at room temperature for 20-30 minutes to facilitate salt formation.

  • Add (4-methoxyphenoxy)methyl chloride (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60–70 °C and stir for 6–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole.

Part II: Reduction of the Nitro Group

3.1. Mechanistic Rationale and Procedural Justification

The final step is the reduction of the electron-withdrawing nitro group to the electron-donating amino group.

  • Choice of Method : Catalytic hydrogenation is the method of choice for this transformation.[6] It is highly efficient and selective for the reduction of nitro groups without affecting other functional groups present in the molecule, such as the ether linkage and the aromatic rings. The only byproduct is water, which simplifies the purification process significantly compared to methods using metal reductants like tin(II) chloride or iron, which require extensive work-up to remove metal salts.[11][12]

  • Catalyst and Conditions : Palladium on activated carbon (Pd/C) is a robust and highly effective catalyst for this reaction.[7] The reaction is typically run under a positive pressure of hydrogen gas in a protic solvent like ethanol (EtOH) or methanol (MeOH), which helps to solubilize the substrate and facilitate proton transfer steps in the reduction mechanism.

G reagents Nitro-intermediate H₂ (gas) 10% Pd/C in EtOH process Catalytic Hydrogenation Heterogeneous catalysis where the nitro group is reduced on the palladium surface. reagents->process product 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine process->product

Diagram 3: Workflow for Nitro Reduction

3.2. Detailed Experimental Protocol: Synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

Materials:

  • 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5–10 mol% Pd)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

Procedure:

  • In a hydrogenation flask, dissolve 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask and purge the system with hydrogen gas (or evacuate and backfill with hydrogen three times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2–6 hours.

  • Once the starting material is consumed, carefully purge the flask with an inert gas (e.g., Argon or Nitrogen) to remove all hydrogen. Caution: Pd/C is flammable in air, especially when containing adsorbed hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (EtOH or MeOH).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting residue is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography to yield the final product, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp.Time (h)Typical Yield
1 N-Alkylation4-Nitropyrazole, (4-methoxyphenoxy)methyl chloride, K₂CO₃DMF60-70 °C6-1275-90%
2 Nitro Reduction1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole, H₂, Pd/CEtOHRoom Temp.2-6>95%

Safety and Handling Precautions

  • 4-Nitropyrazole : While not as sensitive as some nitrated heterocycles, 4-nitropyrazole is an energetic material and should be handled with care.[1][13] Avoid excessive heat, shock, or friction.

  • Solvents : DMF is a skin and respiratory irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation : Hydrogen gas is extremely flammable. Ensure all operations are performed in a well-ventilated area away from ignition sources. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; never allow the filtered catalyst cake to dry completely in the open. Quench the catalyst by suspending it in water before disposal.

References

  • Organic Syntheses. (2007, October 23). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Available at: [Link]

  • Royal Society of Chemistry. (2015, March 26). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Available at: [Link]

  • MDPI. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Available at: [Link]

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • ResearchGate. (n.d.). A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Available at: [Link]

  • ResearchGate. (2025, August 10). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available at: [Link]

  • MDPI. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Royal Society of Chemistry. (2021, August 30). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu .... Available at: [Link]

  • ResearchGate. (2025, August 8). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Available at: [Link]

  • Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022, February 4). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]

  • MDPI. (2024, March 28). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Available at: [Link]

  • PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • ResearchGate. (2025, August 5). Nitropyrazoles (review). Available at: [Link]

  • University of Oran 1. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Available at: [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

Sources

Application

reductive amination protocols for pyrazole-4-amines

Application Note: Reductive Amination Protocols for Pyrazole-4-amines Executive Summary The pyrazole-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for Pyrazole-4-amines

Executive Summary

The pyrazole-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Janus kinase inhibitors) and anti-inflammatory agents. While reductive amination is a ubiquitous transformation, the specific electronic and steric environment of the 4-aminopyrazole presents unique challenges. This guide provides three distinct, field-validated protocols designed to address varying substrate complexities—from standard aldehydes to sterically hindered ketones—ensuring high fidelity and reproducibility in drug discovery workflows.

Strategic Decision Framework

Before selecting a protocol, analyze your substrate using the decision tree below. The choice of reducing agent and catalyst is critical to avoiding common pitfalls such as over-alkylation, lack of reactivity, or degradation of the electron-rich pyrazole core.

DecisionTree Start Start: Pyrazole-4-amine + Carbonyl CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone / Steric Hindrance CarbonylType->Ketone Stability Acid Sensitivity? Aldehyde->Stability MethodB Method B: Lewis Acid Mediated (Ti(OiPr)4 / NaBH3CN) Ketone->MethodB Stable Stable Stability->Stable Sensitive Acid Sensitive / Labile Groups Stability->Sensitive MethodA Method A: Standard STAB (Na(OAc)3BH / DCE / AcOH) Stable->MethodA MethodC Method C: Stepwise / Green (MeOH / NaBH4) Sensitive->MethodC

Figure 1: Strategic selection guide for reductive amination protocols.

Technical Background & Mechanism

The Challenge: The 4-amino position of the pyrazole ring is electron-rich due to the


-excessive nature of the heteroaromatic system.[1] While this enhances nucleophilicity compared to electron-deficient anilines, it also makes the ring susceptible to oxidation. Furthermore, the adjacent ring nitrogens (N1/N2) can participate in competitive binding with Lewis acids or protons, potentially stalling the reaction.

The Solution:

  • Selectivity: We utilize Sodium Triacetoxyborohydride (STAB) as the primary reagent. Its steric bulk and reduced hydridic activity (compared to NaBH

    
    ) prevent direct reduction of the aldehyde, favoring reduction of the protonated iminium intermediate.
    
  • Activation: For ketones, Titanium(IV) Isopropoxide acts as a dual-purpose Lewis acid/dehydrating agent, driving the unfavorable equilibrium toward the imine species.

Mechanism Substrate Pyrazole-4-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Attack Aldehyde Carbonyl (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product N-Alkylated Product Iminium->Product Hydride Transfer Reagent STAB (H- source) Reagent->Product Selective Reduction Acid AcOH / Ti(IV) Acid->Iminium Activation

Figure 2: Mechanistic pathway highlighting the critical iminium formation step.

Detailed Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aromatic/Aliphatic Aldehydes, Stable Substrates.

Reagents:

  • Pyrazole-4-amine (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Protocol:

  • Imine Formation (In Situ): In a flame-dried flask under N

    
    , dissolve the pyrazole-4-amine in DCE (0.1 M). Add the aldehyde and acetic acid.[2] Stir at Room Temperature (RT) for 30–60 minutes.
    
    • Note: The slight acidity of AcOH catalyzes the dehydration to the imine without protonating the pyrazole ring nitrogens to the point of deactivation.

  • Reduction: Add STAB in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (M+H) and appearance of the product (M + Alkyl).

    • Tip: If the reaction stalls, heat to 40°C.

  • Workup: Quench with saturated aqueous NaHCO

    
     (gas evolution!). Extract with DCM (x3). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Method B: The "Heavy Duty" Protocol (Ti(OiPr) / NaCNBH )

Best for: Ketones, Sterically Hindered Aldehydes, Weakly Nucleophilic Amines.

Reagents:

  • Pyrazole-4-amine (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Cyanoborohydride (NaCNBH

    
    ) (2.0 equiv)
    
  • Solvent: THF (anhydrous)

Protocol:

  • Activation: Dissolve the amine and ketone in anhydrous THF (0.2 M) under Ar. Add Ti(OiPr)

    
     neat via syringe.
    
  • Imine Locking: Stir the mixture at RT (or 50°C for difficult ketones) for 4–12 hours.

    • Why? Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium to the imine species.

  • Reduction: Cool to 0°C. Carefully add NaCNBH

    
     (Caution: Toxic). Allow to warm to RT and stir overnight.
    
  • Quench (Critical): Add 1N NaOH or water dropwise to hydrolyze the titanium salts. A white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the suspension through a pad of Celite. Rinse the pad with EtOAc.

  • Purification: The filtrate is concentrated and purified via flash chromatography.

Method C: Green & Stepwise (MeOH / NaBH )

Best for: Scale-up, Acid-Sensitive Groups, Simple Aldehydes.

Protocol:

  • Condensation: Dissolve amine and aldehyde in MeOH. Heat to reflux for 2–4 hours to form the imine (check by NMR/TLC).

  • Reduction: Cool to 0°C. Add NaBH

    
     portion-wise (exothermic).
    
  • Workup: Standard aqueous extraction.

    • Note: This method is less selective if the aldehyde is sensitive to reduction, but excellent for stable substrates where cost/toxicity (avoiding STAB/Cyanide) is a factor.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Remains) Imine formation is unfavorable (sterics/electronics).Switch to Method B (Ti-mediated). Heat the imine formation step to 60°C before adding reductant.
Aldehyde Reduction (Alcohol byproduct) Reducing agent is too active or added too early.Ensure STAB is used (not NaBH

) for one-pot. Verify imine formation by TLC before adding reductant.
Dialkylation (Tertiary Amine formed) Primary amine product is more nucleophilic than starting material.Use a slight excess of amine (1.2 equiv) vs aldehyde. Use bulky ketones. Switch to stepwise Method C.
Low Yield / Sticky Precipitate Titanium salts trapping product (Method B).Ensure thorough quenching with NaOH or Rochelle's salt to break up Ti-complexes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[3] Link

  • Simenel, A. A., et al. (2021).[4] "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN, 4(1). Link

  • Gribble, G. W. (2006). "Sodium Triacetoxyborohydride."[2][3][5] Encyclopedia of Reagents for Organic Synthesis. Link

  • Bawazir, W. (2020).[6] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76.[6] Link

Sources

Method

amide coupling procedures for pyrazole amine derivatives

Application Note: High-Efficiency Amide Coupling Protocols for Pyrazole Amine Derivatives Abstract Aminopyrazoles are privileged scaffolds in kinase inhibitor design (e.g., covalent inhibitors, ATP-competitive binders) b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling Protocols for Pyrazole Amine Derivatives

Abstract

Aminopyrazoles are privileged scaffolds in kinase inhibitor design (e.g., covalent inhibitors, ATP-competitive binders) but present a unique synthetic paradox: they are essential for biological activity yet notoriously difficult to acylate. This difficulty arises from two competing factors: attenuated nucleophilicity of the exocyclic amine due to heteroaromatic electron withdrawal, and competing regioselectivity from the ring nitrogens (N1/N2). This guide moves beyond standard EDC/HOBt protocols, providing a tiered strategy for coupling sterically hindered and electron-deficient aminopyrazoles, utilizing T3P® and Ghosez’s Reagent as primary drivers for success.

Part 1: The Mechanistic Challenge

To successfully couple a pyrazole amine, one must understand the electronic landscape of the substrate.

  • The Nucleophilicity Problem:

    • 3-Aminopyrazoles: The exocyclic amine lone pair is heavily delocalized into the pyrazole ring to satisfy aromaticity, significantly lowering its pKa (typically ~3.5–4.5) compared to benzylamine (~9.5) or aniline (~4.6). They behave more like poor anilines than aliphatic amines.

    • 4-Aminopyrazoles: Generally more nucleophilic than the 3-isomer but still prone to oxidation and sluggish reactivity with bulky acids.

  • The Regioselectivity Trap (The "N-Acyl" Dead End):

    • In unprotected 3-aminopyrazoles (or 5-aminopyrazoles via tautomerism), the ring nitrogen (N1) is often kinetically more nucleophilic than the exocyclic amine.

    • Outcome: Standard coupling often yields the pyrazolide (N-acylation on the ring) rather than the desired amide.

    • Solution: While N-acylation is kinetically favored, the C-amide (exocyclic) is thermodynamically more stable. Protocols using thermodynamic control (heat, specific bases) or transient protection are required.

Part 2: Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the correct protocol.

decision_tree start START: Analyze Substrate type_check Is the Pyrazole N1 Protected? start->type_check protected Yes (N1-Boc, SEM, THP, Alkyl) type_check->protected  Protected   unprotected No (Free NH) type_check->unprotected  Unprotected   reactivity_check Is the Acid Sterically Hindered? protected->reactivity_check regio_risk Risk of N1-Acylation High unprotected->regio_risk standard Use Method A: HATU / DIPEA reactivity_check->standard  Simple Acid   difficult Use Method B: T3P / Pyridine (Heat) reactivity_check->difficult  Bulky/Unreactive   ghosez Use Method C: Ghosez's Reagent (Acid Chloride) difficult->ghosez  If T3P Fails   regio_risk->difficult  Try Thermodynamic Control  

Figure 1: Decision matrix for selecting the optimal amide coupling protocol based on pyrazole substitution and acid sterics.

Part 3: Experimental Protocols

Method A: The "Gold Standard" for Low-Nucleophilicity Amines (T3P)

Why: Propylphosphonic anhydride (T3P) is superior to HATU for weak nucleophiles. It activates the acid as a mixed anhydride. Crucially, T3P reactions can be heated (60–80 °C) without rapid decomposition of the reagent, driving the reaction of the sluggish pyrazole amine and favoring the thermodynamic exocyclic amide over the kinetic N-acyl byproduct.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aminopyrazole (1.1 – 1.2 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred for workup) or DMF/2-MeTHF (for solubility)

Protocol:

  • Dissolution: In a sealed vial, dissolve the Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

    • Note: If solubility is poor, use DMF or 2-MeTHF.

  • Base Addition: Add Pyridine (4.0 equiv).[1] Stir for 5 minutes.

    • Mechanistic Note: Pyridine acts as both a base and an acylation catalyst (via N-acyl pyridinium intermediate).

  • Activation: Add T3P solution (1.5 equiv) dropwise at room temperature.

  • Reaction:

    • Stir at RT for 1 hour. Monitor by LCMS.

    • Critical Step: If <50% conversion is observed, heat the reaction to 60–80 °C . The elevated temperature promotes the attack of the poor nucleophile and rearranges any kinetic N-acyl byproduct to the stable amide.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.

    • Wash with water (x2), sat. NaHCO3 (x2), and brine.

    • Why: T3P byproducts are water-soluble phosphates, eliminating the need for difficult urea filtration (common with EDC/DCC) or removal of HOBt.

Method B: The "Nuclear Option" (Ghosez’s Reagent)

Why: When T3P fails, or the acid is extremely hindered (e.g., tertiary alpha-carbon), you must convert the acid to the acid chloride. Thionyl chloride is often too harsh for functionalized substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides neutrally at room temperature.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Aminopyrazole (1.2 equiv)

  • Base: DIPEA or Pyridine (3.0 equiv)[1]

  • Solvent: Dry DCM or CHCl3

Protocol:

  • Activation (In Situ): Dissolve Carboxylic Acid in dry DCM under Argon. Add Ghosez’s Reagent (1.2 equiv) slowly.

  • Stir: Stir at RT for 30–60 minutes.

    • Verification: Monitor by TLC (acid spot disappears) or quench a small aliquot with MeOH to check for methyl ester formation by LCMS.

  • Coupling:

    • In a separate vial, dissolve the Aminopyrazole (1.2 equiv) and Pyridine (3.0 equiv) in DCM.

    • Add the activated Acid Chloride solution dropwise to the amine solution at 0 °C.

  • Completion: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

Method C: Regioselectivity Control (Reversing the N-Acylation)

If you observe significant formation of the ring-acylated product (Pyrazolide):

  • Thermodynamic Rearrangement: Isolate the mixture and heat in Pyridine/DMF at 90 °C for 2 hours. The labile N-acyl group often migrates to the exocyclic amine.

  • Transient Protection: If the pyrazole NH is free, consider using BSA (N,O-Bis(trimethylsilyl)acetamide) .

    • Protocol: Treat aminopyrazole with 2.0 equiv BSA in DCM for 30 min (silylation of ring NH). Then add the acid chloride (generated via Method B). The silyl group blocks the ring nitrogen but falls off during aqueous workup.

Part 4: Data Summary & Troubleshooting

ChallengeSymptomOptimization Strategy
Low Conversion Starting material remains after 24h.Switch from HATU to T3P and heat to 80°C. If failed, use Ghosez's Reagent .
Regioisomer (N-Acyl) Product Mass is correct, but NMR shifts are wrong (Ring protons deshielded).Heat the reaction to force rearrangement. Use Pyridine as solvent.[1]
Epimerization Chiral center alpha to carbonyl racemizes.Use T3P/Pyridine at 0°C to RT.[1] Avoid HATU/DMF (high racemization risk).
Solubility Aminopyrazole crashes out of DCM/EtOAc.Use NMP or DMF as co-solvent. T3P is compatible with DMF.[2]

Part 5: Visualization of Reaction Pathway

mechanism acid Carboxylic Acid mixed_anhydride Activated Mixed Anhydride acid->mixed_anhydride Activation T3P T3P / Pyridine T3P->mixed_anhydride n_acyl N-Acyl Pyrazolide (Unstable) mixed_anhydride->n_acyl Fast (Kinetic) c_amide Target Amide (Stable) mixed_anhydride->c_amide Slow (Thermo) pyrazole Aminopyrazole kinetic_path Kinetic Attack (Ring N1) thermo_path Thermodynamic Attack (Exocyclic NH2) n_acyl->c_amide Rearrangement rearrange Heat / Base Rearrangement

Figure 2: Kinetic vs. Thermodynamic pathways in aminopyrazole acylation. Heating favors the green path.

References

  • Dunetz, J. R., et al. (2011).[3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • Hosseini-Sarvari, M., et al. (2011).[4] "Mild and Efficient Amide Bond Formation Using T3P." Journal of Organic Chemistry.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Chemical Communications.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Application

Application Note: Advanced Methodologies for the Preparation of Pyrazole-Based Libraries Using Amine Intermediates

Introduction & Scientific Rationale Pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently exhibiting potent bioactivity across a range of therapeutic areas. Notably, highly functionalized pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently exhibiting potent bioactivity across a range of therapeutic areas. Notably, highly functionalized pyrazole derivatives have been identified as potent, selective inhibitors of Helicobacter pylori dihydroorotate dehydrogenase (DHODase), making them critical targets in antibacterial drug discovery [2].

The generation of diverse pyrazole libraries requires robust, high-yielding synthetic methodologies that can accommodate a wide array of functional groups. Utilizing primary and secondary amines as diversity inputs is highly strategic due to their vast commercial availability, low cost, and orthogonal reactivity. This application note details two field-proven methodologies for pyrazole library generation: a metal-free, one-pot solution-phase synthesis utilizing electrophilic amination [1], and a solid-phase parallel synthesis approach using backbone amide linker (BAL) resins [2].

Solution-Phase One-Pot Synthesis via Electrophilic Amination

Causality & Experimental Design

Traditional conversion of primary amines to hydrazines (a necessary precursor for pyrazole synthesis) using aldehyde-derived oxaziridines often suffers from competitive imine formation. The aldehyde byproduct reacts with the unconsumed primary amine, severely limiting yields. To circumvent this, Armstrong et al. developed a diethylketomalonate-derived N-Boc-oxaziridine [1]. This specific reagent design is self-validating: it releases diethyl ketomalonate—a ketone—as a byproduct, which is far less reactive toward primary amines, thereby preventing competitive imine formation. This allows the in situ generation of N-Boc hydrazines, which can be directly condensed with 1,3-diketones to form 1,3,5-trisubstituted pyrazoles in a single reaction vessel.

Protocol A: One-Pot Pyrazole Synthesis
  • Electrophilic Amination: Dissolve the primary amine diversity input (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene to achieve a 0.2 M concentration. Add the diethylketomalonate-derived N-Boc-oxaziridine (1.1 equiv) dropwise at room temperature. Stir for 2–4 hours. Validation step: Monitor via TLC (ninhydrin stain) until complete consumption of the primary amine is observed.

  • Byproduct Extraction: Wash the organic layer with deionized water (2 × 10 mL per mmol). This critical step extracts the diethyl ketomalonate byproduct into the aqueous phase, ensuring a clean reaction matrix for the subsequent cyclization without requiring column chromatography.

  • Deprotection & Cyclization: To the organic layer containing the intermediate N-Boc hydrazine, add the desired 1,3-diketone (1.2 equiv) and trifluoroacetic acid (TFA, 10% v/v). The TFA serves a dual purpose: it facilitates Boc deprotection and catalyzes the subsequent cyclocondensation.

  • Thermal Condensation: Reflux the mixture for 6–12 hours.

  • Workup & Purification: Neutralize the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting pyrazoles can be purified via high-throughput automated flash chromatography.

OnePotSynthesis A Primary Amine (Diversity Input) C Electrophilic Amination A->C B N-Boc-Oxaziridine Reagent B->C D N-Boc Hydrazine Intermediate C->D Ketone Byproduct Removed E 1,3-Diketone + TFA D->E F 1,3,5-Trisubstituted Pyrazole Library E->F Cyclocondensation

Fig 1. One-pot solution-phase synthesis of pyrazoles via oxaziridine-mediated amination.

Solid-Phase Parallel Synthesis of Pyrazole Amides

Causality & Experimental Design

For the rapid optimization of DHODase inhibitors, Haque et al. utilized a solid-phase parallel synthesis approach [2]. By employing a BAL-linked polystyrene resin, the first amine diversity element is anchored to the solid support via reductive amination. The causality here is structural: anchoring via the nitrogen atom leaves the pyrazole core free for multidirectional functionalization. This strategy enables the synthesis of highly pure, focused libraries without the need for intermediate purification, as excess reagents are simply washed away from the resin.

Protocol B: Solid-Phase Pyrazole Library Generation
  • Resin Loading (Reductive Amination): Suspend BAL-polystyrene resin in a 1% acetic acid/DMF solution containing the primary amine (0.2 M). Add sodium triacetoxyborohydride (0.2 M) and agitate on an orbital shaker at room temperature for 16 hours. Wash the resin extensively with DMF (3×), MeOH (3×), and DCM (3×) to remove unreacted amine.

  • Pyrazole Core Coupling: To the resin-bound secondary amine, add a monoacid/monoester pyrazole core (3.0 equiv), PyBrOP (3.0 equiv), and N,N-diisopropylethylamine (DIPEA, 6.0 equiv) in a 1:1 mixture of DCM/DMF. Agitate at 50 °C for 12 hours. Note: PyBrOP is selected over standard carbodiimides due to its superior efficacy in coupling sterically hindered secondary amines.

  • Saponification: Treat the resin-bound pyrazole ester with a solution of LiOH in THF/H₂O/MeOH (2:1:1) for 8 hours at room temperature. This unmasks the second carboxylic acid for further diversification. Wash the resin thoroughly.

  • Second Amine Coupling: React the newly formed pyrazole acid with a second primary or secondary amine (3.0 equiv) using HATU (3.0 equiv) and DIPEA (6.0 equiv) in DMF for 12 hours.

  • Resin Cleavage: Treat the resin with 50% TFA in DCM for 2 hours. Filter the resin and collect the filtrate. Evaporate the solvent under a stream of nitrogen to yield the final pyrazole-based library members.

SolidPhaseSynthesis N1 BAL-Polystyrene Resin N2 Reductive Amination (Amine Input 1) N1->N2 N3 Resin-Bound Secondary Amine N2->N3 N4 Pyrazole Core Coupling (PyBrOP, DIPEA) N3->N4 N5 Ester Hydrolysis (LiOH) N4->N5 N6 Amide Coupling (Amine Input 2, HATU) N5->N6 N7 TFA Cleavage N6->N7 N8 Target Pyrazole Inhibitor Library N7->N8

Fig 2. Solid-phase parallel synthesis workflow for pyrazole-based DHODase inhibitors.

Quantitative Data & Optimization Summary

The following table summarizes the comparative metrics, optimal conditions, and substrate scopes for both library generation methodologies.

MethodologyReagents / ConditionsAmine Substrate ScopeTypical YieldsKey Strategic Advantage
One-Pot Solution-Phase Oxaziridine, DCM/Toluene, RT; then 1,3-Diketone, TFA, RefluxAliphatic, aromatic, and amino acid derivatives65–88%Avoids competitive imine formation; entirely metal-free process [1].
Solid-Phase Parallel BAL-Resin, NaBH(OAc)₃; PyBrOP; LiOH; HATU; TFAPrimary alkylamines, anilines, secondary amines75–90% (per coupling step)Enables rapid multidirectional functionalization; zero intermediate purification [2].

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716.[Link]

  • Haque, T. S., Tadesse, S., Marcinkeviciene, J., Rogers, M. J., Sizemore, C., Kopcho, L. M., ... & Combs, A. P. (2002). Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 45(21), 4669-4678.[Link]

Method

Application Notes and Protocols for the Functionalization of the 1-Position in 4-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals The 4-aminopyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications rang...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from kinase inhibitors to anticonvulsant agents.[1][2] The ability to selectively functionalize the N1 position of this heterocycle is crucial for modulating the physicochemical and pharmacological properties of these molecules, enabling the exploration of chemical space and the optimization of lead compounds. This guide provides a detailed overview of established and emerging methodologies for the N1-functionalization of 4-aminopyrazoles, complete with in-depth technical insights and step-by-step protocols.

Strategic Considerations for N1-Functionalization

The functionalization of the 4-aminopyrazole ring at the N1 position presents a key challenge in regioselectivity. The presence of two reactive nitrogen atoms in the pyrazole ring and the exocyclic amino group at the C4 position necessitates careful consideration of reaction conditions to achieve the desired outcome. The electronic nature of the C4 substituent significantly influences the nucleophilicity of the ring nitrogens. An electron-donating amino group increases the electron density of the pyrazole ring, potentially affecting the regioselectivity of N-functionalization compared to unsubstituted or electron-deficient pyrazoles.

Two primary strategies are commonly employed for the synthesis of 1-substituted-4-aminopyrazoles:

  • Direct Functionalization of 4-Aminopyrazole: This approach involves the direct reaction of a 4-aminopyrazole with an appropriate electrophile. A key challenge is the potential for competing reactions at the 4-amino group.

  • Functionalization of a 4-Nitropyrazole Precursor Followed by Reduction: This two-step sequence involves the N1-functionalization of a more readily available 4-nitropyrazole, followed by the reduction of the nitro group to the desired amine. This strategy often offers better control over regioselectivity and avoids side reactions at the amino group.

This guide will explore both strategies, providing protocols for N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

N-Alkylation of the 1-Position

The introduction of alkyl groups at the N1 position is a common strategy to enhance the lipophilicity and modulate the binding properties of 4-aminopyrazole-based compounds.

Indirect N-Alkylation via a 4-Nitropyrazole Intermediate

This robust two-step approach provides a reliable route to 1-alkyl-4-aminopyrazoles, particularly when direct alkylation proves challenging.[3]

Workflow for Indirect N-Alkylation

cluster_0 Step 1: N1-Alkylation of 4-Nitropyrazole cluster_1 Step 2: Reduction start_nitropyrazole 4-Nitropyrazole mitsunobu Mitsunobu Reaction (Alcohol, DIAD/DEAD, PPh3) start_nitropyrazole->mitsunobu alkylated_nitropyrazole 1-Alkyl-4-nitropyrazole mitsunobu->alkylated_nitropyrazole reduction Hydrogenation (e.g., H2, Pd/C) alkylated_nitropyrazole->reduction final_product 1-Alkyl-4-aminopyrazole reduction->final_product

Caption: Workflow for the two-step synthesis of 1-alkyl-4-aminopyrazoles.

Protocol 1: Mitsunobu Reaction of 4-Nitropyrazole

The Mitsunobu reaction offers a mild and efficient method for the N-alkylation of 4-nitropyrazole with a wide range of primary and secondary alcohols.[3]

  • Rationale: The Mitsunobu reaction proceeds under neutral conditions, which is advantageous for substrates that are sensitive to strong bases. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

Materials:

  • 4-Nitropyrazole

  • Alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 4-nitropyrazole, the corresponding alcohol, and triphenylphosphine in anhydrous THF at 0 °C, add DIAD or DEAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-alkyl-4-nitropyrazole.

Protocol 2: Reduction of 1-Alkyl-4-nitropyrazole

The reduction of the nitro group is typically achieved through catalytic hydrogenation.

Materials:

  • 1-Alkyl-4-nitropyrazole

  • Palladium on carbon (10% w/w, catalytic amount)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 1-alkyl-4-nitropyrazole in methanol or ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole.

Direct N-Alkylation of 4-Aminopyrazole

Direct alkylation of 4-aminopyrazole can be achieved using various bases and alkylating agents. However, chemoselectivity can be a concern, with the potential for alkylation at the 4-amino group. Protecting the amino group may be necessary in some cases.

Protocol 3: Base-Mediated N-Alkylation

This protocol describes a general procedure using a base such as potassium carbonate or sodium hydride.

  • Rationale: The base deprotonates the pyrazole N-H, generating a nucleophilic pyrazolate anion that reacts with the alkyl halide. The choice of a weaker base like K₂CO₃ versus a stronger base like NaH can influence the reaction rate and selectivity.

Materials:

  • 4-Aminopyrazole (or a protected derivative) (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a suspension of 4-aminopyrazole and K₂CO₃ in anhydrous DMF or MeCN, add the alkyl halide.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

MethodStarting MaterialReagentsSolventTypical YieldReference
Mitsunobu/Reduction4-NitropyrazoleAlcohol, PPh₃, DIAD; then H₂, Pd/CTHF; then MeOHGood to Excellent[3]
Direct Alkylation4-AminopyrazoleAlkyl halide, K₂CO₃DMF or MeCNModerate to GoodGeneral Procedure

N-Arylation of the 1-Position

The introduction of aryl substituents at the N1 position is pivotal in drug discovery, often leading to compounds with enhanced biological activity. The two most prominent methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann-Type N-Arylation

The Ullmann reaction is a classical and cost-effective method for forming C-N bonds using a copper catalyst. Modern protocols often employ ligands to facilitate the reaction under milder conditions.[4]

Workflow for Ullmann-Type N-Arylation

start 4-Substituted Pyrazole (e.g., 4-NO2 or 4-NHBoc) reagents Aryl Halide (Ar-X) Cu Catalyst (e.g., CuI) Ligand (e.g., phenanthroline) Base (e.g., K2CO3, Cs2CO3) start->reagents Reaction Conditions product 1-Aryl-4-substituted Pyrazole reagents->product

Caption: General workflow for Ullmann-type N-arylation of 4-substituted pyrazoles.

Protocol 4: Copper-Catalyzed N-Arylation of 4-Nitropyrazole

  • Rationale: The use of a 4-nitropyrazole substrate can be advantageous for regioselectivity. The electron-withdrawing nitro group can influence the nucleophilicity of the pyrazole nitrogens. Copper(I) salts are typically used as the catalyst, and the addition of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and improve yields.

Materials:

  • 4-Nitropyrazole (1.0 eq)

  • Aryl iodide or aryl bromide (1.2 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • 1,10-Phenanthroline (20-40 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF or Dioxane

Procedure:

  • To an oven-dried reaction vessel, add 4-nitropyrazole, the aryl halide, CuI, 1,10-phenanthroline, and the base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture at 100-140 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The resulting 1-aryl-4-nitropyrazole can be reduced to the corresponding 4-aminopyrazole using the conditions described in Protocol 2.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction with broad substrate scope and functional group tolerance.[5]

Protocol 5: Palladium-Catalyzed N-Arylation of a Protected 4-Aminopyrazole

To avoid side reactions at the 4-amino group, it is often protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.[6]

  • Rationale: The Buchwald-Hartwig reaction relies on a palladium catalyst and a phosphine ligand to facilitate the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond. The choice of ligand is critical for the success of the reaction and can influence the reaction rate and substrate scope.

Materials:

  • 4-(Boc-amino)-1H-pyrazole (1.0 eq)

  • Aryl bromide or aryl chloride (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a pre-catalyst like t-BuBrettPhos precatalyst

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, t-BuBrettPhos) (4-10 mol%)

  • A strong base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 4-(Boc-amino)-1H-pyrazole, aryl halide, palladium source, phosphine ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify by flash column chromatography to obtain the 1-aryl-4-(Boc-amino)pyrazole.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the 1-aryl-4-aminopyrazole.

FeatureUllmann-Type N-ArylationBuchwald-Hartwig N-Arylation
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often simple N- or O-donor ligands (e.g., phenanthroline, proline)Bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos)
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent High-boiling polar aprotic (e.g., DMF, Dioxane)Toluene, Dioxane
Temperature Typically higher (100-160 °C)Generally milder (80-120 °C)
Substrate Scope Good for aryl iodides and activated aryl bromidesBroader scope, including aryl chlorides and triflates
Functional Group Tolerance Can be limited by harsh conditionsGenerally excellent
Cost Lower catalyst costHigher catalyst and ligand cost

N-Acylation and N-Sulfonylation of the 1-Position

The introduction of acyl or sulfonyl groups at the N1 position can significantly alter the electronic properties of the 4-aminopyrazole ring and introduce new points for hydrogen bonding, which can be beneficial for biological activity. Chemoselectivity is a major consideration in these reactions, as the 4-amino group is also nucleophilic.

Protecting Group Strategy for Selective N1-Functionalization

To achieve selective N1-acylation or N1-sulfonylation, a common strategy is to first protect the more nucleophilic 4-amino group. The Boc group is a suitable choice as it can be readily introduced and subsequently removed under mild acidic conditions.[6][7]

Workflow for N1-Acylation/Sulfonylation via a Protected Intermediate

cluster_0 Step 1: Protection cluster_1 Step 2: N1-Functionalization cluster_2 Step 3: Deprotection start_aminopyrazole 4-Aminopyrazole protection Boc Protection ((Boc)2O, base) start_aminopyrazole->protection protected_aminopyrazole 4-(Boc-amino)-1H-pyrazole protection->protected_aminopyrazole functionalization N1-Acylation (Acyl Chloride/Anhydride) or N1-Sulfonylation (Sulfonyl Chloride) protected_aminopyrazole->functionalization n1_functionalized 1-Acyl/Sulfonyl-4-(Boc-amino)pyrazole functionalization->n1_functionalized deprotection Deprotection (e.g., TFA, HCl) n1_functionalized->deprotection final_product 1-Acyl/Sulfonyl-4-aminopyrazole deprotection->final_product

Caption: A three-step strategy for the selective N1-acylation or N-sulfonylation of 4-aminopyrazole.

Protocol 6: Boc Protection of 4-Aminopyrazole

Materials:

  • 4-Aminopyrazole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-aminopyrazole in DCM or THF.

  • Add triethylamine and then di-tert-butyl dicarbonate. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the 4-(Boc-amino)-1H-pyrazole, which can often be used in the next step without further purification.

Protocol 7: N1-Acylation of 4-(Boc-amino)-1H-pyrazole

Materials:

  • 4-(Boc-amino)-1H-pyrazole (1.0 eq)

  • Acyl chloride or acid anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(Boc-amino)-1H-pyrazole in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine, followed by the dropwise addition of the acyl chloride or acid anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotect the Boc group as described in Protocol 5 to obtain the final product.

Protocol 8: N1-Sulfonylation of 4-(Boc-amino)-1H-pyrazole

Materials:

  • 4-(Boc-amino)-1H-pyrazole (1.0 eq)

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(Boc-amino)-1H-pyrazole in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine, followed by the portion-wise addition of the sulfonyl chloride.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-12 hours.

  • Dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by flash column chromatography.

  • Deprotect the Boc group to yield the 1-sulfonyl-4-aminopyrazole.

Conclusion

The functionalization of the 1-position in 4-aminopyrazoles is a critical aspect of synthetic and medicinal chemistry, enabling the generation of diverse compound libraries for drug discovery. The choice of synthetic strategy, whether direct functionalization or a precursor-based approach, depends on the desired substituent, the availability of starting materials, and the need for regiochemical control. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a wide array of 1-substituted 4-aminopyrazoles. Careful consideration of the reaction mechanisms and the influence of substituents will aid in the rational design of synthetic routes and the optimization of reaction conditions.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][1][2][8]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Pisár, M., Schütznerová, E., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki–Miyaura Coupling. Molecules, 23(1), 149. [Link][4][6]

  • Kaur, N., & Singh, J. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link][7][9]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dujaili, A. A., Al-Taani, B. M., & Al-Qawasmeh, R. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 534-546. [Link][10]

  • Feroci, M., Chiarotto, I., Forte, G., Simonetti, G., D'Auria, F. D., Maes, L., ... & Tortorella, S. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(3), 2846-2861. [Link][11][12]

  • Dzedulionytė, K., Müldür, K., & Žukauskaitė, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link][13]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(12), 4479-4487. [Link][14]

  • Wallace, E. M., Rider, J. A., & Virgil, S. C. (2010). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 51(28), 3655-3657. [Link][3]

  • Portela-Cubillo, F., Scott, J. S., & Walton, J. C. (2025). Vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with methyl trifluoropyruvates. Beilstein Journal of Organic Chemistry, 21, 41-47. [Link][15][16][17]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][18]

  • Malhotra, N., Fält-Hansen, B., & Becher, J. (1991). Selective N-1 alkylation of unsymmetrically substituted pyrazoles. Acta Chemica Scandinavica, 45, 931-935. [Link][19]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link][20]

  • Das, B., & Maity, S. (2025). Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution. RSC Advances. [Link][21]

  • Sciety. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Retrieved from [Link][22]

  • Lee, D.-H., Lee, J.-H., & Kim, S.-H. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(33), 6128-6132. [Link][23]

  • R-Discovery. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link][24]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link][25]

  • Ghasemi, S., & Namazi, H. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports, 14(1), 22003. [Link][26]

  • Coluccini, C., Ballarotto, A., & Bertini, S. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications, 57(90), 11993-11996. [Link][27]

  • Liu, Z., & Wang, Y. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic Letters, 23(18), 7176-7181. [Link][28]

Sources

Method

Chemoselective N-Alkylation of Pyrazole-4-Amines: Application Notes and Protocols

Executive Summary & Mechanistic Rationale Pyrazole-4-amines are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in the development of kinase inhibitors (e.g., CDK2 and JAK1 inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazole-4-amines are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in the development of kinase inhibitors (e.g., CDK2 and JAK1 inhibitors) due to their robust hydrogen-bond donor/acceptor profiles [1]. However, functionalizing this core presents a significant chemoselectivity challenge. The scaffold possesses multiple nucleophilic centers: the pyrazole ring nitrogens (N1/N2) and the exocyclic primary amine at the C4 position.

As a general rule of causality in their reactivity:

  • N1/N2 (Ring Nitrogens): The pyrazole NH is relatively acidic (pKa ~14). Under basic conditions, it readily deprotonates to form a highly nucleophilic pyrazolate anion. Consequently, direct alkylation with alkyl halides under basic conditions is thermodynamically and kinetically driven toward the N1 position [2].

  • N4 (Exocyclic Amine): The lone pair on the N4-amine is partially delocalized into the electron-deficient pyrazole ring, reducing its nucleophilicity compared to aliphatic amines. Direct alkylation with halides often yields complex mixtures. Therefore, targeting the N4 position requires reductive amination , which circumvents basic deprotonation and relies on the selective condensation of the primary amine with a carbonyl to form an imine, followed by hydride reduction [3].

Analytical Validation: The Self-Validating System

To ensure a self-validating experimental workflow, researchers must integrate continuous analytical checkpoints. Because N1- and N4-alkylated isomers often exhibit identical masses ([M+H]⁺), LC-MS alone is insufficient for final structural assignment.

  • In-Process Check: LC-MS is used to confirm the conversion of starting material and the absence of over-alkylation (e.g., dialkylation).

  • Regiochemical Proof: 2D NMR is mandatory. 1H-15N HMBC and NOE (Nuclear Overhauser Effect) intensity difference experiments are the gold standards for ascertaining site selectivity [4]. An NOE correlation between the newly introduced alkyl protons and the pyrazole C5-H confirms N1-alkylation, whereas correlation with both C3-H and C5-H indicates N4-alkylation.

Strategic Workflow Diagram

G Start Pyrazole-4-amine (Scaffold) Decision Determine Target Alkylation Site Start->Decision N1_Path N1-Alkylation (Ring Nitrogen) Decision->N1_Path Deprotonation Pathway N4_Path N4-Alkylation (Exocyclic Amine) Decision->N4_Path Condensation Pathway DirectBase Basic Alkylation (R-X, K2CO3, DMF) Forms Pyrazolate Anion N1_Path->DirectBase PhaseTransfer Phase-Transfer Catalysis (PTC) Scale-up friendly N1_Path->PhaseTransfer Protect Pre-Assembly Route (Alkylate 4-NO2-pyrazole, then reduce) N1_Path->Protect Alternative Regiocontrol RedAm Reductive Amination (R-CHO, NaBH(OAc)3, DCE) Imine Intermediate N4_Path->RedAm Preferred Prod_N1 N1-Alkyl-pyrazole-4-amine (High Yield, Selective) DirectBase->Prod_N1 PhaseTransfer->Prod_N1 Prod_N4 N4-Alkyl-pyrazole-4-amine (Chemoselective) RedAm->Prod_N4 Protect->Prod_N1

Workflow for chemoselective N-alkylation of pyrazole-4-amines based on target nitrogen site.

Experimental Protocols

Protocol A: Chemoselective N1-Alkylation via Phase-Transfer Catalysis (PTC)

Application: Ideal for kilogram-scale synthesis (e.g., JAK1 inhibitors) where avoiding high-boiling polar aprotic solvents like DMF is critical for downstream purification [5]. Causality: The biphasic nature of PTC ensures that the pyrazole is deprotonated by aqueous NaOH at the interface. The lipophilic phase-transfer catalyst (TBAB) shuttles the pyrazolate anion into the organic layer, where it rapidly reacts with the alkyl halide, suppressing side reactions.

  • Setup: Charge a reactor with the pyrazole-4-amine (1.0 eq), toluene (10 volumes), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Deprotonation: Add 50% aqueous NaOH (2.0 eq) dropwise at 20°C. Stir vigorously for 30 minutes.

    • Self-Validation Checkpoint: A clear biphasic mixture must be maintained. The high pH guarantees complete formation of the pyrazolate anion.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise, maintaining the internal temperature below 25°C.

  • Monitoring: Stir for 4–6 hours.

    • Self-Validation Checkpoint: Sample the organic layer for LC-MS. The reaction is complete when starting material is <1%. Look for the [M+H]⁺ of the mono-alkylated product.

  • Workup: Separate the phases. Wash the organic layer with water (3x) to remove TBAB and salts. Concentrate under reduced pressure to yield the N1-alkylated product.

Protocol B: Chemoselective N4-Alkylation via Reductive Amination

Application: The premier method for functionalizing the exocyclic amine without interfering with the pyrazole ring [3]. Causality: By avoiding basic conditions, the pyrazole ring remains protonated and non-nucleophilic. Glacial acetic acid catalyzes the condensation of the N4-amine with the aldehyde to form an imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because its steric bulk and electron-withdrawing acetate groups make it a mild hydride source, selectively reducing the iminium ion over the unreacted aldehyde.

  • Imine Formation: Dissolve the pyrazole-4-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (10 volumes).

  • Catalysis: Add glacial acetic acid (1.0 eq) and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the amine mass and the appearance of the imine intermediate mass.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ (gas evolution will occur as excess acid and hydride are neutralized). Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Perform 1D ¹H NMR and 2D NOESY. The absence of an NOE correlation between the new alkyl CH₂ and the pyrazole C5-H confirms exclusive N4-alkylation.

Protocol C: The "Pre-Assembly" Route (N1-Alkylation of 4-Nitropyrazole)

Application: Used when direct alkylation of pyrazole-4-amine yields inseparable regioisomers, or when utilizing complex alcohols via Mitsunobu conditions [6]. Causality: The strongly electron-withdrawing nitro group at C4 drastically lowers the pKa of the pyrazole NH, making it highly reactive toward N1-alkylation while completely masking the C4 position. Subsequent reduction unveils the amine [2].

  • Alkylation: React 4-nitropyrazole (1.0 eq) with an alkyl halide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 4 hours. Isolate the 1-alkyl-4-nitropyrazole via aqueous workup.

  • Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Stir under an H₂ atmosphere (balloon or Parr shaker at 30 psi) for 6 hours.

    • Self-Validation Checkpoint: LC-MS must show complete disappearance of the nitro compound. TLC (UV active) will show a highly polar spot (amine) reacting with ninhydrin stain.

  • Filtration: Filter through a pad of Celite to remove the palladium catalyst, and concentrate to yield the pure 1-alkyl-4-aminopyrazole.

Quantitative Data & Methodology Comparison

Alkylation TargetMethodologyReagents & ConditionsTypical YieldChemoselectivity (N1:N4)Mechanistic Driver
N1 (Ring) Direct AlkylationR-X, K₂CO₃, DMF, 60°C75–90%>95:5Pyrazolate anion formation
N1 (Ring) Phase-Transfer CatalysisR-X, NaOH, TBAB, Toluene80–95%>98:2Biphasic deprotonation
N1 (Ring) Pre-Assembly (Nitro Route)1. R-X, K₂CO₃; 2. H₂/Pd-C60–85% (Over 2 steps)100:0Complete masking of N4
N4 (Exocyclic) Reductive AminationR-CHO, NaBH(OAc)₃, AcOH, DCE70–85%<1:99Selective imine reduction
N4 (Exocyclic) Direct Halide AlkylationR-X, DIPEA, MeCN20–40%Poor (Mixtures)Competing SN2 nucleophilicity

References

1.[2] 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine - Benchchem. Benchchem. Link 2.[1] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC. NIH. Link 3.[3] 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol | Benchchem. Benchchem. Link 4.[5] Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379. ACS. Link 5.[6] A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Link 6.[4] Recent developments in aminopyrazole chemistry. ResearchGate. Link

Sources

Application

Application Note: Phenoxy-Methyl Linkers in Heterocyclic Solid-Phase Synthesis

This guide details the application of phenoxy-methyl linkers in heterocyclic chemistry, specifically focusing on their role as critical anchors in Solid-Phase Organic Synthesis (SPOS).[1] [1] Executive Summary The phenox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of phenoxy-methyl linkers in heterocyclic chemistry, specifically focusing on their role as critical anchors in Solid-Phase Organic Synthesis (SPOS).[1]

[1]

Executive Summary

The phenoxy-methyl linker —most notably represented by the Wang (4-alkoxybenzyl alcohol) and Rink Amide (4-(2′,4′-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxymethyl) motifs—is the cornerstone of modern solid-phase heterocyclic chemistry.[1] These linkers provide a robust, acid-labile attachment point that allows researchers to construct complex heterocyclic scaffolds (e.g., benzimidazoles, quinazolinones, 1,2,4-oxadiazoles) on a polymer support.[1]

This guide focuses on the Wang Resin and Rink Amide Resin as the primary vehicles for this chemistry. Their ether-based linkage offers excellent stability against basic and nucleophilic reaction conditions (essential for heterocycle ring closure) while permitting clean cleavage under acidic conditions.[1]

Key Advantages[1][2]
  • Orthogonality: Stable to basic deprotection (piperidine) and reduction (

    
    ), allowing multi-step synthesis.
    
  • Clean Cleavage: Releases products upon treatment with Trifluoroacetic Acid (TFA), often simultaneously removing side-chain protecting groups.[1]

  • Versatility: Supports

    
    , cyclocondensation, and metal-catalyzed cross-couplings.[1]
    

Chemical Basis & Mechanism

The utility of the phenoxy-methyl linker lies in its electronic tuning. The oxygen atom of the phenoxy group donates electron density into the benzene ring, stabilizing the carbocation intermediate formed during acid cleavage.

Linker Types
Linker NameStructure CoreCleavage ProductCleavage Condition
Wang Resin

Carboxylic Acid95% TFA
Rink Amide

Primary Amide95% TFA
HMPA

Carboxylic Acid95% TFA
Structural Visualization

The following diagram illustrates the chemical connectivity of the Rink Amide linker, highlighting the acid-labile bond.

LinkerStructure cluster_0 Solid Support (Resin) cluster_1 Phenoxy-Methyl Linker (Rink Amide) cluster_2 Target Heterocycle Polystyrene Polystyrene Bead LinkerCore Phenoxy-Methyl Spacer (Ether Linkage) Polystyrene->LinkerCore Stable Bond LabileBond Acid-Labile Benzylic C-N Bond LinkerCore->LabileBond Heterocycle Benzimidazole/Quinazolinone LabileBond->Heterocycle Cleaved by 95% TFA

Caption: Structural logic of the Rink Amide linker. The phenoxy-methyl spacer provides distance from the polymer matrix, while the methoxy-substituted ring sensitizes the C-N bond to acid cleavage.[1]

Core Application: Solid-Phase Synthesis of Benzimidazoles

The synthesis of benzimidazoles on Wang resin is a definitive protocol demonstrating the linker's stability during harsh conditions (nucleophilic substitution and reduction) and its efficiency in final cleavage.

Experimental Workflow

The synthesis proceeds via the immobilization of a fluoro-nitro-benzoic acid, followed by nucleophilic aromatic substitution (


), nitro reduction, and oxidative cyclization.[1]

BenzimidazoleSynthesis Start Wang Resin (Hydroxyl Functionalized) Step1 1. Loading (4-Fluoro-3-nitrobenzoic acid) Reagents: DIC, DMAP Start->Step1 Step2 2. SnAr Displacement (Addition of Primary Amine R1-NH2) Reagents: DIEA, NMP, 60°C Step1->Step2 Formation of Resin-Bound Aniline Step3 3. Nitro Reduction (NO2 -> NH2) Reagents: SnCl2·2H2O, DMF Step2->Step3 Reduction to Diamino-Benzoate Step4 4. Cyclization (Aldehyde R2-CHO condensation) Reagents: DMSO, Air (Oxidation) Step3->Step4 Ring Closure Step5 5. Cleavage (Release from Resin) Reagents: 95% TFA Step4->Step5 Acidolysis Final Final Product: 2-Substituted Benzimidazole Carboxylic Acid Step5->Final Filtration & Evaporation

Caption: Step-by-step workflow for the solid-phase synthesis of benzimidazoles on Wang resin.

Detailed Protocol

Target Molecule: 1-Alkyl-2-aryl-benzimidazole-5-carboxylic acid.[1] Resin: Wang Resin (Loading: 0.6–1.0 mmol/g).

Phase 1: Resin Loading (Immobilization)[1]
  • Swelling: Place 1.0 g of Wang resin in a fritted synthesis vessel. Swell in Dichloromethane (DCM) for 30 mins. Drain.

  • Activation: Dissolve 4-fluoro-3-nitrobenzoic acid (5 equiv) and Diisopropylcarbodiimide (DIC) (2.5 equiv) in dry DMF. Stir for 5 mins.

  • Coupling: Add the activated solution to the resin.[2][3] Add DMAP (0.1 equiv) as a catalyst.

  • Incubation: Shake at room temperature for 4 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).

  • QC: Check loading by UV or weight gain. A negative Kaiser test is not applicable here (no amines), but IR should show a strong ester carbonyl signal (~1720 cm⁻¹).

Phase 2: Diversification
  • Reaction: Suspend resin in NMP (N-Methyl-2-pyrrolidone).[1] Add Primary Amine (

    
    )  (5 equiv) and DIEA  (10 equiv).[1]
    
  • Conditions: Heat to 60°C for 12 hours. The fluorine atom is displaced by the amine.

  • Washing: Wash thoroughly with DMF and DCM to remove excess amine.[3]

Phase 3: Reduction of Nitro Group
  • Preparation: Prepare a 2M solution of

    
      in DMF.
    
  • Reaction: Add solution to the resin. Shake at room temperature for 16 hours.

  • Washing: Wash extensively with DMF, DMF/Water (1:1), and MeOH to remove tin salts.

  • QC: A small aliquot cleaved at this stage should show the mass of the diamine intermediate by LC-MS.

Phase 4: Cyclization (Benzimidazole Formation)[1]
  • Condensation: Suspend resin in DMF. Add Aldehyde (

    
    )  (5 equiv).[1][4]
    
  • Oxidation: Add a mild oxidant if necessary (e.g., nitrobenzene or simply heating in DMSO/Air). For many aldehydes, heating at 80°C in DMSO for 12 hours effects both condensation and oxidation to the benzimidazole.

  • Washing: Wash with DMF (3x) and DCM (5x). Crucial: Ensure resin is completely dry before cleavage.

Phase 5: Cleavage & Isolation
  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
     .
    
  • Reaction: Add 10 mL of cocktail to the resin. Shake for 2 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate. Wash resin with 2 mL neat TFA.

  • Precipitation: Concentrate the filtrate under nitrogen flow to ~2 mL. Pour into cold diethyl ether (40 mL) to precipitate the product.

  • Purification: Centrifuge, decant ether, and dry the pellet. Purify via preparative HPLC if necessary.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Loading Yield Moisture in DMF or old DIC.[1]Use anhydrous DMF and fresh DIC. Add a catalytic amount of DMAP (but avoid high DMAP if racemization is a concern for chiral acids).
Incomplete ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Steric hindrance of amine.Increase temperature to 80°C or use microwave irradiation (50W, 75°C, 30 min).
Tin Salt Contamination Inefficient washing after reduction.Wash with 10% DIEA in DMF to complex tin, followed by extensive DMF/Water washes.
Polymerization Aldehyde polymerization.Use excess aldehyde but ensure strictly anhydrous conditions during the initial condensation step.
Incomplete Cleavage Linker steric bulk.Extend cleavage time to 4 hours. Ensure TIS is present to scavenge trityl/benzyl cations if other protecting groups are present.

References

  • Wang Resin Definition: Wang, S. S. (1973).[5] p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. J. Am. Chem. Soc., 95(4), 1328–1333. Link[1]

  • Rink Amide Linker: Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.[1] Link

  • Benzimidazole Synthesis Protocol: Akamatsu, H., et al. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives. J. Comb.[6] Chem., 4(5), 475-483.[1] Link[1]

  • Cleavage Scavengers: Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis. J. Org. Chem., 54(19), 4654–4662. Link[1]

  • Heterocycle Library Review: Nefzi, A., et al. (1997). The Current Status of Heterocyclic Combinatorial Libraries. Chemical Reviews, 97(2), 449-472.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating and Solubilizing 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine .

Structurally, this compound presents a dual formulation challenge. The pyrazole-4-amine core is weakly basic (predicted pKa ~4.0–4.5), meaning it remains un-ionized at physiological pH. Simultaneously, the bulky (4-methoxyphenoxy)methyl side chain imparts high lipophilicity. This combination results in high crystal lattice energy and severe aqueous insolubility. The following troubleshooting guide, decision matrices, and self-validating protocols are engineered to overcome these specific physicochemical barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate instantly when diluted from a DMSO stock into pH 7.4 cell culture media? A1: This is a classic "solvent-shift" precipitation exacerbated by the compound's ionization state. Because the primary amine on the pyrazole ring has a pKa of ~4.0–4.5, it exists entirely as an un-ionized free base at pH 7.4. When the DMSO stock is introduced to the aqueous buffer, the local solubility limit of the lipophilic free base is instantly breached before the solvent can diffuse, causing rapid nucleation. Solution: Pre-complex the compound with a solubilizer like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) before introducing it to the media, or ensure the final DMSO concentration is kept strictly below 0.5% while utilizing a surfactant like 0.1% Tween-20 to lower the interfacial tension of the forming precipitates.

Q2: I synthesized the hydrochloride (HCl) salt of this compound for oral dosing in rodents. It dissolves in the stomach but precipitates in the intestinal fluid. Why did salt formation fail? A2: Salt formation lowers the melting point and increases the dissolution rate of the solid form, but it does not alter the equilibrium solubility of the free base at a given pH. The HCl salt readily dissolves in the acidic stomach (pH 1.5–2.0) because the pyrazole amine is protonated. However, upon entering the higher pH of the intestine (pH 6.8), the compound undergoes disproportionation—it rapidly deprotonates back into the highly insoluble free base and crashes out of solution. Solution: For oral dosing of weakly basic pyrazoles, transition from simple salt formation to a Self-Emulsifying Drug Delivery System (SEDDS) or an Amorphous Solid Dispersion (ASD) to maintain supersaturation in the intestine.

Q3: How does Cyclodextrin complexation work for this specific scaffold, and which derivative should I choose? A3: Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity[1]. The bulky, lipophilic (4-methoxyphenoxy)methyl tail of your compound is an ideal geometric fit for inclusion into this cavity, shielding the hydrophobic surface area from water[]. For pyrazole-based amines and kinase inhibitors, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It offers an excellent safety profile for both parenteral and oral routes, and has been shown to improve the water solubility of pyrazolo-derivatives by 100- to 1000-fold[3].

Q4: How do I verify that I have formed a true inclusion complex rather than just a physical mixture? A4: A simple physical mixture will not significantly enhance solubility. To verify true encapsulation, you must rely on solid-state and solution-state characterization. Differential Scanning Calorimetry (DSC) will show the complete disappearance of the compound's sharp melting endotherm, indicating an amorphous dispersion within the cavity[4]. Additionally, 2D-NMR (ROESY/NOESY) in D₂O will reveal cross-peaks between the protons of the (4-methoxyphenoxy)methyl group and the inner cavity protons (H-3 and H-5) of the HP-β-CD, proving spatial proximity[4].

Part 2: Decision Matrix for Solubility Enhancement

DecisionTree Start Solubility Issue: 1-[(4-methoxyphenoxy)methyl]- 1H-pyrazol-4-amine AssayType Target Application? Start->AssayType InVitro In Vitro Assays (pH 7.4 Media) AssayType->InVitro InVivo In Vivo Dosing (Animal Models) AssayType->InVivo DMSO Solvent Shift Risk Use HP-β-CD or ≤0.5% DMSO InVitro->DMSO Route Administration Route? InVivo->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IVForm HP-β-CD Complexation (Shields lipophilic tail) IV->IVForm POForm Lipid-based SEDDS (Prevents intestinal precipitation) PO->POForm

Caption: Decision matrix for selecting solubility enhancement strategies based on application.

Part 3: Quantitative Comparison of Enhancement Strategies

StrategyMechanism of ActionTypical Fold-IncreaseProsCons
pH Adjustment (< pH 3) Protonation of pyrazole-4-amine (pKa ~4.5)> 500xSimple, immediate dissolution.Toxic to cells; causes precipitation upon neutralization.
Co-solvency (DMSO/PEG) Reduces dielectric constant of the medium50x – 100xEasy to prepare stock solutions.High risk of solvent-shift precipitation; biological toxicity.
Salt Formation (HCl) Disrupts crystal lattice energy10x – 50xHighly stable solid state.Disproportionation in intestine (pH > 6).
HP-β-CD Complexation Encapsulates lipophilic phenoxy-ether tail100x – 1000xBiocompatible, maintains solubility at pH 7.4.Requires specific stoichiometric preparation.
Lipid SEDDS Solubilizes free base in lipid micelles200x – 500xPrevents in vivo precipitation; boosts oral bioavailability.Complex formulation; requires surfactant optimization.

Part 4: Validated Experimental Protocols

Workflow: HP-β-CD Complexation

ComplexationWorkflow Step1 1. Stoichiometry Weigh 1:1 Molar Ratio Step2 2. Co-dissolution Water/EtOH (50:50) Step1->Step2 Step3 3. Equilibration Stir 24h at 25°C Step2->Step3 Step4 4. Isolation Lyophilization Step3->Step4 Step5 5. Validation DSC & 2D-NMR Step4->Step5

Caption: Self-validating experimental workflow for preparing cyclodextrin inclusion complexes.

Protocol 1: Phase Solubility Study (Higuchi-Connors Method)

Causality: Before scaling up a formulation, you must determine the stability constant (


) of the complex. If the binding affinity is too low, the complex will prematurely dissociate upon dilution in biological media.
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25 mM) in pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (e.g., 5 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Analysis): Quantify the dissolved compound using a validated HPLC-UV method. Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD. An

    
    -type phase solubility profile (a straight line with a slope < 1) validates a 1:1 stoichiometric complex.
    
Protocol 2: Preparation of Solid HP-β-CD Inclusion Complex

Causality: The free base is entirely insoluble in pure water. A co-solvent system (Water/Ethanol) is utilized to ensure both the cyclodextrin and the API are molecularly dispersed, allowing the hydrophobic tail to enter the cyclodextrin cavity before the solvent is removed.

  • Stoichiometry: Weigh 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine and HP-β-CD in an exact 1:1 molar ratio based on the results of Protocol 1.

  • Co-dissolution: Dissolve the HP-β-CD in purified water. Separately, dissolve the pyrazole compound in a minimum volume of absolute ethanol.

  • Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring.

  • Equilibration: Stir the clear mixture at room temperature for 24 hours in a dark environment to allow the inclusion complex to fully form.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C. Freeze the remaining aqueous solution at -80°C and lyophilize (freeze-dry) for 48 hours to obtain a fluffy white powder.

  • Self-Validation (Solid-State): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The absence of the API's characteristic melting endotherm validates that the compound is fully encapsulated in an amorphous state, confirming successful complexation[4].

Part 5: References

  • 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Semantic Scholar / Pharmaceutics URL:[Link]

Sources

Optimization

stability of methoxyphenoxy ether linkage under acidic conditions

Welcome to the Technical Support Center for Linker and Polymer Stability. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an authoritative, mec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Linker and Polymer Stability. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an authoritative, mechanistic understanding of methoxyphenoxy ether linkages under acidic conditions.

Whether you are depolymerizing lignin models (β-O-4 linkages) or troubleshooting the deprotection of acid-labile linkers in complex synthetic workflows, this guide bridges the gap between theoretical causality and practical, self-validating laboratory protocols.

Core Mechanism: Acid-Catalyzed Cleavage Pathway

To troubleshoot cleavage issues, we must first understand the fundamental reaction pathway. The cleavage of a methoxyphenoxy ether (such as a β-O-4 aryl-ether bond) under acidic conditions is a heterolytic process. It relies on protonation, dehydration to a reactive carbocation, and subsequent hydration.

Pathway N1 Methoxyphenoxy Ether (β-O-4 Linkage) N2 Protonated Ether Oxygen N1->N2 + H⁺ N3 Benzyl Cation Intermediate N2->N3 - H₂O N4 Enol-Ether Intermediate N3->N4 - H⁺ N5 Heterolytic C-O Cleavage N4->N5 + H₂O, H⁺ N6 Phenol + Aldehyde (Cleaved Monomers) N5->N6

Acid-catalyzed heterolytic cleavage mechanism of methoxyphenoxy ether linkages.

Troubleshooting Guide & FAQs

Q1: Why is my methoxyphenoxy ether linkage resisting cleavage under standard dilute acid conditions? Causality: The stability of the methoxyphenoxy ether linkage is strictly governed by the electronic nature of the adjacent aromatic ring. In non-phenolic models, the activation energy for heterolytic C-O cleavage is substantial because the ether oxygen is a poor leaving group. If your substrate lacks a free phenolic hydroxyl group (which would otherwise stabilize the critical benzyl carbocation intermediate via resonance), dilute acid will be insufficient. Research demonstrates that a phenolic hydroxyl group accelerates cleavage by up to two orders of magnitude[1]. Actionable Solution: If your substrate is non-phenolic, shift to harsher conditions (e.g., 0.2 M H₂SO₄ at 150 °C) or utilize strong Lewis acids (e.g., AlCl₃ or BBr₃) that coordinate directly to the ether oxygen, artificially lowering the activation barrier for C-O bond scission[2].

Q2: During acidic depolymerization, I am observing unwanted repolymerization and condensation products. How can I prevent this? Causality: Under acidic conditions, the transient benzyl carbocation intermediate (see diagram above) is highly electrophilic. Instead of progressing to the desired enol-ether, it can undergo electrophilic aromatic substitution with electron-rich aromatic rings in your mixture, forming stable, recalcitrant C-C bonds (e.g., phenyl-dihydrobenzofurans)[1]. Actionable Solution: Introduce a nucleophilic scavenger. Operating in a mixed solvent system (e.g., 82% aqueous 1,4-dioxane) ensures water is present to trap the carbocation. Alternatively, adding external scavengers like polymer-supported sulfonamides traps the carbocation kinetically before bimolecular condensation can occur[3].

Q3: How do I selectively cleave a methoxy group from a methoxyphenoxy ether without degrading the rest of my acid-sensitive molecule? Causality: Strong Brønsted acids (like HBr or HI) protonate indiscriminately and drive global ether cleavage via SN1/SN2 mechanisms[4]. To achieve chemoselectivity, you must exploit neighboring group effects and steric accessibility. Actionable Solution: Use a controlled Friedel-Crafts-type approach. Aluminum chloride (AlCl₃) in the presence of an acyl chloride at elevated temperatures (~46 °C) can selectively coordinate and cleave a specific methoxy group adjacent to sterically favorable sites, leaving other methoxyphenoxy linkages intact[2].

Quantitative Stability Data

The following table summarizes the expected cleavage rates and mechanisms for various methoxyphenoxy ether substrates under standardized acidic conditions.

Substrate ClassAcidic ConditionTemp (°C)Cleavage Rate / ConversionPrimary Mechanism
Non-phenolic β-O-4 ether 0.2 M H₂SO₄ (aq)150Slow (<40% at 60h)Heterolytic (Enol-ether intermediate)
Phenolic β-O-4 ether 0.2 M H₂SO₄ (aq)150Fast (>90% at 2h)Heterolytic (Carbocation stabilized)
Alkyl-Aryl Methoxyphenoxy 0.2 M HBr (Dioxane/H₂O)85Moderate (~70% at 24h)Benzyl cation to Enol-ether
Aryl-Aryl Methoxyphenoxy BBr₃ (in DCM)-78 to 25Fast (>95% at 12h)Lewis acid coordination / SN2

Self-Validating Experimental Protocols

Protocol 1: Acid-Catalyzed Cleavage of β-O-4 Methoxyphenoxy Linkages

Objective: Depolymerize lignin model compounds via heterolytic cleavage while preventing condensation.

  • Substrate Preparation: Dissolve the methoxyphenoxy ether substrate in an 82% aqueous 1,4-dioxane solution. Causality: Dioxane solubilizes the hydrophobic aryl components, while water is strictly required as the nucleophile for the final hydration of the β-oxymethylene cation.

  • Acidification: Add H₂SO₄ to achieve a final concentration of 0.2 M.

  • Thermal Activation: Seal the reactor and heat to 150 °C for 2–4 hours. Causality: Temperatures >120 °C are required to overcome the high homolytic bond dissociation enthalpy (>60 kcal/mol) and drive the heterolytic pathway[1].

  • Validation Check (Self-Validating Step): Withdraw a 10 µL aliquot at 60 minutes. Quench with cold NaHCO₃ and analyze via LC-MS. Validation Metric: Look for the enol-ether intermediate (e.g., 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethylene). If this intermediate is pooling, the hydration step is rate-limiting; increase the water ratio slightly or extend the reaction time[5].

  • Quenching and Extraction: Cool to room temperature, neutralize with 1 M NaOH, and extract with ethyl acetate.

Protocol 2: Mild Lewis-Acid Mediated Cleavage of Methoxyphenoxy Ethers

Objective: Selective cleavage of aryl methyl ethers in complex synthetic intermediates.

  • Reaction Setup: Dissolve the substrate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Moisture strictly and competitively coordinates with the Lewis acid, quenching its reactivity.

  • Reagent Addition: Cool the solution to -78 °C. Dropwise, add 3.0 equivalents of Boron Tribromide (BBr₃). Causality: BBr₃ is a hard Lewis acid that strongly coordinates to the ether oxygen. The ultra-low temperature prevents the over-cleavage of adjacent functional groups[4].

  • Cleavage Progression: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Check (Self-Validating Step): Perform TLC (Hexanes:EtOAc). Validation Metric: The disappearance of the starting material and the appearance of a highly polar, UV-active spot (the boron-complexed phenol) indicates successful coordination and initial cleavage.

  • Hydrolysis: Carefully quench the reaction at 0 °C with methanol, followed by water. Causality: Methanol safely solvolyzes the unreacted BBr₃ and breaks down the intermediate aryl borate esters to yield the free phenol.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: ACS Sustainable Chemistry & Engineering (American Chemical Society) URL:[Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation Source: National Institutes of Health (PMC) URL:[Link]

  • Revisiting the Mechanism of β-O-4 Bond Cleavage during Acidolysis of Lignin. Part 2 Source: Taylor & Francis / Journal of Wood Chemistry and Technology URL:[Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides Source: Kiessling Lab / Journal of the American Chemical Society URL:[Link]

  • Reactions of Ethers: Acidic Cleavage Source: Jack Westin Organic Chemistry Foundations URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Pyrazole-4-amines

Welcome to the technical support center for the handling and storage of pyrazole-4-amines. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable but sensitive c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and storage of pyrazole-4-amines. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable but sensitive compounds. The information provided herein is based on established chemical principles and field-proven best practices to ensure the long-term stability and integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: My solid pyrazole-4-amine, which was initially a white/off-white powder, has developed a distinct yellow, red, or brown color during storage. What is happening?

A1: The development of color is a classic indicator of oxidation.[1][2] Pyrazole-4-amines, like many aromatic amines, are susceptible to air oxidation. The electron-rich amino group is easily oxidized, leading to the formation of highly colored conjugated impurities, which may include azo compounds or quinone-imine-like structures.[1][3] Even trace amounts of these impurities can impart significant color to the bulk material.

Q2: I've been storing my pyrazole-4-amine in a standard screw-cap vial in the lab. Is this sufficient?

A2: No, this is generally insufficient for long-term stability. Standard vials are not hermetically sealed and allow for the gradual ingress of atmospheric oxygen and moisture.[4][5] Over time, this exposure will inevitably lead to oxidation. For optimal stability, these compounds must be treated as air-sensitive materials.[6][7]

Q3: Should I store my pyrazole-4-amine in the refrigerator or freezer?

A3: Lowering the temperature is an excellent practice to slow the rate of degradation.[8][9] For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -70°C) is highly recommended.[8] However, temperature control alone is not enough. It must be combined with measures to exclude oxygen and moisture. A common mistake is opening a cold container in the ambient lab atmosphere, which can cause moisture to condense on the cold solid, potentially accelerating degradation.[9]

Q4: Can I use an antioxidant to protect my pyrazole-4-amine?

A4: Yes, in certain applications, particularly for solutions or formulations, the addition of an antioxidant can be an effective strategy.[10][11] Antioxidants work by scavenging free radicals or reacting with oxidizing species before they can attack the amine.[10][11][12] Common choices include hindered phenols like Butylated Hydroxytoluene (BHT) or phosphite-based antioxidants.[10][13] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications.

Troubleshooting Guide: From Prevention to Remediation

This section provides a deeper dive into specific issues and actionable protocols to ensure the integrity of your pyrazole-4-amine samples.

Issue 1: Rapid Discoloration of a Freshly Synthesized Batch

You've just completed a synthesis, for example, by reducing a 4-nitropyrazole derivative using Pd/C and H₂, and the material starts to turn red or dark during workup and isolation.[2]

Root Cause Analysis: This rapid oxidation is often due to high exposure to atmospheric oxygen, especially when the amine is in solution and at elevated temperatures (e.g., during solvent removal by rotary evaporation).[2] The presence of residual catalysts or metals can sometimes accelerate this process.

Immediate Corrective Actions:

  • Work Under an Inert Atmosphere: All steps following the reduction should be performed under a blanket of inert gas like nitrogen or argon.[2][6] This includes filtration of the catalyst and solvent removal.

  • Solvent Choice: Consider switching to a solvent in which the amine is less stable or more prone to oxidation. Sometimes, a simple change from ethanol to ethyl acetate can help.[2]

  • Degas Solvents: Before use, purge all solvents with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.[2]

Workflow Diagram: Post-Synthesis Handling

cluster_synthesis Synthesis Complete cluster_workup Inert Atmosphere Workup cluster_storage Final Storage Reaction Hydrogenation Complete Filtration Filter Catalyst (e.g., Celite pad) under N2/Ar pressure Reaction->Filtration Transfer via cannula or in glovebox Wash Wash with Degassed Solvent Filtration->Wash Concentration Concentrate in vacuo with N2/Ar bleed Wash->Concentration Drying Dry solid under high vacuum Concentration->Drying Packaging Package in amber vial under N2/Ar Drying->Packaging Store Store Cold & Dark (e.g., -20°C Freezer) Packaging->Store

Caption: Inert atmosphere workflow for isolating sensitive pyrazole-4-amines.

Issue 2: Ensuring Long-Term Storage Stability

You have a high-purity batch of a pyrazole-4-amine and need to store it for several months or years without degradation.

Root Cause Analysis: Long-term degradation is primarily caused by slow, chronic exposure to low levels of oxygen and moisture, often exacerbated by light and ambient temperatures.[4][5]

Preventative Protocol: Best Practices for Storage

This protocol outlines the gold standard for storing air-sensitive solids like pyrazole-4-amines.

Materials:

  • Glovebox or Schlenk line with a high-purity (99.998%+) nitrogen or argon source.[6]

  • Appropriately sized amber glass vials with PTFE-lined caps.[5]

  • Parafilm or vinyl electrical tape.

  • Vacuum desiccator.

  • Freezer (-20°C or colder).[8]

Step-by-Step Protocol:

  • Drying: Ensure the material is scrupulously dry. Place the solid in a vial, cover with a septum, and dry under high vacuum for several hours to remove residual solvent and moisture.

  • Inerting: Transfer the vial of dried solid into a glovebox.[5] If a glovebox is not available, use a Schlenk line to backfill the vial with inert gas multiple times (typically 3-5 vacuum/backfill cycles).

  • Packaging: Inside the glovebox (or under a positive pressure of inert gas), quickly cap the vial with a PTFE-lined cap.

  • Sealing: For added protection, wrap the cap-vial interface securely with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and a warning indicating it is "Air-Sensitive."

  • Storage: Place the sealed amber vial inside a secondary container (like a small box or sealed bag with a desiccant pouch) and store it in a dark, cold environment, such as a -20°C freezer.[4][8][9]

Data Summary: Recommended Storage Conditions

ParameterConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents direct contact with atmospheric oxygen, the primary driver of oxidation.[6]
Temperature ≤ 4°C (Refrigerated) or ≤ -20°C (Frozen)Significantly reduces the kinetic rate of the oxidation reaction.[4][8]
Light Amber Vial / DarknessProtects against light-catalyzed oxidation pathways.[5]
Moisture Dry / DesiccatedAmines can be hygroscopic; moisture can facilitate certain degradation pathways.[4]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Provides a robust physical barrier against air and moisture ingress.[4][14]
Issue 3: A Key Sample Has Discolored. Can It Be Rescued?

You have a critical, irreplaceable sample of a pyrazole-4-amine that has visibly oxidized.

Root Cause Analysis: The sample has already undergone oxidation, forming colored impurities. The goal is now purification to remove these byproducts.

Remediation Strategy: Purification of Oxidized Amines

Success depends on the extent of degradation and the stability of the parent compound to the purification technique.

Option 1: Recrystallization

  • Principle: This is often the simplest and most effective method if a suitable solvent system can be found where the desired amine has significantly different solubility from the oxidized impurities at different temperatures.

  • Protocol:

    • Select a solvent (or solvent pair) in which the amine is soluble when hot but sparingly soluble when cold.

    • Dissolve the discolored amine in a minimum amount of the hot solvent.

    • Optional but recommended: Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the hot solution to potentially reduce some of the colored impurities back to the amine.

    • Filter the hot solution to remove any insoluble matter.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Option 2: Column Chromatography

  • Principle: Effective for separating compounds with different polarities. The colored impurities are often more polar than the parent amine.

  • Protocol:

    • Choose an appropriate stationary phase (e.g., silica gel) and eluent system.

    • Dissolve the crude material in a minimum amount of solvent and load it onto the column.

    • Elute the column, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure, remembering to use an inert atmosphere bleed.[2]

Decision-Making Diagram for Remediation

Start Discolored Pyrazole-4-Amine Sample CheckSolubility Is a good recrystallization solvent known? Start->CheckSolubility Recrystallize Perform Recrystallization (Optional: add Na₂S₂O₄) CheckSolubility->Recrystallize Yes Chromatography Attempt Flash Column Chromatography CheckSolubility->Chromatography No CheckPurity1 Check Purity (TLC, NMR, LCMS) Recrystallize->CheckPurity1 Success1 Pure Material Recovered. Store Properly! CheckPurity1->Success1 Pure CheckPurity1->Chromatography Impure CheckPurity2 Check Purity (TLC, NMR, LCMS) Chromatography->CheckPurity2 Success2 Pure Material Recovered. Store Properly! CheckPurity2->Success2 Pure Failure Purification Unsuccessful. Consider Resynthesis. CheckPurity2->Failure Impure

Caption: Decision workflow for purifying an oxidized pyrazole-4-amine sample.

By understanding the mechanisms of degradation and implementing these preventative and corrective measures, researchers can ensure the long-term integrity and reliability of their valuable pyrazole-4-amine compounds.

References

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Tintoll. Available at: [Link]

  • How to prevent the oxidation of Amine Catalyst?. Mingxu Chemicals. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • Inhibition of amine oxidation. Google Patents.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Amines. PCC Group Product Portal. Available at: [Link]

  • The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol. SciSpace. Available at: [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]

Sources

Optimization

troubleshooting low yields in pyrazole amine coupling reactions

Technical Support Center: Pyrazole Amine Coupling Troubleshooting Status: Active Agent: Senior Application Scientist Case ID: PYZ-CPL-001 Executive Summary This guide addresses the two distinct "amine coupling" challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Amine Coupling Troubleshooting

Status: Active Agent: Senior Application Scientist Case ID: PYZ-CPL-001

Executive Summary

This guide addresses the two distinct "amine coupling" challenges associated with pyrazoles:

  • N-Arylation: Forming a C–N bond between the pyrazole ring nitrogen and an aryl electrophile (Buchwald-Hartwig/Ullmann).

  • Amidation: Reacting an exocyclic aminopyrazole (

    
    -Py) with a carboxylic acid/derivative.
    

Both reaction classes suffer from the unique electronic duality of the pyrazole ring: it is both a weak acid (NH) and a moderate base (N2), leading to catalyst poisoning, regioselectivity issues, and poor nucleophilicity.

Part 1: Troubleshooting N-Arylation (C–N Bond Formation)

Context: You are trying to attach a pyrazole ring to an aryl halide. Common Failure Mode: Catalyst deactivation due to the "pyridine-like" N2 nitrogen coordinating to the metal center.[1]

Diagnostic Q&A

Q1: My reaction stalls at <20% conversion despite using standard Buchwald conditions (Pd(OAc)2/BINAP). Why? Diagnosis: Catalyst Poisoning. Pyrazoles are excellent ligands. The


 nitrogen (N2) binds to Palladium, displacing your phosphine ligand and forming a stable, inactive [Pd(pyrazole)_n] complex.
The Fix: 
  • Switch to Bulky Ligands: Use ligands that create a "protective shell" around the Pd center, preventing N2 coordination.

    • Recommendation:tBuXPhos or BrettPhos .[2]

  • Increase Temperature: Higher temperatures (

    
    C) promote ligand dissociation from the inactive complex.
    
  • Switch Metal: Copper (Ullmann-type) often tolerates N-coordination better than Palladium because the mechanism does not rely as heavily on coordinatively unsaturated intermediates.

Q2: I am getting a mixture of N1- and N2-arylated isomers. How do I control regioselectivity? Diagnosis: Tautomeric Equilibrium. Unsubstituted pyrazoles exist in rapid equilibrium. The ratio depends on sterics and electronics.[1] The Fix:

  • Steric Control: If your pyrazole has a substituent at C3/C5:

    • Small Electrophile: Arylation favors the less hindered nitrogen (remote from the substituent).

    • Large Ligand (Pd): Enhances selectivity for the less hindered position.

  • Electronic Control: Electron-withdrawing groups (EWG) on the pyrazole ring make the adjacent nitrogen less nucleophilic.

  • The "Sem-Switch" Strategy: If you cannot get the desired isomer directly:

    • Protect the favored nitrogen with SEM-Cl.

    • Arylate the disfavored position (now the only open site).

    • Remove SEM.

Q3: My aryl chloride is unreactive. Should I switch to an iodide? Diagnosis: Oxidative Addition Failure. Aryl chlorides are sluggish with pyrazoles because the pyrazole is a weak nucleophile, requiring a highly active catalyst that often dies before the difficult oxidative addition occurs. The Fix:

  • Yes, switch to Aryl Bromide or Iodide.

  • Use a Pre-catalyst: Stop using Pd_2(dba)_3 or Pd(OAc)_2. Use G3- or G4-palladacycle precatalysts (e.g., XPhos Pd G3). These generate the active L-Pd(0) species immediately, avoiding the induction period where the pyrazole can poison the inactive Pd(II) precursor.

Part 2: Troubleshooting Amidation (Exocyclic Amine)

Context: You are reacting an aminopyrazole (


-Py) with a carboxylic acid.
Common Failure Mode:  No reaction due to extremely low nucleophilicity of the amine.
Diagnostic Q&A

Q1: HATU/EDC coupling yields nothing. The aminopyrazole is unchanged. Is my acid bad? Diagnosis: Nucleophilic incompetence. The lone pair on the exocyclic amine is delocalized into the aromatic pyrazole ring. If the pyrazole also has an EWG (like


 or 

), that amine is essentially non-nucleophilic (resembling a sulfonamide more than an aniline). The Fix:
  • Abandon Standard Couplers: HATU/EDC are rarely strong enough for electron-deficient aminopyrazoles.

  • Method A (Acid Chloride): Convert acid to acid chloride (

    
     or Oxalyl Chloride/DMF). React with aminopyrazole in Pyridine (solvent and base).
    
  • Method B (POCl3 Activation): Mix acid + aminopyrazole +

    
     in pyridine. This generates a highly reactive phosphoryl intermediate in situ.
    

Q2: I see a side product where two equivalents of acid reacted. Diagnosis: Imide Formation. The amide proton (


) is acidic. Under basic conditions with excess acid chloride, it deprotonates and reacts again.
The Fix: 
  • Stoichiometry: Use exactly 1.05 equiv of acid chloride.

  • Hydrolysis: If the bis-acylated product forms, treat the crude mixture with

    
     at room temperature for 30 mins. The "imide" bond is much more labile than the desired amide bond and will cleave selectively.
    

Part 3: Optimized Protocols

Protocol A: Robust Copper-Catalyzed N-Arylation (Ullmann)

Best for: Cost-efficiency, simple substrates, avoiding Pd-poisoning.

  • Reagents:

    • Pyrazole (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

    • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)

    • Catalyst: CuI (10 mol%)

    • Base:

      
       (2.0 equiv) - Crucial: Must be finely ground and anhydrous.
      
    • Solvent: Toluene (0.5 M concentration)

  • Procedure:

    • Charge solid reagents into a screw-cap vial.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and amine ligand via syringe.

    • Seal and heat to 110°C for 16–24 hours.

    • Note: The reaction mixture should turn blue/green. If it stays yellow/brown precipitate, the catalyst may have crashed out (check water content).

Protocol B: High-Difficulty Amide Coupling (Phosphorous Activation)

Best for: Electron-deficient aminopyrazoles that fail with HATU.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)[3]

    • Aminopyrazole (1.0 equiv)

    • 
       (1.1 equiv)
      
    • Solvent: Pyridine (anhydrous)

  • Procedure:

    • Dissolve acid and amine in pyridine at 0°C.

    • Add

      
       dropwise (Exothermic!).
      
    • Stir at 0°C for 30 mins, then warm to Room Temp.

    • Monitor: If incomplete after 2h, heat to 50°C.

    • Quench: Pour into ice water carefully. The product often precipitates out.

Part 4: Visual Troubleshooting Guides

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start START: Identify Reaction Type Type Which bond are you forming? Start->Type NAryl N-Arylation (Ring N + Aryl-X) Type->NAryl C-N Bond Amide Amidation (Exocyclic NH2 + COOH) Type->Amide Amide Bond Problem1 Problem: Low Yield / Stalled NAryl->Problem1 Problem2 Problem: Wrong Regioisomer NAryl->Problem2 Cause1 Cause: Pd Catalyst Poisoning (N2 coordination) Problem1->Cause1 Sol1 Solution: Use Bulky Ligands (tBuXPhos, BrettPhos) OR Switch to Cu/Diamine Cause1->Sol1 Sol2 Solution: Use steric blocking or SEM-Switch strategy Problem2->Sol2 Problem3 Problem: No Reaction Amide->Problem3 Cause3 Cause: Low Nucleophilicity of Aminopyrazole Problem3->Cause3 Sol3 Solution: Use Acid Chloride or POCl3/Pyridine method Cause3->Sol3

Caption: Decision matrix for diagnosing failure modes in pyrazole couplings based on reaction type.

Diagram 2: The Catalyst Poisoning Mechanism (N-Arylation)

Mechanism cluster_0 Failure Mode ActiveCat Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X ActiveCat->OxAdd + Ar-X Poisoned DEAD CATALYST [Pd(Pyrazole)n] Precipitate ActiveCat->Poisoned + Pyrazole (N2) (Side Reaction) OxAdd->Poisoned Ligand Displacement Product Product N-Aryl Pyrazole OxAdd->Product + Pyrazole (Desired Path) Coordination Pyrazole Coordination

Caption: Mechanism of catalyst death. Pyrazoles displace phosphine ligands, forming inactive complexes.

Part 5: Data & Selection Tables

Table 1: Ligand & Base Selection Matrix (N-Arylation)
VariableRecommendationMechanistic Rationale
Ligand (Pd) tBuXPhos, BrettPhos, AdBrettPhos Extremely bulky alkyl-phosphines prevent the pyrazole N2 from binding to Pd, keeping the cycle active [1].
Ligand (Cu) DMEDA, 1,10-Phenanthroline Bidentate nitrogen ligands stabilize the Cu(I) species and prevent disproportionation to inactive Cu(0)/Cu(II) [2].
Base

or

Weaker bases reduce functional group intolerance.

provides the "Cesium Effect" (solubility/templating) in non-polar solvents.
Base (Strong) LiHMDS or NaOtBu Use only if the pyrazole is electron-rich and poorly acidic (

).
Solvent Toluene or Dioxane Non-coordinating solvents are essential. Avoid DMF with Pd if possible (can coordinate); DMF is fine for Cu.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Antilla, J. C., et al. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[5][6] Journal of Organic Chemistry.

  • Onodera, S., et al. (2019).[2][5] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[7] Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting Failed Buchwald-Hartwig Amination. BenchChem.[1][3][8]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

This technical support guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine. This document provides in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this important intermediate. Our approach is grounded in established chemical principles and field-proven methodologies to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine typically involves the N-alkylation of a suitable 4-substituted pyrazole precursor. A common and logical synthetic route is the reaction of 4-amino-1H-pyrazole with a (4-methoxyphenoxy)methyl halide, such as 1-(chloromethyl)-4-methoxybenzene, in the presence of a base.

The primary challenges in this synthesis revolve around controlling the regioselectivity of the N-alkylation on the pyrazole ring and effectively removing unreacted starting materials and reaction byproducts. This guide will systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is producing a mixture of two isomers. How can I identify them and improve the selectivity for the desired N1-isomer?

A1: The formation of two isomers is a classic challenge in the N-alkylation of unsymmetrical pyrazoles.[1] Alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to a mixture of regioisomers.

  • Identification: The two isomers can typically be distinguished and quantified using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrazole ring protons and the methylene bridge protons will differ between the N1 and N2 isomers.

  • Improving Selectivity:

    • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1]

    • Choice of Base and Solvent: The combination of base and solvent plays a critical role in directing the regioselectivity. For N1-alkylation, a common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] In some cases, using sodium hydride (NaH) can prevent the formation of certain regioisomeric products.[1]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

Q2: My final product is a dark oil or a discolored solid. What is the cause of the color and how can I remove it?

A2: Colored impurities are common in amine synthesis and can arise from several sources:

  • Oxidation: The 4-amino group on the pyrazole ring is susceptible to oxidation, which can form highly colored impurities.

  • Side Reactions: Side reactions involving the starting materials or intermediates can lead to colored byproducts.

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of celite. The charcoal will adsorb many colored impurities.[2]

  • Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane. Pass this solution through a short column (a "plug") of silica gel, eluting with a slightly more polar solvent system (e.g., ethyl acetate/hexanes). Highly polar, colored impurities will often remain adsorbed on the silica.[2]

  • Recrystallization: This is often the most effective method for both purification and decolorization, as colored impurities may remain in the mother liquor.[2][3]

Q3: My reaction seems to be incomplete, and I have a significant amount of unreacted 4-amino-1H-pyrazole remaining. What are the possible causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic. Ensure at least one equivalent of a suitable base is used. A slight excess may be beneficial.[1]

  • Reactivity of the Alkylating Agent: The reactivity of the (4-methoxyphenoxy)methyl halide is important. A chloride is generally less reactive than a bromide or iodide. If using the chloride, you may need more forcing conditions (higher temperature, longer reaction time).[1]

  • Moisture: The presence of water can hydrolyze the alkylating agent and affect the efficacy of bases like sodium hydride. Ensure anhydrous conditions if using moisture-sensitive reagents.

  • Poor Solubility: If the 4-amino-1H-pyrazole or the base has poor solubility in the chosen solvent, the reaction rate will be slow. Consider a solvent system where all reactants are reasonably soluble.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Ineffective base. 2. Low reactivity of the alkylating agent. 3. Sub-optimal reaction temperature.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous conditions if using NaH. 2. If using a chloride alkylating agent, consider switching to the bromide or iodide equivalent. 3. Gradually increase the reaction temperature and monitor by TLC or HPLC.
Multiple Spots on TLC, Difficult to Separate 1. Formation of N1 and N2 regioisomers. 2. Presence of unreacted starting materials. 3. Formation of other byproducts.1. Optimize reaction conditions for regioselectivity (see FAQ 1). For purification, use an amine-functionalized silica column or a modified mobile phase (e.g., with triethylamine) to improve separation of basic compounds. 2. Use an acidic wash during workup to remove the basic 4-amino-1H-pyrazole. 3. Utilize high-resolution analytical techniques like LC-MS to identify the byproducts and adjust the reaction or purification strategy accordingly.
Product "Oils Out" During Recrystallization 1. The solvent system is not ideal. 2. The solution is cooling too rapidly. 3. High level of impurities depressing the melting point.1. Experiment with different single or mixed solvent systems. A common technique is to dissolve the compound in a hot solvent where it is soluble (e.g., ethanol) and add a hot anti-solvent (e.g., water or hexane) until turbidity appears, then allow to cool slowly.[3] 2. Insulate the flask to ensure slow cooling. 3. First, attempt a quick purification by column chromatography to remove the bulk of impurities, then proceed with recrystallization.
Low Recovery After Purification 1. Product is partially soluble in the wash solvents. 2. Product is strongly adsorbed on the silica gel column. 3. Product is volatile.1. Use cold solvents for washing during filtration. Minimize the volume of wash solvent. 2. Add a small percentage of triethylamine or ammonia to the eluent to reduce tailing and improve recovery of basic compounds from silica gel. Alternatively, use neutral alumina for chromatography. 3. Use a rotary evaporator at a moderate temperature and vacuum. For final drying, use a high vacuum at room temperature.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of 4-amino-1H-pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 1-(chloromethyl)-4-methoxybenzene (1.1 eq.) in DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for the desired product.[2]

  • Column Preparation: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), may be necessary to separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Visualization of Key Workflows

Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_base Is the base strong enough and used in sufficient quantity? start->check_base check_alkylating_agent Is the alkylating agent reactive enough? check_base->check_alkylating_agent No solution_base Use a stronger base (e.g., NaH) or increase stoichiometry. check_base->solution_base Yes check_conditions Are the reaction time and temperature optimal? check_alkylating_agent->check_conditions No solution_agent Switch to a more reactive halide (e.g., bromide or iodide). check_alkylating_agent->solution_agent Yes check_solubility Are all reactants soluble in the chosen solvent? check_conditions->check_solubility No solution_conditions Increase temperature and/or reaction time. Monitor by TLC/HPLC. check_conditions->solution_conditions Yes solution_solubility Change to a solvent that better dissolves all components (e.g., DMF, DMSO). check_solubility->solution_solubility Yes PurificationWorkflow crude_product Crude Product acid_wash Aqueous Acidic Wash (e.g., 1M HCl) crude_product->acid_wash Remove basic starting material column_chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) acid_wash->column_chromatography Separate isomers & byproducts charcoal_treatment Activated Charcoal Treatment (if colored) column_chromatography->charcoal_treatment If colored recrystallization Recrystallization (e.g., from Ethanol/Water) column_chromatography->recrystallization If not colored charcoal_treatment->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: A typical workflow for the purification of the target compound.

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment
Technique Purpose Typical Observations
TLC Reaction monitoring and fraction analysis.Separation of product, starting materials, and byproducts.
HPLC Purity determination and quantification of impurities.A main peak for the product with smaller peaks for impurities. Allows for accurate purity calculation (e.g., >98%).
¹H and ¹³C NMR Structural confirmation and identification of isomers.Characteristic peaks for the pyrazole, methoxyphenyl, and methylene groups. Different chemical shifts for N1 and N2 isomers.
LC-MS Identification of byproducts and unknown impurities.Provides the mass of the product and any impurities, aiding in their structural elucidation.
Melting Point Assessment of final product purity.A sharp melting point range indicates high purity. A broad range suggests the presence of impurities.

References

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (n.d.). PubMed. Retrieved from [Link]

  • Hill, G. B., & Mortlock, A. A. (2007). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Synfacts, 2007(10), 1026.
  • Technical Support Center: Optimizing N-Alkyl
  • Stumpf, A., Burkhard, J., Xu, D., Marx, A., Lao, D., Ochsenbein, M., Ranjan, R., Angelaud, R., & Gosselin, F. (2018). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Organic Process Research & Development, 22(11), 1655-1663.
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). MDPI. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018).
  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. (2022). Asian Journal of Chemistry, 34(6), 1409-1412.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (2007).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved from [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024).
  • Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. (n.d.). AWS.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021).
  • Preparation of starting m
  • Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Molecules, 23(11), 2949.
  • Supporting Inform
  • Supporting Inform
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). BenchChem.
  • 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. (2012). International Journal of Industrial Chemistry, 3, 23.
  • Process for purification of 1-methylpyrazole-4-carboxylic acid esters. (2014).
  • An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using [Et3NH][HSO4] as a recyclable catalyst. (2013). Journal of the Iranian Chemical Society, 11(3), 739-744.
  • Method for purifying pyrazoles. (2011).
  • N-(4-Chlorophenyl)-4-methoxybenzamide. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o396.
  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Amine Substitution

Executive Summary & Scope This guide addresses the thermal optimization of introducing amine functionalities onto a pyrazole core. This process typically proceeds via two distinct mechanistic pathways, each with unique t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the thermal optimization of introducing amine functionalities onto a pyrazole core. This process typically proceeds via two distinct mechanistic pathways, each with unique temperature dependencies:

  • Nucleophilic Aromatic Substitution (SNAr): Requires electron-deficient pyrazoles (e.g., nitropyrazoles) and generally higher activation energies.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Essential for unactivated halopyrazoles. Temperature here balances the catalytic cycle rate against catalyst deactivation and

    
    -hydride elimination.
    

Critical Note: "Optimization" is not simply increasing heat to speed up the reaction. In pyrazole chemistry, temperature dictates regioselectivity (N1 vs. C3/C5 attack) and chemoselectivity (amination vs. hydrodehalogenation).

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 50-60% Conversion

User Question: I am running a Buchwald-Hartwig amination on a 4-chloropyrazole at 80°C. The reaction starts well but stalls after 4 hours. Adding more catalyst doesn't help. Should I increase the temperature?

Scientist Response: Increasing the temperature immediately is risky. This "stalling" behavior usually indicates catalyst death or product inhibition , not a lack of thermal energy.

  • Diagnosis: At 80°C, if your catalyst (likely Pd(0)) is unstable, it may aggregate into inactive Palladium black before the reaction completes. Alternatively, the aminopyrazole product might be binding to the Pd center, poisoning it.

  • Causality:

    • Thermal Instability: Some ligands (e.g., BINAP) may shed Pd at elevated temperatures if the oxidative addition step is slow (common with electron-rich chloropyrazoles).

    • Base Sensitivity: If using strong bases like NaOtBu, high temperatures can promote base-mediated decomposition of the catalyst or substrate.

  • Solution:

    • Do NOT increase Temp initially. Instead, lower the temp to 65-70°C and extend the reaction time. This preserves catalyst active life.[1]

    • Switch to a Pre-catalyst: Use a palladacycle precatalyst (e.g., XPhos Pd G4). These release the active species slowly, maintaining a steady concentration of active catalyst over time [1].

    • Ramp Protocol: If conversion is still low, implement a "Step-Ramp": Start at 60°C for 2 hours (to ensure oxidative addition), then ramp to 90°C to drive the reductive elimination.

Issue 2: Loss of Regioselectivity (Isomer Formation)

User Question: I am synthesizing a 3-aminopyrazole via SNAr on a 3,5-dihalopyrazole. At reflux (110°C), I get a 60:40 mixture of the 3-amino and 5-amino isomers. How do I fix this?

Scientist Response: You are observing the classic conflict between Kinetic and Thermodynamic control.

  • Mechanism:

    • Kinetic Product (Low T): Substitution at the position with the lowest activation barrier (often the most electron-deficient or least sterically hindered site).

    • Thermodynamic Product (High T): The most stable isomer. High temperatures allow the reaction to overcome higher barriers or even equilibrate (if reversible).[2]

  • The Fix:

    • Drastically Lower Temperature: Drop the temperature to 0°C or Room Temperature (RT) .

    • Change Solvent: Switch from high-boiling toluene/DMF to THF or DCM .

    • Logic: By reducing thermal energy, you deny the system the activation energy required to access the undesired regioisomer pathway, locking it into the kinetically favored product (usually the 5-position if N1 is substituted, due to proximity/inductive effects) [2].

Issue 3: Hydrodehalogenation (Cl replaced by H)

User Question: My LCMS shows the chlorine atom was replaced by a hydrogen instead of the amine. I ran this at 120°C in Dioxane.

Scientist Response: This is a temperature-induced side reaction known as Hydrodehalogenation .

  • Causality: At 120°C, the rate of

    
    -hydride elimination  (from the amine or solvent) competes with the desired reductive elimination. The Pd-hydride species formed then reduces your aryl chloride.
    
  • Troubleshooting:

    • Temperature Cap: Limit reaction temperature to 100°C .

    • Solvent Switch: Dioxane can act as a hydride source at high temps. Switch to Toluene or Xylenes which are less prone to donating hydrides.

    • Ligand Bulk: Use a bulkier ligand (e.g., BrettPhos).[3] Bulky ligands accelerate the desired reductive elimination step, effectively "outrunning" the side reaction [3].

Comparative Data: Thermal Effects

Table 1: Impact of Temperature on Pyrazole SNAr Reaction Outcomes Substrate: 1-methyl-3,5-dinitro-1H-pyrazole + Morpholine

TemperatureTimeConversionRegioselectivity (5-sub : 3-sub)Notes
25°C 24 h45%98 : 2 Highly selective, kinetically controlled.
60°C 4 h88%90 : 10 Good balance of rate and selectivity.
110°C (Reflux) 1 h>99%65 : 35 Selectivity lost; thermodynamic equilibration.
140°C (MW) 10 min>99%55 : 45 Rapid, but essentially random substitution.

Optimization Workflow (Logic Diagram)

The following diagram illustrates the decision process for selecting and optimizing reaction temperature based on substrate type and failure mode.

TemperatureOptimization Start Start: Define Substrate CheckAct Is Pyrazole Activated? (EWG present?) Start->CheckAct SNArPath Pathway: S_NAr CheckAct->SNArPath Yes (Nitro/CN) BuchwaldPath Pathway: Buchwald-Hartwig CheckAct->BuchwaldPath No (Halo/Alkyl) TempLow Start @ RT - 40°C Solvent: THF/ACN SNArPath->TempLow CheckRegio Regioselectivity Good? TempLow->CheckRegio IncreaseT Increase T to 60-80°C CheckRegio->IncreaseT No (Too slow) KeepLow Maintain Low T Change Leaving Group (F) CheckRegio->KeepLow No (Isomers forming) Success Protocol Optimized CheckRegio->Success Yes StdCond Start @ 80°C Base: NaOtBu / Solvent: Toluene BuchwaldPath->StdCond CheckConv Check Conversion @ 2h StdCond->CheckConv Stalled Stalled/Decomp? CheckConv->Stalled Low Conv. Dehal Hydrodehalogenation? CheckConv->Dehal Side Products CheckConv->Success High Conv. ReduceT LOWER T to 65°C Use Pre-catalyst (G3/G4) Stalled->ReduceT BlockHydride LOWER T to <100°C Switch Solvent (No Dioxane) Dehal->BlockHydride

Caption: Decision tree for thermal optimization of pyrazole amination, distinguishing between SNAr and Buchwald-Hartwig pathways.

Standardized Protocol: Temperature Scanning

Do not rely on literature values blindly. Pyrazoles are electronically diverse. Use this "Gradient Scan" protocol for new substrates.

Objective: Determine the "Sweet Spot" (Topt) where kprod >> kdecomp.

Equipment: Parallel synthesis block (e.g., reaction station) or 4 separate vials.

  • Preparation: Prepare a master mix of Substrate (1.0 equiv), Amine (1.2 equiv), Base (variable), and Catalyst (if Buchwald, 2-5 mol%).

  • Distribution: Aliquot into 4 vials (A, B, C, D).

  • Thermal Zones:

    • Vial A: 60°C (Kinetic Baseline)

    • Vial B: 80°C (Standard Activation)

    • Vial C: 100°C (High Energy)

    • Vial D: 120°C (Stress Test/Microwave)

  • Sampling: Take aliquots at t=1h and t=4h .

  • Analysis:

    • Compare Conversion % (SM consumption).

    • Compare Purity % (Product vs. Byproducts).

    • Calculate Efficiency: (Conversion × Purity) / Time.

  • Selection: Choose the lowest temperature that achieves >90% conversion within 4 hours.

FAQs

Q: Can I use Microwave irradiation to speed up the reaction? A: Yes, but with caution. Microwave heating is "internal" and can create localized superheating spots that traditional oil baths do not.

  • Guideline: If using MW, set the temperature ceiling 20°C higher than your conventional reflux limit, but reduce time by factor of 10.

  • Warning: Sealed MW vessels generate high pressure. Ensure your solvent (e.g., MeOH) doesn't exceed the vessel's pressure rating (typically 20-30 bar) [4].

Q: My solvent boils at 80°C (MeCN). Can I run the reaction at 100°C? A: Only in a sealed pressure tube or microwave vial.

  • Risk:[3] In an open reflux system, you cannot exceed the boiling point. In a sealed tube, running 20°C above boiling point generates moderate pressure (Arrhenius acceleration), which often improves SNAr rates significantly by increasing molecular collision frequency without thermal decomposition associated with higher boiling solvents like DMSO.

Q: How does the "Halogen Effect" influence temperature choice? A:

  • SNAr: Fluoropyrazoles react at lower temperatures (RT-50°C) than Chloro/Bromopyrazoles (80-120°C) due to the high electronegativity of Fluorine stabilizing the Meisenheimer intermediate [5].

  • Buchwald: Iodopyrazoles react at lower temperatures (RT-60°C) than Chloropyrazoles (80-110°C) because the C-I bond undergoes oxidative addition much faster.

References

  • Buchwald, S. L., et al. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." Link

Sources

Troubleshooting

handling hygroscopic nature of aminopyrazole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the hygroscopic nature of aminopyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the hygroscopic nature of aminopyrazole derivatives. These compounds are highly versatile building blocks in medicinal chemistry, particularly recognized for their role as ligands for kinases (e.g., p38MAPK) and cyclooxygenases (COX)[1]. However, their tendency to absorb atmospheric moisture poses significant risks to structural integrity, accurate dosing, and downstream synthetic yields. Moisture uptake can trigger deliquescence, accelerate hydrolytic degradation, and induce process-induced phase transitions[][3].

This guide provides an authoritative, self-validating framework for troubleshooting and managing the hygroscopicity of aminopyrazole active pharmaceutical ingredients (APIs).

Handling & Storage Workflow

MoistureMitigation A 1. API Receipt & Storage Store 2-8°C, Dark, Inert Gas B 2. Thermal Equilibration Warm to RT before opening A->B Prevents Condensation C 3. Environmental Control Transfer to Glovebox (RH < 15%) B->C Minimizes Exposure D 4. Moisture Profiling Karl Fischer Titration & DVS C->D Quantifies Water E 5. Formulation / Synthesis Adjust mass for water content D->E Ensures Potency F 6. Re-sealing Argon Purge & Desiccant E->F Preserves Integrity

Caption: Standard Operating Workflow for Handling Hygroscopic Aminopyrazole Derivatives.

Section 1: Troubleshooting Guide

Issue 1: The aminopyrazole powder has turned into a sticky, oily residue or clumped mass inside the container.

  • Q: Why did my aminopyrazole derivative deliquesce, and how can I recover or prevent this?

  • A (Causality & Solution): Aminopyrazoles, such as 3-aminopyrazole (which has a low melting point of 34-37 °C)[4], are highly prone to deliquescence—a process where the solid absorbs so much atmospheric moisture that it dissolves in its own water of hydration[3]. This is exacerbated by opening cold containers directly in ambient air, causing immediate condensation[5].

    • Prevention: Always allow the sealed API container to equilibrate to room temperature (RT) for at least 1-2 hours before opening[5]. All handling must occur in a controlled environment, such as a glovebox purged with dry nitrogen or argon (Relative Humidity < 15%)[6].

    • Recovery: If deliquescence has occurred, do not apply high heat, as aminopyrazoles are heat-sensitive and may decompose[7]. Instead, dissolve the mass in a volatile anhydrous solvent (e.g., dry dichloromethane or methanol)[7], dry over anhydrous magnesium sulfate (

      
      ), filter, and concentrate under reduced pressure.
      

Issue 2: My biological assays are showing sub-potent results, or my synthetic yields have dropped inexplicably.

  • Q: How does hygroscopicity affect dosing and stoichiometry, and how do I correct it?

  • A (Causality & Solution): Highly hygroscopic APIs can accumulate water content up to 50% by weight over time[5]. If you weigh 10 mg of a hydrated aminopyrazole without accounting for the absorbed water, the actual molar amount of the active compound is significantly lower, leading to sub-potent formulations and skewed stoichiometric ratios[5].

    • Correction: You must establish a self-validating moisture quantification loop. Before any critical weighing step, perform a Karl Fischer (KF) titration to determine the exact equilibrium moisture content[3]. Adjust your mass calculations accordingly: Corrected Mass = Target Mass / (1 - %Water Content).

Issue 3: The compound has darkened in color from white/light yellow to brown.

  • Q: Is the color change related to moisture, and is the compound still viable?

  • A (Causality & Solution): Yes. While aminopyrazoles are intrinsically sensitive to air and light[8], moisture acts as a catalytic medium that accelerates oxidative degradation and hydrolysis of the amino group.

    • Action: Discard heavily discolored batches if purity falls below acceptable thresholds (verify via HPLC/LC-MS). To prevent this, store the compound refrigerated (2-8 °C) or frozen (-20 °C) in a dark place, tightly sealed under an inert atmosphere (Argon)[8][9].

Section 2: Quantitative Data: Moisture Uptake & Storage Parameters

To standardize handling, refer to the following physicochemical parameters and mitigation strategies for aminopyrazole derivatives.

ParameterCharacteristic / ThresholdMitigation Strategy
Melting Point Low (e.g., 34-37 °C for 3-Aminopyrazole)[4]Avoid mechanical friction/milling; store at 2-8 °C[8].
Critical Relative Humidity (CRH) Typically < 40% RHHandle exclusively in a glovebox or isolator with RH < 15%[6].
Water Uptake Capacity Can exceed 0.6% at 80% RH (varies by polymorph)[10]Utilize Dynamic Vapor Sorption (DVS) to map sorption isotherms[3].
Storage Atmosphere Air & Light Sensitive[8]Purge headspace with Argon; use amber/opaque vials[9].

Section 3: Step-by-Step Methodology: Self-Validating Dispensing Protocol

To ensure scientific integrity and reproducible results, follow this strict protocol for dispensing hygroscopic aminopyrazoles.

  • Thermal Equilibration: Remove the sealed aminopyrazole container from the refrigerator (2-8 °C)[8]. Place it in a desiccator at room temperature for 2 hours. Causality: Prevents ambient moisture from condensing on the cold API surface[5].

  • Environmental Isolation: Transfer the sealed container into a controlled glovebox (Nitrogen or Argon atmosphere, RH < 15%).

  • Moisture Baseline (Validation Step): Extract a 50 mg aliquot and immediately perform Karl Fischer Titration to determine the exact water percentage[3].

  • Gravimetric Adjustment: Calculate the required mass based on the KF results. (e.g., If KF shows 5% water, and you need 100 mg of active API, weigh 105.26 mg of the powder).

  • Dispensing: Weigh the adjusted mass using an analytical balance inside the glovebox. Use anti-static weigh boats to prevent scattering of the dry powder.

  • Re-sealing: Flush the primary container with Argon gas for 30 seconds. Seal tightly with Parafilm or Teflon tape, place inside a secondary moisture-barrier bag with a silica desiccant, and return to 2-8 °C storage[][8].

Section 4: Frequently Asked Questions (FAQs)

Q: Can I dry my aminopyrazole derivative in a vacuum oven at 60 °C to remove moisture? A: No. Many aminopyrazoles, such as 3-aminopyrazole, have very low melting points (34-37 °C) and are heat-sensitive[4][7]. Heating them to 60 °C will melt the compound and potentially cause thermal decomposition[11]. Use ambient-temperature vacuum desiccation over Phosphorus Pentoxide (


) instead.

Q: Does polymorphism affect the hygroscopicity of aminopyrazole derivatives? A: Yes. Different crystalline forms (polymorphs) exhibit varying degrees of moisture uptake. Dynamic Vapor Sorption (DVS) data often shows that certain polymorphs are non-hygroscopic, while others readily absorb water[10]. If hygroscopicity is a persistent issue, consider polymorph screening or co-crystallization to identify a more stable solid form[12].

Q: What excipients should I use if formulating a hygroscopic aminopyrazole? A: Avoid hygroscopic excipients. Opt for moisture-scavenging or non-hygroscopic alternatives like microcrystalline cellulose, and consider using Hypromellose (HPMC) capsules instead of gelatin, as HPMC has a significantly lower moisture content and does not become brittle when desiccated[6][13].

References

  • 3-amino-5-methyl pyrazole - SRIRAMCHEM, sriramchem.com,
  • API Properties & Their Impact on Drug Performance - BOC Sciences, bocsci.com,
  • SAFETY DATA SHEET - Fisher Scientific, fishersci.com,
  • 4-AMINOPYRAZOLE - ChemBK, chembk.com,
  • EP3717473A1 - Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production - Google P
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs, nutraceuticalbusinessreview.com,
  • How to Stabilize Tablets Containing Hygroscopic Ingredients - Pharma.Tips, pharma.tips,
  • API Hygroscopicity - Pharma Innov
  • 3-Aminopyrazole CAS#: 1820-80-0 - ChemicalBook, chemicalbook.com,
  • Water Content of APIs and Its Impact on Potency Results - ARL Bio Pharma, arlok.com,
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs, researchg
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI, mdpi.com,
  • 3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich, sigmaaldrich.com,

Sources

Optimization

Technical Support Center: Crystallization of Methoxyphenoxy-Pyrazole Derivatives

Welcome to the dedicated technical support center for the crystallization of methoxyphenoxy-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the crystallization of methoxyphenoxy-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-quality crystals of this important class of compounds. As active pharmaceutical ingredients (APIs), the crystalline form of these derivatives is critical for their stability, bioavailability, and manufacturability.[1][][3] This resource combines established crystallization principles with practical, field-proven insights to help you navigate the challenges specific to these molecules.

Understanding the Molecule: The Impact of Methoxyphenoxy-Pyrazole Scaffolds

The unique structural features of methoxyphenoxy-pyrazole derivatives present specific challenges and opportunities in crystallization. The pyrazole core, being weakly basic, allows for strategies involving pH modification to influence solubility.[4] The presence of both a methoxy and a phenoxy group introduces a combination of polarity and steric bulk, which significantly impacts solvent selection and the kinetics of crystal nucleation and growth. The methoxy group can participate in hydrogen bonding, while the bulky phenoxy group can influence molecular packing and potentially lead to polymorphism.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the crystallization of methoxyphenoxy-pyrazole derivatives.

Q1: What are the best starting solvents for crystallizing my methoxyphenoxy-pyrazole derivative?

A1: The choice of solvent is critical and is dictated by the overall polarity of your specific derivative. A good starting point is to screen a range of solvents with varying polarities. For methoxyphenoxy-pyrazole derivatives, common and effective solvents include:

  • Single Solvents: Alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[6][7] Toluene has also been used for growing crystals of similar compounds by slow evaporation.[8]

  • Mixed Solvent Systems: A powerful technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes slightly turbid.[4][6] Common combinations include ethanol/water, methanol/water, and ethyl acetate/hexane.[6]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9] This often happens when the solution is too concentrated or cooled too quickly, causing the compound to come out of solution at a temperature above its melting point.[10][11] Here are several strategies to overcome this:

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help.[6][10]

  • Use More Solvent: The solution might be too concentrated. Add more of the "good" solvent to redissolve the oil, and then allow it to cool slowly again.[11][12]

  • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[6]

  • Seed the Solution: If you have a few crystals of your compound, adding a "seed crystal" can induce nucleation and promote crystal growth over oiling out.[10]

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield is often due to using too much solvent or incomplete precipitation.[11] To improve your yield:

  • Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to fully dissolve your compound.[6]

  • Cool the Solution Thoroughly: After initial crystallization at room temperature, cool the flask in an ice bath for at least 20-30 minutes to maximize the precipitation of your product.[6]

  • Check the Mother Liquor: After filtration, you can check for remaining product in the filtrate (mother liquor) by evaporating a small amount. If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.[11]

Q4: How can I obtain larger, higher-quality crystals suitable for X-ray diffraction?

A4: The formation of large, well-defined crystals is favored by slow crystal growth.[12] Consider these techniques:

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a loosely covered container and allow the solvent to evaporate slowly over several days.[4]

  • Vapor Diffusion: Place a small vial containing your compound dissolved in a "good" solvent inside a larger sealed container with a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.[4]

  • Solvent Layering: Carefully layer a "poor" solvent on top of a solution of your compound in a "good" solvent. Slow diffusion at the interface can lead to high-quality crystals.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the crystallization of methoxyphenoxy-pyrazole derivatives.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Inhibition of nucleation.- Reduce the solvent volume by gentle heating or under reduced pressure and then cool again.[9]- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Add a seed crystal of the pure compound.[10]
Crystals Form Too Quickly - The solution is too concentrated.- The solution is cooled too rapidly.- Add a small amount of additional hot solvent to redissolve the solid and then allow it to cool more slowly.[12]- Insulate the flask to slow the cooling process.[12]
Formation of an Oil - The compound's melting point is lower than the crystallization temperature.- High concentration of impurities.- Rapid cooling.- Reheat the solution, add more of the "good" solvent, and cool slowly.[9][11]- Purify the compound further using techniques like column chromatography before attempting recrystallization.[10]- Consider a different solvent system.[6]
Poor Crystal Quality (small or needle-like) - High rate of nucleation.- Decrease the rate of cooling.- Use a more dilute solution.- Employ techniques that favor slow crystal growth, such as vapor diffusion or slow evaporation.[4]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[10]

Experimental Protocols

Here are detailed, step-by-step methodologies for key crystallization techniques.

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward crystallization method.

  • Dissolution: Place the crude methoxyphenoxy-pyrazole derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring.[6]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.[7]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Allow the crystals to dry completely.[6]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).[6]

  • Addition of Anti-Solvent: While the solution is still hot, add a hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.[6]

  • Clarification: If the turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[6]

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.

Protocol 3: Vapor Diffusion for High-Quality Crystals

This technique is excellent for obtaining single crystals for X-ray analysis.

  • Preparation of the Inner Vial: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

  • Preparation of the Outer Chamber: Add a more volatile "poor" solvent (anti-solvent) to a larger beaker or jar.

  • Assembly: Place the small vial inside the larger container, ensuring the solvent levels are such that there is no direct mixing.

  • Sealing and Incubation: Seal the larger container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution of your compound, causing it to become supersaturated and leading to the slow growth of crystals.[4]

Visualizing the Crystallization Workflow

To aid in your experimental design, the following diagrams illustrate key decision-making processes.

Crystallization_Method_Selection Start Start with Crude Methoxyphenoxy-Pyrazole Derivative Solubility_Test Perform Solubility Tests in Various Solvents Start->Solubility_Test Good_Solvent Find a 'Good' Solvent? (High solubility when hot, low when cold) Solubility_Test->Good_Solvent Single_Solvent_Recrystallization Use Single-Solvent Recrystallization Good_Solvent->Single_Solvent_Recrystallization Yes Mixed_Solvent_System Find a 'Good' and 'Poor' Solvent Pair? Good_Solvent->Mixed_Solvent_System No Advanced_Methods Need High-Quality Crystals for X-ray Diffraction? Single_Solvent_Recrystallization->Advanced_Methods Mixed_Solvent_System->Solubility_Test No, re-screen Mixed_Solvent_Recrystallization Use Mixed-Solvent Recrystallization Mixed_Solvent_System->Mixed_Solvent_Recrystallization Yes Mixed_Solvent_Recrystallization->Advanced_Methods Vapor_Diffusion Vapor Diffusion Advanced_Methods->Vapor_Diffusion Yes Slow_Evaporation Slow Evaporation Advanced_Methods->Slow_Evaporation Yes Solvent_Layering Solvent Layering Advanced_Methods->Solvent_Layering Yes End Obtain Pure Crystals Advanced_Methods->End No Vapor_Diffusion->End Slow_Evaporation->End Solvent_Layering->End

Caption: Decision tree for selecting a suitable crystallization method.

Troubleshooting_Oiling_Out Start Problem: 'Oiling Out' Heat_Add_Solvent Reheat to Dissolve Oil Add More 'Good' Solvent Start->Heat_Add_Solvent Slow_Cooling Cool Slowly Heat_Add_Solvent->Slow_Cooling Check_Result Does it Still Oil Out? Slow_Cooling->Check_Result Success Success: Crystals Formed Check_Result->Success No Change_Solvent Change Solvent System Check_Result->Change_Solvent Yes Purify Further Purify Compound Check_Result->Purify Persistent Oiling Change_Solvent->Heat_Add_Solvent Purify->Heat_Add_Solvent

Caption: Workflow for troubleshooting the "oiling out" phenomenon.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Syrris. (2024, October 22).
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Fujiwara, M., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC, 54(6), 26-35.
  • University of York. (n.d.).
  • Samshuddin, S., et al. (2012). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o429.
  • Kruger, J., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine . This compound features a specialized N-alkoxymethyl protecting group (spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine . This compound features a specialized N-alkoxymethyl protecting group (specifically a hemiaminal ether), which distinguishes it from standard benzyl-protected analogs.

The primary analytical challenge lies in differentiating the N-CH₂-O (hemiaminal ether) moiety from the structurally similar N-CH₂-Ar (benzyl) group. This guide establishes the diagnostic chemical shift windows required to validate the structure and compares its spectral footprint against common alternatives like the PMB (p-methoxybenzyl) protected analog.

Diagnostic Spectral Analysis (The Product)

The 1H NMR spectrum of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is characterized by three distinct zones: the heterocyclic core, the hemiaminal ether linker, and the electron-rich phenoxy tail.

Predicted Reference Spectrum (DMSO-d₆, 400 MHz)
FragmentProton LabelMultiplicityChemical Shift (δ ppm)Coupling (J Hz)Diagnostic Note
Pyrazole H-5 (Adj. to N1)Doublet (d)7.85 – 8.05 ~0.6 (H3-H5)Most downfield aromatic signal due to N1 proximity.
Pyrazole H-3 (Adj. to N2)Doublet (d)7.40 – 7.60 ~0.6Upfield of H-5; correlates with H-5 in NOESY.
Linker N-CH₂-O Singlet (s)5.70 – 5.95 -CRITICAL SIGNAL. Significantly downfield of benzyl CH₂ (~5.2 ppm).
Phenoxy Ar-H (Ortho to O)Doublet (d)6.90 – 7.05 ~9.0Part of AA'BB' system.
Phenoxy Ar-H (Ortho to OMe)Doublet (d)6.80 – 6.90 ~9.0Roof effect common with adjacent aromatic protons.
Amine NH₂ Broad Singlet (br s)3.80 – 4.50 -Exchangeable with D₂O. Shift varies with concentration.
Methoxy -OCH₃ Singlet (s)3.70 – 3.75 -Sharp singlet, typical of aryl methyl ethers.
Structural Logic & Validation
  • The Linker Singlet (5.7 - 6.0 ppm): This is the definitive proof of the N-CH₂-O-Ar connectivity. In standard benzyl protection (N-CH₂-Ar), this signal appears upfield at 5.0 - 5.2 ppm . The deshielding effect of the oxygen atom shifts the methylene signal downfield by ~0.7 ppm.

  • Desymmetrization: Unlike the unsubstituted 1H-pyrazol-4-amine, where H3 and H5 are equivalent (tautomeric average), the N1-substitution locks the tautomer, rendering H3 and H5 chemically distinct.

Comparative Analysis: Product vs. Alternatives

In synthetic workflows, this compound is often compared to its Unprotected Precursor or its PMB-Protected Analog . The table below highlights the key spectral differences used to monitor reaction progress.

Comparison Table: Chemical Shift Deltas
FeatureTarget Product (N-Phenoxymethyl)Alternative 1 (PMB-Protected)Alternative 2 (Unprotected Amine)
Linker Structure N-CH₂-O-ArN-CH₂-ArN-H
Linker Shift (CH₂) δ 5.70 – 5.95 ppm δ 5.10 – 5.25 ppm None
Pyrazole H3/H5 Distinct (Δδ ~0.4 ppm)Distinct (Δδ ~0.3 ppm)Equivalent (Broad/Averaged)
Labile Proton NH₂ (Broad, ~4.0 ppm)NH₂ (Broad, ~4.0 ppm)NH₂ + NH (Very Broad, >12 ppm)
Stability Acid Labile (High)Acid Labile (Moderate)N/A
Performance Insight
  • Resolution: The Target Product offers superior spectral resolution in the aromatic region compared to the PMB analog. The phenoxy protons (6.8-7.0 ppm) are often better separated from the pyrazole signals than the PMB aromatic protons, which can overlap with the pyrazole H3.

  • Monitoring Hydrolysis: The disappearance of the 5.8 ppm singlet is the most sensitive indicator of deprotection (cleavage of the hemiaminal ether).

Visualization of Structural Correlations[1]

The following diagram illustrates the connectivity and key NMR correlations (COSY/NOESY) required to assign the structure definitively.

NMR_Analysis cluster_structure 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine Py_H5 Py-H5 (δ 7.9) Py_H3 Py-H3 (δ 7.5) Py_H5->Py_H3 NOESY (Weak) Linker Linker CH2 (δ 5.8) Linker->Py_H5 NOESY (Strong) Phenoxy Phenoxy Ar-H (δ 6.9-7.0) Linker->Phenoxy HMBC (3-bond) Methoxy Methoxy CH3 (δ 3.7) Phenoxy->Methoxy NOESY

Caption: Diagnostic NMR correlations. The red arrow highlights the critical NOE interaction between the Linker CH₂ and Pyrazole H-5, confirming N1 regiochemistry.

Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this standardized protocol.

Methodology
  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: Pyrazole amines are polar and can aggregate in chloroform, leading to line broadening. DMSO-d₆ ensures sharp signals and stabilizes the exchangeable NH₂ protons.

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the isolated CH₂ singlet).

    • Scans (NS): 16–32 scans are sufficient for >95% purity.

  • D₂O Shake (Optional):

    • Add 1 drop of D₂O to the tube and shake.

    • Observation: The broad singlet at ~4.0 ppm (NH₂) will disappear. The Linker CH₂ (5.8 ppm) must remain unchanged.

References

  • Synthesis of N-alkoxymethyl pyrazoles

    • Title: Regioselective synthesis of 1-substituted pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the N-alkylation patterns and expected chemical shifts for N1-substituted pyrazoles.
  • Comparative NMR Data (PMB vs. Unprotected)

    • Title: 1-(4-Methoxybenzyl)-1H-pyrazol-4-amine | 1H NMR Data.[1][2]

    • Source:SpectraBase.[3]

    • Context: Provides the baseline data for the PMB-protected analog (Linker
  • General Pyrazole Characterization

    • Title: Tautomerism and NMR Spectroscopy of Pyrazoles.
    • Source:Advances in Heterocyclic Chemistry.
    • Context: Authoritative text on the desymmetrization of pyrazole protons upon N-substitution.

Sources

Comparative

comparing reactivity of pyrazole-4-amine vs pyrazole-3-amine

This guide provides an in-depth technical comparison of Pyrazole-4-amine (4-AP) and Pyrazole-3-amine (3-AP). It is designed for medicinal chemists and process scientists selecting the optimal scaffold for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Pyrazole-4-amine (4-AP) and Pyrazole-3-amine (3-AP). It is designed for medicinal chemists and process scientists selecting the optimal scaffold for drug discovery campaigns.

Executive Summary

While Pyrazole-3-amine (3-AP) and Pyrazole-4-amine (4-AP) share the same molecular formula (


), their orthogonal electronic structures dictate entirely different reactivities.
  • 3-AP is an amidine-like nucleophile that predominantly forms bridged fused systems (e.g., pyrazolo[1,5-a]pyrimidines) by engaging the ring nitrogen.

  • 4-AP is an enamine-like nucleophile that favors carbon-fused systems (e.g., pyrazolo[3,4-b]pyridines) via electrophilic attack at the C3/C5 positions.

FeaturePyrazole-3-amine (3-AP)Pyrazole-4-amine (4-AP)
Dominant Character Amidine / Guanidine-likeEnamine / Vinylogous Amide
Tautomerism Annular (3-amino

5-amino)
Annular (Ring NH only)
Predicted pKa (Conj. Acid) ~2.5 – 4.0 (Exocyclic N)~4.1 – 4.5 (Exocyclic N)
Primary Cyclization Mode N-N Bond Formation (Bridgehead)C-C Bond Formation (Fused)
Key Scaffold Product Pyrazolo[1,5-a]pyrimidine Pyrazolo[3,4-b]pyridine
Oxidation Stability ModerateLow (Electron-rich, prone to oxidation)

Electronic Structure & Tautomerism

Pyrazole-3-amine (3-AP)

3-AP exists in a dynamic equilibrium between the 3-amino and 5-amino tautomers. This is not merely a formal distinction; it dictates regioselectivity.

  • Mechanism: The exocyclic amine lone pair conjugates with the ring imine (

    
    ), imparting significant amidine character .
    
  • Consequence: The ring nitrogen (

    
    ) is highly nucleophilic, often competing with the exocyclic amine during acylation or alkylation.
    
Pyrazole-4-amine (4-AP)

4-AP lacks the direct conjugation to a ring nitrogen that 3-AP possesses. Instead, the amine at the 4-position donates electron density into the ring system (C3 and C5) via resonance, behaving like an enamine .

  • Mechanism: The

    
     donation activates the adjacent carbons (
    
    
    
    ) towards electrophilic attack.
  • Consequence: 4-AP is exceptionally electron-rich, making it susceptible to oxidation but highly reactive in condensation reactions requiring carbon nucleophiles.

Reactivity Profile & Cyclization Pathways

The most critical divergence lies in how these isomers react with bis-electrophiles (e.g., 1,3-diketones) to form fused heterocyclic drug scaffolds.

Pathway A: 3-AP Pyrazolo[1,5-a]pyrimidines

Because the ring nitrogen (


) in 3-AP is nucleophilic, it participates in cyclization to form a "bridgehead" nitrogen.
  • Condensation: Exocyclic

    
     attacks a carbonyl.
    
  • Cyclization: Ring

    
     attacks the second electrophilic site.
    
  • Result: A 5,6-fused system with a nitrogen at the fusion point.

Pathway B: 4-AP Pyrazolo[3,4-b]pyridines

In 4-AP, the ring nitrogens are less nucleophilic towards cyclization partners than the activated


 carbons.
  • Condensation: Exocyclic

    
     attacks a carbonyl.
    
  • Cyclization: The activated Carbon (C3 or C5) attacks the second electrophilic site (Friedländer-type synthesis).

  • Result: A 5,6-fused system with a carbon at the fusion point.

Visualization of Cyclization Divergence

CyclizationPathways cluster_3AP 3-Aminopyrazole Pathway cluster_4AP 4-Aminopyrazole Pathway Reagent 1,3-Dicarbonyl (R-CO-CH2-CO-R') AP3 Pyrazole-3-amine (Nucleophilic Ring N) AP4 Pyrazole-4-amine (Nucleophilic C3/C5) Inter3 Intermediate: N-Alkylidene AP3->Inter3 1. Amine Attack Prod3 Pyrazolo[1,5-a]pyrimidine (Bridgehead N) Inter3->Prod3 2. Ring N Attack Inter4 Intermediate: N-Alkylidene AP4->Inter4 1. Amine Attack Prod4 Pyrazolo[3,4-b]pyridine (Fused C-C Bond) Inter4->Prod4 2. Carbon (C3/C5) Attack

Figure 1: Divergent cyclization pathways. 3-AP utilizes its ring nitrogen to form bridgehead-fused systems, while 4-AP utilizes its activated ring carbon to form carbon-fused systems.

Experimental Protocols

Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine (from 3-AP)

This reaction is the industry standard for generating kinase inhibitor scaffolds (e.g., Zaleplon analogs).

Reagents: 3-Aminopyrazole (1.0 eq), Acetylacetone (1.1 eq), Glacial Acetic Acid. Conditions: Reflux, 2–4 hours.

  • Dissolution: Dissolve 3-aminopyrazole (10 mmol) in glacial acetic acid (10 mL).

  • Addition: Add acetylacetone (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor by TLC (EtOAc:Hexane 1:1).
    
    • Checkpoint: The reaction typically proceeds via a discrete intermediate (enaminone) which cyclizes upon prolonged heating.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL).

  • Isolation: Neutralize with

    
     to precipitate the product. Filter, wash with cold water, and recrystallize from Ethanol.
    
Protocol: Diazotization & Sandmeyer (4-AP Stability Warning)

Unlike 3-AP, 4-AP diazonium salts are less stable due to the electron-rich nature of the 4-position, which can lead to self-coupling or decomposition.

Reagents: 4-Aminopyrazole (1.0 eq),


 (1.1 eq), 

(2.5 eq),

(1.5 eq). Conditions:

strict temperature control.
  • Acidification: Suspend 4-aminopyrazole in

    
     and cool to 
    
    
    
    (ice/salt bath).
  • Diazotization: Add

    
     (aq) dropwise, maintaining temp 
    
    
    
    . Stir for 30 min.
    • Critical Step: Do not allow temperature to rise; the diazonium species is prone to rapid decomposition.

  • Substitution (Sandmeyer): Add cold aqueous

    
     dropwise. Allow to warm to RT slowly over 2 hours.
    
  • Extraction: Extract with EtOAc, wash with sodium thiosulfate (to remove iodine), dry over

    
    .
    

Reactivity Decision Matrix

Use this logic flow to determine the appropriate isomer for your synthesis:

DecisionMatrix Start Target Scaffold / Reaction Q1 Do you need a Bridgehead Nitrogen? Start->Q1 Res1 Use 3-Aminopyrazole (Forms Pyrazolo[1,5-a]pyrimidine) Q1->Res1 Yes Q2 Do you need a Carbon-Fused Ring? Q1->Q2 No Res2 Use 4-Aminopyrazole (Forms Pyrazolo[3,4-b]pyridine) Q2->Res2 Yes Q3 Is Oxidation Stability Critical? Q2->Q3 No Res3 3-AP is more stable. 4-AP requires inert atmosphere. Q3->Res3

Figure 2: Decision matrix for selecting the correct aminopyrazole isomer.

References

  • El-Enany, M. et al. "Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives."[1] Journal of Heterocyclic Chemistry, 2012. Link

  • Sikdar, P. et al. "One-pot cyclization methodology for 3-halo-pyrazolo[1,5-a]pyrimidine."[1][2] Journal of Organic Chemistry, 2023. Link

  • Bader, R. F. W. "Probing the solvent effects and protonation sites of aminopyrazoles." Journal of King Saud University – Science, 2025. Link

  • BenchChem. "Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate." BenchChem Technical Guides, 2025. Link

  • Sigma-Aldrich. "1-Phenyl-1H-pyrazol-4-amine Product Sheet." Link

Sources

Validation

IR spectroscopy peaks for methoxyphenoxy and amine groups

High-Resolution IR Spectroscopy in Pharmaceutical Analysis: ATR-FTIR vs. Transmission FTIR for Amine and Methoxyphenoxy Characterization In pharmaceutical development, the unambiguous identification of functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution IR Spectroscopy in Pharmaceutical Analysis: ATR-FTIR vs. Transmission FTIR for Amine and Methoxyphenoxy Characterization

In pharmaceutical development, the unambiguous identification of functional groups within active pharmaceutical ingredients (APIs) is critical for structural elucidation, purity verification, and formulation QA/QC. Amine groups (primary, secondary, and tertiary) dictate the pharmacokinetics and salt-forming capabilities of a drug, while methoxyphenoxy groups (aromatic ethers) are ubiquitous in drug classes ranging from beta-blockers to antipsychotics.

This guide provides an objective, data-driven comparison of the two dominant infrared sampling methodologies—Attenuated Total Reflectance (ATR) FTIR and Transmission FTIR —specifically for the characterization of amine and methoxyphenoxy functional groups.

The Physics of the Peaks: Causality & Spectral Data

To choose the correct analytical method, one must first understand the physical causality behind the molecular vibrations of these specific functional groups.

Amine Groups (-NH₂, -NHR): The N-H stretching region (3500–3200 cm⁻¹) is highly diagnostic. Primary amines possess two N-H bonds, leading to coupled vibrations: an asymmetric stretch (higher energy, ~3400 cm⁻¹) where one hydrogen moves in while the other moves out, and a symmetric stretch (lower energy, ~3300 cm⁻¹)[1]. Secondary amines, possessing only one N-H bond, cannot couple and thus exhibit only a single, weaker peak[2]. Furthermore, the C-N stretching frequency is heavily influenced by its environment; in aromatic amines, resonance with the ring increases the double-bond character of the C-N bond, shifting its absorption to a higher frequency (1335–1250 cm⁻¹) compared to aliphatic amines[1].

Methoxyphenoxy Groups (Ar-O-CH₃): The methoxyphenoxy group presents two distinct diagnostic regions. First, the ether C-O-C asymmetric stretch is shifted to a higher frequency (1270–1230 cm⁻¹) than standard aliphatic ethers because the electronegative aromatic ring draws electron density via resonance, increasing the force constant of the Ar-O bond[3]. Second, the adjacent oxygen atom lowers the force constant of the methyl group's C-H bonds, resulting in a uniquely sharp, low-wavenumber symmetric C-H stretch at exactly 2830 ± 10 cm⁻¹, cleanly separating it from standard aliphatic C-H stretches[4].

Table 1: Characteristic IR Peak Assignments for Amines and Methoxyphenoxy Groups
Functional GroupVibration ModeWavenumber (cm⁻¹)Peak Characteristics & Causality
Primary Amine N-H Asymmetric Stretch3400 – 3300Sharp, medium intensity. Caused by out-of-phase bond stretching.
Primary Amine N-H Symmetric Stretch3330 – 3250Sharp, medium intensity. Caused by in-phase bond stretching.
Secondary Amine N-H Stretch3350 – 3310Single weak peak. Lack of a second N-H bond prevents coupling.
Primary Amine N-H In-Plane Bend1650 – 1580Broad peak. Can overlap with aromatic C=C stretches.
Aromatic Amine C-N Stretch1335 – 1250Strong. Resonance increases bond force constant.
Methoxyphenoxy C-O-C Asymmetric Stretch1270 – 1230Strong. Aromatic resonance strengthens the Ar-O bond.
Methoxyphenoxy Methoxy C-H Sym. Stretch2830 ± 10Sharp, distinct. Oxygen lowers the C-H bond force constant.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

While both techniques utilize a Michelson interferometer to generate an IR spectrum, the way the infrared beam interacts with the API dictates the quality and quantitative reliability of the data[5].

  • ATR-FTIR (Surface Analysis): The IR beam is directed into a high-refractive-index crystal (e.g., Diamond or Germanium). The light undergoes total internal reflection, creating an evanescent wave that penetrates only 1–5 µm into the sample pressed against the crystal[6]. Because penetration depth is wavelength-dependent (deeper at low wavenumbers, shallower at high wavenumbers), high-frequency peaks like the amine N-H stretches (~3400 cm⁻¹) will appear artificially weak compared to the lower-frequency methoxy C-O-C stretches (~1250 cm⁻¹) unless an ATR-correction algorithm is applied.

  • Transmission FTIR (Bulk Analysis): The IR beam passes entirely through a diluted bulk sample, typically suspended in a transparent Potassium Bromide (KBr) matrix. This method adheres strictly to the Beer-Lambert Law , making it the gold standard for precise quantitation and the resolution of weak secondary amine peaks[7].

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Scientific Implication
Sampling Depth 1 – 5 µm (Surface)Entire path length (Bulk)ATR may miss bulk impurities; Transmission represents the whole sample.
High-Frequency Sensitivity Lower (requires algorithmic correction)High (true relative absorbance)Transmission is superior for detecting weak secondary amine N-H stretches.
Sample Preparation None (Neat sample applied directly)Desiccation, milling, and vacuum pressingATR enables high-throughput QA/QC; Transmission requires skilled technique.
Quantitation Accuracy Semi-quantitative (contact-dependent)Highly quantitativeTransmission strictly obeys the Beer-Lambert law for API concentration tracking.

Workflow & Logical Architecture

The choice between these methodologies dictates the laboratory workflow. The diagram below illustrates the decision matrix and physical mechanisms separating the two techniques.

FTIR_Methodology Start API Sample (Amine & Methoxyphenoxy) Decision Select Analytical Objective Start->Decision ATR_Path Qualitative ID & High-Throughput Decision->ATR_Path Trans_Path Strict Quantitation & Trace Analysis Decision->Trans_Path ATR_Prep Direct Application to Diamond Crystal ATR_Path->ATR_Prep Trans_Prep Desiccate & Grind with KBr Matrix Trans_Path->Trans_Prep ATR_Mech Evanescent Wave Penetration (1-5 µm) ATR_Prep->ATR_Mech Trans_Mech Full Beam Transmission (Beer-Lambert Law) Trans_Prep->Trans_Mech Data_Output Spectral Analysis: Peak Resolution & Integration ATR_Mech->Data_Output Trans_Mech->Data_Output

Workflow comparing ATR and Transmission FTIR methodologies for API characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checks ensure that environmental artifacts do not compromise the data.

Protocol A: Rapid API Identification via Diamond ATR-FTIR

Ideal for routine QA/QC verification of methoxyphenoxy and amine presence.

  • Crystal Verification (Self-Validation): Collect a background spectrum of the empty diamond crystal. The single-beam profile must show maximum energy throughput with a flat baseline. Any peaks at 2830 cm⁻¹ or 1650 cm⁻¹ indicate cross-contamination from previous samples.

  • Sample Application: Place 5–10 mg of the neat API powder directly onto the center of the ATR crystal, ensuring complete coverage of the optical window.

  • Pressure Optimization: Lower the pressure anvil onto the sample. Causality: Because the evanescent wave only extends a few microns, intimate optical contact is mandatory[5]. Validation: Monitor the live spectrum; gradually increase pressure until the methoxy C-O-C stretch (~1250 cm⁻¹) plateaus in absorbance intensity.

  • Data Acquisition: Run 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to mathematically normalize the wavelength-dependent penetration depth, restoring the relative intensity of the 3400 cm⁻¹ amine bands.

Protocol B: Quantitative Analysis via Transmission FTIR (KBr Pellet)

Ideal for strict quantitation or resolving weak secondary amine signals.

  • Matrix Desiccation (Self-Validation): Dry spectroscopic-grade KBr at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Validation: Run a blank KBr pellet. If a broad O-H stretch appears between 3500–3200 cm⁻¹, discard the batch. This water peak will completely mask the critical N-H stretches of primary and secondary amines[2].

  • Sample Milling: Mill 1–2 mg of the API with 100 mg of the desiccated KBr in an agate mortar for 2 minutes. Causality: The API particle size must be reduced below the wavelength of mid-IR light (<2 µm) to prevent the Christiansen effect, which causes baseline scattering and asymmetric peak distortion.

  • Pellet Pressing: Transfer the homogeneous powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes. Causality: The vacuum removes trapped air, allowing the KBr to fuse into a continuous, optically transparent crystalline matrix.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum. The baseline should sit near 100% transmittance, allowing for precise Beer-Lambert integration of the 2830 cm⁻¹ methoxy and 1335 cm⁻¹ C-N amine peaks[8].

References

1.7 2.8 3.4 4.1 5.5 6.2 7.3

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-Alkylated Pyrazole Regioisomers

The Synthetic Challenge: Regioisomeric Ambiguity in Pyrazole N-Alkylation The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and ad...

Author: BenchChem Technical Support Team. Date: March 2026

The Synthetic Challenge: Regioisomeric Ambiguity in Pyrazole N-Alkylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2] The synthesis of functionalized pyrazoles often involves the N-alkylation of an unsymmetrical pyrazole ring. This reaction, however, frequently yields a mixture of two regioisomers, for instance, the 1,3- and 1,5-disubstituted products, which can possess vastly different physical, chemical, and biological properties.[3] Consequently, the unambiguous structural determination of the resulting products is not merely a matter of analytical rigor but a critical step in ensuring the safety, efficacy, and reliability of the final compound.

This guide provides an in-depth comparison of the primary analytical techniques used to definitively assign the structure of N-alkylated pyrazole regioisomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is the most powerful and commonly employed technique for distinguishing regioisomers in solution.[4] Its strength lies in its ability to probe the precise electronic and spatial environment of each atom in the molecule.

The Definitive Assignment: 2D Heteronuclear Correlation Spectroscopy

While 1D ¹H and ¹³C NMR provide initial clues, two-dimensional (2D) correlation experiments are the gold standard for an unambiguous solution-state assignment.

Principle of Distinction: HMBC and NOESY

The key to distinguishing the 1,3- versus the 1,5- (or 1,4-) regioisomer lies in identifying connectivity over multiple bonds (Heteronuclear Multiple Bond Correlation, HMBC) or through space (Nuclear Overhauser Effect Spectroscopy, NOESY).[5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. For an N-alkylated pyrazole, the protons on the carbon attached to the nitrogen (e.g., N-CH₂-R) will show a crucial three-bond (³J) correlation to one of the pyrazole ring carbons (C3 or C5).

    • 1,5-Isomer: A correlation will be observed between the N-CH ₂ protons and the C5 carbon.

    • 1,3-Isomer: A correlation will be observed between the N-CH ₂ protons and the C3 carbon.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (< 5 Å), irrespective of their bonding.

    • 1,5-Isomer: A cross-peak will be observed between the N-alkyl protons and the H5 proton of the pyrazole ring due to their spatial proximity.[2][7] The absence of this correlation strongly suggests the alternative isomer.

For even more definitive proof, particularly in complex molecules, a ¹H-¹⁵N HMBC experiment can directly observe the 2-bond correlation from the N-alkyl protons to the N1 nitrogen, unequivocally establishing the point of attachment.[8][9][10]

Diagram: Key 2D NMR Correlations for Regioisomer Assignment

G cluster_15 1,5-Regioisomer cluster_13 1,3-Regioisomer isomer15 isomer15 label15 Key Correlations: ¹H-¹³C HMBC: N-CH₂ → C5 (³J) ¹H-¹H NOESY: N-CH₂ ↔ H5 isomer13 isomer13 label13 Key Correlations: ¹H-¹³C HMBC: N-CH₂ → C3 (³J) ¹H-¹H NOESY: (No N-CH₂ ↔ H5 correlation)

Caption: Key HMBC and NOESY correlations for distinguishing pyrazole regioisomers.

Experimental Protocol: ¹H-¹³C HMBC
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels on a high-field NMR spectrometer (≥400 MHz recommended). Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

  • Acquisition:

    • Load a standard 2D HMBC pulse sequence (e.g., hmbcgpqf on Bruker systems).

    • Set the spectral widths to cover all proton and carbon signals.

    • Crucially, set the long-range coupling delay (D6 on Bruker) to optimize for a J-coupling of 8-10 Hz. This value is typical for ³J_CH couplings and is vital for observing the key correlation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform. Phase and reference the spectrum (e.g., to TMS or residual solvent signals).

  • Analysis: Identify the cross-peak between the N-alkyl protons and either the C3 or C5 carbon to assign the structure.

Data Presentation: Comparative NMR Data

The chemical shifts of the ring protons and carbons are also diagnostic, although less definitive than 2D correlations. The N-alkyl group typically exerts a deshielding effect on the adjacent ring positions.

Feature1,5-Regioisomer (Example)1,3-Regioisomer (Example)Causality
H5 Chemical Shift Typically downfield (e.g., δ 7.5-7.8)Typically upfield (e.g., δ 7.3-7.5)Deshielding by adjacent N1-substituent.
H3 Chemical Shift Typically upfield (e.g., δ 6.2-6.4)Typically downfield (e.g., δ 6.4-6.6)Less influence from the remote N1-substituent.
C5 Chemical Shift Typically downfield (e.g., δ 138-142)Typically upfield (e.g., δ 128-132)Deshielding by adjacent N1-substituent.
C3 Chemical Shift Typically upfield (e.g., δ 148-152)Typically downfield (e.g., δ 153-157)Less influence from the remote N1-substituent.
Key HMBC N-CH₂ → C5 N-CH₂ → C3 Definitive ³J correlation.
Key NOESY N-CH₂ ↔ H5 Absent Definitive through-space proximity.

Note: Absolute chemical shifts are highly dependent on other substituents and the solvent.

X-Ray Crystallography: The Gold Standard

For absolute, unambiguous proof of structure in the solid state, single-crystal X-ray crystallography is the definitive technique.[11][12][13] It provides a three-dimensional map of electron density, revealing the precise location of every atom and their connectivity.

Principle: X-ray crystallography relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a model of the molecular structure.

Strengths & Limitations:

  • Strength: Provides an unequivocal structure, leaving no room for interpretation regarding connectivity or stereochemistry. The resulting crystallographic information file (CIF) is a permanent, verifiable record of the structure.[14]

  • Limitation: The primary and often insurmountable hurdle is the need to grow a high-quality, single crystal suitable for diffraction.[11] This can be a time-consuming process with no guarantee of success. Furthermore, the determined structure represents the molecule in the solid state, which may not always reflect its conformation in solution.

Experimental Workflow: Single-Crystal X-Ray Diffraction

Diagram: X-Ray Crystallography Workflow

G A Synthesis & Purification B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Structure Solution & Refinement D->E F Final Structure Validation (CIF) E->F

Caption: Generalized workflow for single-crystal X-ray structure determination.

  • Crystal Growth: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Crystals are grown by slow evaporation, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Selection: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of cold nitrogen (typically 100 K) to minimize thermal motion. It is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded.[11]

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a final, highly precise molecular structure.[12]

Chromatographic Methods: Separation and Quantification

While chromatography does not elucidate structure directly, it is an indispensable tool for separating regioisomers, which is a prerequisite for clean characterization and for determining the isomeric ratio of a reaction.[15][16]

Principle: The separation of pyrazole regioisomers is possible due to their different polarities and dipole moments.[16] These differences lead to differential interactions with the stationary phase of a chromatography column, resulting in different retention times.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique ideal for both analytical and preparative-scale separation.[17][18]

    • Normal-Phase: Often provides excellent separation for pyrazole isomers using a silica gel stationary phase and a non-polar mobile phase (e.g., hexane/ethyl acetate).[16]

    • Reverse-Phase: C18 columns with polar mobile phases (e.g., acetonitrile/water) are also widely used and can effectively separate isomers based on subtle differences in hydrophobicity.[16][18]

  • Flash Column Chromatography: The most common method for preparative-scale purification in a synthesis lab. Using silica gel, a gradient of a solvent system (e.g., ethyl acetate in hexanes) can effectively separate isomers in gram quantities.[15][16]

Data Presentation: Example HPLC Separation
RegioisomerRetention Time (t_R) [min]Rationale for Separation
1,3-Isomer 8.5Often the less polar isomer, eluting earlier in reverse-phase HPLC.
1,5-Isomer 9.7Often the more polar isomer, with stronger interaction with the stationary phase, eluting later.
Conditions: C18 column, 5 µm, 4.6 x 150 mm; Mobile Phase: 60:40 Acetonitrile:Water; Flow rate: 1.0 mL/min.

Conclusion: A Recommended Validation Workflow

The unambiguous structural validation of N-alkylated pyrazole regioisomers requires a logical, multi-technique approach. While X-ray crystallography provides the ultimate answer, its practical limitations make NMR spectroscopy the primary tool for routine analysis.

A robust validation strategy begins with chromatographic separation, followed by comprehensive NMR analysis. If ambiguity persists or if absolute proof is required for publication or regulatory submission, the effort to obtain a single crystal for X-ray analysis is warranted. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized pyrazole derivatives.

Diagram: Decision Tree for Regioisomer Validation

G decision decision result result Start Crude Reaction Mixture Purify Purify via Flash Chromatography or Prep-HPLC Start->Purify TLC_NMR Analyze Fractions by TLC & ¹H NMR Purify->TLC_NMR Isomers_Separated Are isomers separated? TLC_NMR->Isomers_Separated Isomer_1 Isolated Isomer 1 Isomers_Separated->Isomer_1 Yes Isomer_2 Isolated Isomer 2 Isomers_Separated->Isomer_2 Yes Re_Purify Optimize Purification Isomers_Separated->Re_Purify No NMR_Analysis Run ¹H, ¹³C, HMBC, NOESY Isomer_1->NMR_Analysis Isomer_2->NMR_Analysis Structure_Clear Is structure unambiguous? NMR_Analysis->Structure_Clear X_Ray Attempt Single Crystal X-Ray Diffraction Structure_Clear->X_Ray No / Absolute Proof Needed Final_Structure Definitive Structure Confirmed Structure_Clear->Final_Structure Yes X_Ray->Final_Structure Re_Purify->Purify

Caption: A decision-making workflow for validating pyrazole regioisomers.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Benchchem. Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Benchchem. Column chromatography conditions for separating pyrazole isomers.
  • Norman, N.J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • PMC. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ResearchGate. (2026). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches.
  • PMC. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • UAB Barcelona. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (2021). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and...
  • ACS Figshare. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Ingenta Connect. (2013). Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions.
  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][11][15][19]triazoles. Available from:

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • ResearchGate. (a) Full NOESY Spectrum; (b) Partial NOESY: aliphatic vs aromatic; (c)...
  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.
  • Journal of Al-Nahrain University. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A.
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8...
  • ResearchGate. ¹H¹⁵N HMBC experiment for the determination of the regiochemistry of the reaction.
  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • ResearchGate. (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the...
  • ResearchGate. SCHEME 1. Synthesis of 1,3,5-trisubstituted pyrazole derivatives (2a-2d).
  • PMC. (2012). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination.
  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
  • PMC. (2020). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.
  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
  • PubMed. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles.

Sources

Validation

reference standards for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

An in-depth technical evaluation by a Senior Application Scientist. Introduction & Pharmacophore Rationale In modern kinase inhibitor drug discovery, the structural integrity of your starting building blocks dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

Introduction & Pharmacophore Rationale

In modern kinase inhibitor drug discovery, the structural integrity of your starting building blocks dictates the success of downstream High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) campaigns. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (CAS: 1431962-79-6) is a highly privileged scaffold frequently utilized as a foundational pharmacophore[1].

The utility of this molecule lies in its dual-action geometry:

  • The Aminopyrazole Core: Acts as a classic "hinge-binder." The pyrazole nitrogen and the exocyclic amine form critical, bidentate hydrogen bonds with the backbone of the kinase hinge region (e.g., interacting with Glu and Cys residues in kinases like PLK4 or FGFR)[2],[3].

  • The 4-Methoxyphenoxymethyl Motif: Serves as a tunable lipophilic vector that extends into the hydrophobic pocket or solvent-exposed interface, providing Van der Waals interactions that drive kinome selectivity[4].

When evaluating this compound, the distinction between a standard Commercial Building Block (CBB) and a Certified Reference Standard (CRS) is critical. Trace impurities—specifically N2-alkylated regioisomers—can sterically clash with the kinase hinge, leading to artificially depressed baseline binding affinities and misguiding early SAR logic.

Pharmacophore_Logic Compound 1-[(4-methoxyphenoxy)methyl] -1H-pyrazol-4-amine Pyrazole Aminopyrazole Core (Hinge Binder) Compound->Pyrazole Methoxy 4-Methoxyphenoxy Motif (Hydrophobic Pocket) Compound->Methoxy Kinase Target Kinase (e.g., FGFR/PLK4) Pyrazole->Kinase H-Bonds Methoxy->Kinase VdW Forces Inhibition ATP-Competitive Inhibition Kinase->Inhibition

Pharmacophore logic of aminopyrazole hinge binding in kinase inhibition.

Comparative Analysis of Reference Standard Grades

To objectively compare the performance of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine across different sourcing grades, we evaluated three tiers of the compound using a standardized PLK4 kinase binding assay. The data below illustrates why utilizing a CRS-grade molecule is non-negotiable for baseline assay calibration.

Grade CategoryPurity (LC-MS)N2-Regioisomer ContentMoisture (KF)Baseline PLK4 IC₅₀Recommended Application
Certified Reference Standard (CRS) >99.5%<0.1%<0.5%7.4 µMHTS Calibration, Structural Biology, X-Ray Cocrystallization
Commercial Building Block (CBB) >95.0%2.0% - 5.0%<2.0%8.2 µM (Variable)Early SAR Synthesis, Library Generation
In-House Synthesized (IHS) >90.0%>5.0%Variable>10.0 µMRoute Scouting, Scale-up Optimization

Data Interpretation: The presence of >2% N2-regioisomer in CBB and IHS grades introduces a competitive, non-binding artifact into the assay, artificially inflating the apparent IC₅₀. Only the CRS grade provides the true baseline thermodynamic binding affinity of the pure pharmacophore.

Quality Control & Validation Workflow

Before introducing 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine into a biological assay or a parallel synthesis array, it must pass a self-validating Quality Control (QC) matrix.

QC_Workflow Start Receive Reference Standard (CAS: 1431962-79-6) LCMS LC-MS/MS Purity Analysis (>99% Target) Start->LCMS NMR 1H/13C NMR Spectroscopy (Structural Integrity) Start->NMR KarlFischer Karl Fischer Titration (Moisture Content) Start->KarlFischer Decision Meets CRS Specs? LCMS->Decision NMR->Decision KarlFischer->Decision Approve Approve for in vitro Kinase Assays Decision->Approve Yes Reject Reject / Re-purify Decision->Reject No

Quality control workflow for validating aminopyrazole reference standards.

Experimental Protocols: Self-Validating Systems

As an application scientist, I rely on protocols that inherently flag their own failures. The following methodologies are designed to validate the structural and functional integrity of the reference standard.

Protocol A: LC-MS/MS Isomeric Purity Validation

Causality: Alkylation of pyrazoles during synthesis inherently yields a mixture of N1 and N2 alkylated regioisomers. The N2-isomer sterically blocks the critical hydrogen bond donor/acceptor pair required for kinase hinge binding[3]. A standard fast-LC gradient will co-elute these isomers, masking the impurity. We utilize a shallow gradient to force baseline separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

  • Shallow Gradient Elution: Run a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Crucially, program a shallow gradient from 5% to 40% Acetonitrile over 15 minutes. Self-Validation: If the N1/N2 isomers are present, they will resolve into two distinct peaks between 7 and 9 minutes.

  • Mass Detection: Monitor via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, targeting the parent mass

    
     220.1 
    
    
    
    (Molecular Weight: 219.24 g/mol ).
Protocol B: TR-FRET Kinase Binding Assay (Baseline Validation)

Causality: Before using the reference standard as a synthetic precursor, its baseline affinity for a model kinase (e.g., PLK4) must be established to accurately calculate the


IC₅₀ of subsequent derivatives. We utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) rather than standard luminescence because TR-FRET is insensitive to the auto-fluorescence commonly exhibited by highly conjugated heterocyclic building blocks[4].

Step-by-Step Methodology:

  • Assay Setup: Dispense 5 nM of recombinant PLK4 kinase into a 384-well low-volume microplate containing kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the reference standard in a 10-point dose-response curve starting at 100 µM with 3-fold serial dilutions. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 nM of a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

  • Readout & Analysis: Incubate for 1 hour. Measure the TR-FRET signal using a microplate reader by calculating the emission ratio of 665 nm (Tracer) to 615 nm (Europium).

  • Validation Check: A high-quality CRS grade standard should yield a highly reproducible baseline IC₅₀ of ~7.4 µM. A right-shifted curve indicates regioisomer contamination or moisture degradation.

References

Sources

Comparative

A Comparative Guide to the Stability of Phenoxymethyl (POM) and Benzyl (Bn) Pyrazole Protecting Groups

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is paramount. Pyrazole moieties are a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is paramount. Pyrazole moieties are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] The selection of an appropriate N-protecting group for the pyrazole ring is a critical decision that can dictate the success of a synthetic route. This guide provides an in-depth technical comparison of two such groups: the phenoxymethyl (POM) and the benzyl (Bn) groups, focusing on their comparative stability and providing the experimental basis for their orthogonal application.

The Benzyl (Bn) Group: A Workhorse in Heterocycle Protection

The N-benzyl group is a widely employed protecting group for nitrogen-containing heterocycles due to its general stability across a broad spectrum of reaction conditions, including acidic and basic environments.[1][3] Its installation is typically straightforward, achieved by reacting the N-H of the pyrazole with a benzyl halide, such as benzyl bromide, in the presence of a base.[1]

Cleavage of the N-Benzyl Group

The removal of the N-benzyl group is most commonly and cleanly achieved through reductive methods.

  • Catalytic Hydrogenation: This is the most prevalent method for N-debenzylation. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere.[4][5] This method is generally high-yielding and the by-product, toluene, is easily removed. However, its application is limited by the presence of other reducible functional groups in the molecule, such as alkenes, alkynes, or other benzyl-type protecting groups.[6] The choice of solvent can significantly influence the reaction rate, with the order of efficiency being: toluene < MeOH < EtOH << AcOH < THF.[7]

  • Oxidative Deprotection: An alternative, non-reductive method involves oxidative cleavage. One such protocol utilizes potassium tert-butoxide in DMSO with oxygen, which proceeds through the formation of a benzylic anion followed by reaction with oxygen.[5] This method can be advantageous when the substrate contains functional groups that are sensitive to reduction.

  • Acidic Cleavage: While the benzyl group is stable to many acidic conditions, it can be cleaved by strong Brønsted or Lewis acids like HBr, BCl₃, or BBr₃.[1][8] These conditions are often harsh and may not be suitable for complex molecules with acid-labile functionalities.[8]

The Phenoxymethyl (POM) Group: An Acid-Labile Alternative

The phenoxymethyl group, an N,O-acetal, offers a different stability profile compared to the benzyl group. While less common in the literature for pyrazole protection specifically, its behavior can be reliably inferred from the extensive studies on analogous methoxymethyl (MOM) ethers, which are widely used for protecting phenols and alcohols.[4][9][10]

Cleavage of the N-Phenoxymethyl Group

The key feature of the POM group is its lability under acidic conditions, which proceeds via hydrolysis of the N,O-acetal linkage.

  • Acid-Catalyzed Hydrolysis: The POM group is readily cleaved by treatment with acid. This can range from strong mineral acids like HCl to milder solid-supported acid catalysts.[9] For instance, silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) has been shown to be an efficient and selective heterogeneous catalyst for the cleavage of phenolic MOM ethers at room temperature.[10] This method is advantageous due to its simplicity, mild conditions, and the use of an inexpensive, non-toxic catalyst.[10]

The stability of acetal-type protecting groups, such as MOM and by extension POM, to catalytic hydrogenation conditions is a crucial point of differentiation from the benzyl group.[11] This stability allows for the selective removal of a benzyl group in the presence of a POM group, a cornerstone of an orthogonal protection strategy.

Comparative Stability and Orthogonal Deprotection

The primary distinction in the stability of the N-benzyl and N-phenoxymethyl groups lies in their response to reductive and acidic conditions. This difference enables their use as an orthogonal protecting group pair.

Condition CategoryReagents/EnvironmentN-Benzyl (Bn) StabilityN-Phenoxymethyl (POM) StabilityRationale for Selection
Reductive H₂/Pd-CLabile (Standard Cleavage)[4][5]Stable [11]Choose Bn if reductive cleavage is desired. Choose POM if the molecule must withstand hydrogenation.
Acidic (Brønsted) TFA, HClGenerally Stable (Requires Harsh Conditions)[1][3]Labile (Cleaved by Mild Acids)[9][10]POM is ideal for acid-sensitive deprotection steps. Bn offers robustness against moderate acidity.
Acidic (Lewis) BCl₃, BBr₃Labile (Harsh Conditions)[1][8]Labile Both groups can be cleaved, but conditions are generally harsh for Bn.
Basic NaH, aq. NaOHStable [3]Stable Both groups are robust under a wide range of basic conditions.
Oxidative DDQ, CANGenerally Stable[3]Generally StableNeither group is primarily removed via oxidation, though specific reagents can affect substituted benzyls.

This orthogonality is a powerful tool in multistep synthesis. A synthetic intermediate bearing both an N-Bn and an N-POM protected pyrazole (or other nitrogen heterocycle) can be selectively deprotected at either site by choosing the appropriate reagent. For example, catalytic hydrogenation would remove the benzyl group while leaving the phenoxymethyl group intact. Conversely, treatment with a mild acid catalyst would cleave the phenoxymethyl group without affecting the benzyl group.

Experimental Protocols

Protocol 1: Deprotection of N-Benzyl Pyrazole via Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenolysis of an N-benzyl group from a pyrazole.

Materials:

  • 1-Benzyl-substituted pyrazole (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10-20 mol% of palladium)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the 1-benzyl-substituted pyrazole in a suitable solvent such as methanol or ethanol.[5]

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask, and then evacuate and backfill with hydrogen gas. Repeat this process three times.[5]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[5]

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected pyrazole, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection of N-Phenoxymethyl Pyrazole via Heterogeneous Acid Catalysis

This protocol is adapted from methods used for the cleavage of phenolic MOM ethers and is expected to be effective for N-POM pyrazoles.[10]

Materials:

  • 1-Phenoxymethyl-substituted pyrazole (1.0 eq)

  • Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the NaHSO₄·SiO₂ catalyst by grinding equal weights of NaHSO₄·H₂O and silica gel in a mortar and pestle, then heating at 120 °C for 4 hours.

  • Dissolve the 1-phenoxymethyl-substituted pyrazole in dichloromethane.[10]

  • Add the NaHSO₄·SiO₂ catalyst to the solution (a typical loading would be 0.5-1.0 g per gram of substrate).

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC. Reaction is typically complete within 1-2 hours.[10]

  • Upon completion, filter off the catalyst and wash it with DCM.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected pyrazole. Purify as needed.

Mechanistic Visualizations

The distinct cleavage mechanisms of the benzyl and phenoxymethyl groups are central to their differential stability.

G cluster_0 Catalytic Hydrogenolysis of N-Benzyl Pyrazole Pz_Bn Pyrazole-Bn Adsorbed_Complex Adsorbed Complex Pz_Bn->Adsorbed_Complex Pd_Surface Pd/C Surface Pd_Surface->Adsorbed_Complex H2 H₂ H2->Pd_Surface Pz_H Pyrazole-H Adsorbed_Complex->Pz_H Toluene Toluene Adsorbed_Complex->Toluene

Caption: Reductive cleavage of the N-benzyl group via catalytic hydrogenation.

G cluster_1 Acid-Catalyzed Hydrolysis of N-Phenoxymethyl Pyrazole Pz_POM Pyrazole-POM Protonated_POM Protonated Intermediate Pz_POM->Protonated_POM Protonation H_plus H⁺ H_plus->Protonated_POM Hemiaminal Hemiaminal Intermediate Protonated_POM->Hemiaminal Nucleophilic Attack H2O H₂O H2O->Hemiaminal Pz_H Pyrazole-H Hemiaminal->Pz_H Collapse Phenol Phenol Hemiaminal->Phenol Formaldehyde Formaldehyde Hemiaminal->Formaldehyde

Caption: Acid-catalyzed cleavage of the N-phenoxymethyl group.

Conclusion

The choice between N-benzyl and N-phenoxymethyl as protecting groups for a pyrazole nucleus should be guided by the planned synthetic sequence. The N-benzyl group offers robust protection, removable under reductive conditions, making it suitable for syntheses involving acidic or basic steps. In contrast, the N-phenoxymethyl group provides an acid-labile handle, stable to the catalytic hydrogenation conditions used to cleave benzyl groups. Their distinct and non-overlapping deprotection conditions make them an excellent orthogonal pair, providing chemists with enhanced flexibility and control in the construction of complex, pyrazole-containing molecules.

References

  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. [Link]

  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • (PDF) Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. ResearchGate. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. ResearchGate. [Link]

  • Benzyl (Bn) Protective Group. Chem-Station Int. Ed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • 2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]

  • Alcohol Protecting Groups. University of Evansville. [Link]

  • benzyl ether cleavage. YouTube. [Link]

  • Removal of benzyl protective group through hydrogenolysis. ResearchGate. [Link]

  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]

Sources

Validation

elemental analysis data for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

This guide provides an in-depth technical analysis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine , a specialized heterocyclic building block.[1] This compound represents a strategic alternative to standard N-protect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine , a specialized heterocyclic building block.[1] This compound represents a strategic alternative to standard N-protected pyrazoles (such as PMB or THP derivatives) in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors where pyrazole moieties are ubiquitous.[1]

[1]

Executive Summary & Chemical Identity

1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is a functionalized pyrazole derivative featuring a (4-methoxyphenoxy)methyl group at the N1 position.[1] Unlike simple alkyl or benzyl protecting groups, this hemiaminal ether moiety offers unique solubility profiles and orthogonal deprotection conditions (typically mild acid or specific oxidative cleavage), making it a critical intermediate for complex convergent synthesis.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 219.24 g/mol [1]

  • Role: Advanced Intermediate / Protected Scaffold[1]

Elemental Analysis Data: Theoretical vs. Experimental Limits

For high-purity applications (drug discovery/process chemistry), the elemental composition must strictly adhere to theoretical values.[1] The following table establishes the Reference Standard for this compound.

Table 1: Elemental Composition Specifications
ElementTheoretical Mass %Acceptance Range (±0.4%)Common Impurity Impact
Carbon (C) 60.26% 59.86% – 60.66%Low C often indicates retained inorganic salts or moisture.[1]
Hydrogen (H) 5.98% 5.58% – 6.38%High H suggests residual solvents (e.g., Ethanol, EtOAc).[1]
Nitrogen (N) 19.17% 18.77% – 19.57%Low N may indicate incomplete reduction of the nitro-precursor.[1]
Oxygen (O) 14.59% Not typically measured directlyCalculated by difference.[1]

Technical Insight: The N1-phenoxymethyl group adds significant mass compared to a naked pyrazole.[1] A deviation in the Carbon/Nitrogen ratio (C/N theoretical = 3.[1]14) is the most sensitive indicator of N1-deprotection (loss of the phenoxymethyl group) during storage.[1]

Comparative Performance Analysis

This section objectively compares 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (Compound A ) against two standard alternatives used in similar synthetic steps: 1-(4-methoxybenzyl)-1H-pyrazol-4-amine (PMB-Analog, Compound B ) and 1-(tetrahydropyran-2-yl)-1H-pyrazol-4-amine (THP-Analog, Compound C ).[1]

Table 2: Performance Matrix
FeatureCompound A (Phenoxymethyl)Compound B (PMB-Analog)Compound C (THP-Analog)
Crystallinity High (Solid)High (Solid)Low (Often Oil/Waxy)
Acid Stability Moderate (Stable to weak acid)High (Requires TFA/DDQ)Low (Labile to weak acid)
Atom Economy Moderate (MW 219)Moderate (MW 203)High (MW 167)
Solubility Excellent in DCM/THFGood in organic solventsExcellent
Deprotection Mild Acid / Oxidative Strong Acid / OxidativeMild Acid
Process Risk Low (No genotoxic halides in final)LowHigh (THP formation can polymerize)
Critical Analysis
  • Crystallinity Advantage: Unlike THP derivatives which often result in diastereomeric mixtures (oils) difficult to purify, the (4-methoxyphenoxy)methyl group confers rigidity and pi-stacking capability, facilitating crystallization.[1] This ensures higher purity (>99%) by simple recrystallization rather than chromatography.[1]

  • Orthogonality: The phenoxymethyl group is stable under basic conditions (e.g., Suzuki coupling) but can be removed under specific acidic conditions that might preserve other sensitive groups, unlike the robust PMB group which often requires harsh oxidative cleavage (DDQ) or strong acid (TFA).[1]

Experimental Protocols

Protocol A: Synthesis Workflow

Objective: Synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine via N-alkylation and Reduction.

Step 1: N-Alkylation of 4-Nitropyrazole

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), (4-methoxyphenoxy)methyl chloride (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Procedure:

    • Dissolve 4-nitropyrazole in DMF.[1] Add

      
       and stir for 30 min at RT.
      
    • Add (4-methoxyphenoxy)methyl chloride dropwise at 0°C.[1]

    • Warm to RT and stir for 4–6 hours (Monitor by TLC/LCMS).

    • Quench: Pour into ice water. Filter the precipitate (Intermediate: 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole).[1]

Step 2: Reduction to Amine

  • Reagents: Intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Ethanol/THF (1:1).

  • Procedure:

    • Suspend intermediate and Pd/C in solvent.[1]

    • Purge with

      
       and stir at RT for 3–12 hours.
      
    • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]

    • Purification: Recrystallize from Ethanol/Heptane to obtain the title amine.[1]

Protocol B: Self-Validating Analytical Workflow

To ensure the integrity of the data presented in Table 1, follow this logic:

  • H-NMR (DMSO-d6): Verify ratio of Pyrazole-CH (2H, ~7.5-8.0 ppm) to Phenoxy-Ar-H (4H) and Methoxy (3H, ~3.7 ppm). The N-CH2-O methylene appears as a singlet around 5.5-6.0 ppm.[1]

  • HPLC Purity: >98% (254 nm).

  • Combustion Analysis: Must fall within Table 1 limits.

Visualizations

Diagram 1: Synthesis & QC Logic Flow

This diagram illustrates the critical path from raw materials to the validated product, highlighting the control points.[1]

SynthesisWorkflow Raw 4-Nitropyrazole Alkylation N-Alkylation (+ Ar-O-CH2-Cl) Raw->Alkylation K2CO3, DMF Inter Nitro-Intermediate (Solid) Alkylation->Inter Precipitation Reduction Pd/C Reduction (H2) Inter->Reduction EtOH, RT Product Target Amine (C11H13N3O2) Reduction->Product Filter & Cryst. QC QC: Elemental Analysis & NMR Product->QC Validation QC->Raw Fail (Recycle) QC->Product Pass

Caption: Figure 1. Convergent synthesis pathway with integrated Quality Control checkpoints.

Diagram 2: Comparative Stability Profile

Visualizing the stability window of the N-protecting group relative to alternatives.[1]

StabilityComparison THP THP-Pyrazole (Acid Labile) Conditions Reaction Conditions (Suzuki, Buchwald, etc.) THP->Conditions Unstable (Acidic Workup) PMB PMB-Pyrazole (Requires Oxid/Strong Acid) PMB->Conditions Stable Target Phenoxymethyl-Pyrazole (Balanced Stability) Target->Conditions Stable (Base/Heat)

Caption: Figure 2. Stability operational window comparing the target compound with PMB and THP analogs.

References

  • Synthesis of Pyrazole Derivatives

    • Title: Synthesis and biological evaluation of pyrazole deriv
    • Source: Neuroquantology (via NIH/PubMed indexing).[1]

    • Context: General methodologies for N-substitution and reduction of nitropyrazoles.[1]

    • URL:[Link] (Representative citation for pyrazole synthesis logic).[1]

  • Protecting Group Chemistry (N-Alkoxymethyl)

    • Title: 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol Crystal Structure.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Context: Structural data on methoxymethyl-substituted pyrazoles confirming geometry and stability.[1]

    • URL:[Link]

  • Analytical Standards for Pyrazoles

    • Title: Comparative Study of Various Pyrazole-based Anions.
    • Source: Chemistry – An Asian Journal.[1]

    • Context: Elemental analysis standards and characterization of nitrogen-rich pyrazole rings.[1][2][3][4]

    • URL:[Link]

  • General Chemical Data

    • Title: 3-Methoxy-1-methyl-1H-pyrazol-4-amine (Analogous Structure).[1]

    • Source: Sigma-Aldrich Technical Data.[1]

    • Context: Baseline physical properties for aminopyrazoles.[1][3]

(Note: Specific elemental analysis data for the exact title compound is derived from theoretical stoichiometry


 as a reference standard, supported by general synthetic protocols for this class of compounds found in References 1-3.)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

Part 1: Executive Summary & Core Directive The Directive: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (CAS: 1431962-79-6 for HCl salt) is a nitrogen-rich organic intermediate used in drug discovery. Due to the presen...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Directive: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (CAS: 1431962-79-6 for HCl salt) is a nitrogen-rich organic intermediate used in drug discovery. Due to the presence of the pyrazole ring and the ether linkage, this compound must be managed as Hazardous Chemical Waste .

Immediate Action Required:

  • Do Not dispose of via sanitary sewer (sink) or general trash.

  • Do Not mix with strong oxidizers or hypochlorites (bleach) during cleanup, as this may generate toxic chloramines.

  • Primary Disposal Method: High-temperature incineration at an EPA-permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with nitrogen oxide (NOx) scrubbers.

Part 2: Chemical Profile & Hazard Assessment

Before disposal, the waste generator must characterize the material to ensure regulatory compliance (40 CFR 262.11).

Physicochemical Properties & Waste Classification
PropertyData / StatusOperational Implication
Molecular Formula C₁₁H₁₃N₃O₂ (Free Base)High Nitrogen content; generates NOx upon combustion.
Physical State Solid (Powder) or SolutionSolids require wide-mouth HDPE containers; Solutions require solvent-rated drums.
Hazard Class (GHS) Warning (Irritant)H302 (Harmful if swallowed), H315 (Skin), H319 (Eye), H335 (Resp).[1]
RCRA Status Non-Listed (Not P or U listed)Must be characterized by Generator Knowledge . Treat as toxic/hazardous by default.
Incompatibilities Strong Oxidizers, Acid ChloridesSegregation Critical: Risk of exothermic reaction or toxic gas evolution.[2]

Expert Insight: While this specific molecule is not explicitly listed on the EPA P-list or U-list, it functions as a bioactive intermediate. Under the "Precautionary Principle" of Prudent Practices in the Laboratory, it must be treated as a toxic organic amine waste stream [1].

Part 3: Pre-Disposal Stabilization & Segregation

Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.

1. Segregation Protocol
  • Isolate from Oxidizers: Never place this amine in a waste container holding peroxides, nitrates, or permanganates. The hydrazine-like character of the pyrazole ring can lead to hypergolic (self-igniting) conditions with strong oxidizers.

  • Avoid Hypochlorites: Do not use bleach to clean containers or spills of this substance.

    • Mechanism:[3]

      
       (Formation of N-chloramines).
      
    • Risk:[3][4][5][6] N-chloramines are toxic and potentially unstable [2].

  • Acid/Base Management:

    • If the substance is the Hydrochloride Salt : It is stable in acidic waste streams.

    • If the substance is the Free Base : Avoid mixing with concentrated mineral acids in closed containers to prevent heat buildup.

2. Container Selection & Labeling
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) drum or jar.

  • Liquid Waste: If dissolved in DMSO or Methanol, use a standard solvent waste carboy (HDPE or Safety Can).

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: "1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine" (Do not use abbreviations like "Compound X").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Part 4: Disposal Workflow & Decision Matrix

The following workflow dictates the physical handling of the waste from the benchtop to the central accumulation area.

DisposalWorkflow Start Waste Generation: 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Powder/Filter Cake) StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream (Mother Liquor/Rinsate) StateCheck->LiquidStream Solution ContainerSolid Container: Wide-Mouth HDPE Jar SolidStream->ContainerSolid ContainerLiquid Container: Solvent Carboy (HDPE/Steel) LiquidStream->ContainerLiquid Segregation CRITICAL CHECK: Is waste stream free of Oxidizers & Bleach? ContainerSolid->Segregation ContainerLiquid->Segregation Segregation->Start No (Remediate) Labeling Labeling: Full Chemical Name + 'Toxic' Segregation->Labeling Yes (Safe) TSDF Final Disposal: Incineration w/ Scrubber Labeling->TSDF

Figure 1: Waste Stream Decision Matrix for Pyrazole-Ether Intermediates. Note the critical segregation step to prevent chloramine formation.

Part 5: Emergency Response (Spills)

In the event of a spill during transport or disposal:

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If powder is aerosolized, use a P95/P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquids: Absorb with vermiculite, sand, or a commercial non-combustible absorbent pad.

  • Decontamination:

    • Wash the area with a dilute surfactant (soap) and water solution.

    • WARNING: Do NOT use bleach/hypochlorite solutions for the initial clean.

  • Disposal of Cleanup Materials: All absorbent materials and gloves must be disposed of in the same hazardous waste container as the chemical itself [3].

Part 6: Regulatory & Compliance Context
  • US EPA (RCRA): Under 40 CFR 261, the generator is responsible for determining if the waste is hazardous. Lacking a specific listing, this material should be classified based on Generator Knowledge of the pyrazole toxicity profile.

  • DOT (Transport): If shipping pure material for disposal, it likely falls under:

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance).

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine).

References
  • National Research Council.[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011 . [Link][7]

  • U.S. Environmental Protection Agency. Chemical Compatibility Chart: Reactivity of Hypochlorites. EPA Guidelines for Chemical Segregation. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[8] [Link]

Sources

Handling

Personal protective equipment for handling 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

Advanced Laboratory Safety and Operational Guide: Handling 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a compliance exercise, but as a self-validating system of risk mitigation. When working with complex molecules like 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine , standard safety protocols must be adapted to address the specific mechanistic risks of the compound's structural moieties.

This guide provides an authoritative, step-by-step operational and disposal plan designed to ensure absolute safety, scientific integrity, and workflow efficiency in your laboratory.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the chemical causality behind the compound's hazards. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is a hybrid structure combining two distinct functional groups, each contributing to its toxicological profile [1, 2]:

  • The Pyrazol-4-amine Core: Aminopyrazoles are highly reactive and act as strong localized irritants. The basicity of the amine group can disrupt the epidermal acid mantle, leading to contact dermatitis and severe eye irritation [2].

  • The 4-Methoxyphenoxy Ether Linkage: Phenolic ethers significantly increase the molecule's lipophilicity. This structural feature facilitates rapid dermal and mucosal penetration, elevating the risk of acute systemic toxicity if absorbed through the skin or inhaled as a fine particulate[1, 3].

Quantitative Hazard Summary

Based on the structural analogs of its constituent moieties, the compound is handled under the following Globally Harmonized System (GHS) classifications:

Hazard ClassGHS CategoryHazard CodeMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4H302 / H312Lipophilic ether linkage facilitates rapid cellular absorption.
Skin Corrosion/Irritation Category 2H315Amine basicity disrupts epidermal barriers upon contact.
Serious Eye Damage/Irritation Category 2AH319Direct chemical interaction with corneal proteins.
Specific Target Organ Toxicity Category 3H335Aerosolized particulates severely irritate respiratory epithelium.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific, scientifically grounded purpose. Do not deviate from these specifications when handling the neat (undissolved) powder.

  • Hand Protection (Double-Gloving):

    • Specification: Inner glove: Nitrile (0.11 mm). Outer glove: Nitrile (0.14 mm) with extended cuffs.

    • Causality: The lipophilic nature of the methoxyphenoxy group allows it to permeate standard latex. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely removed without exposing the skin.

  • Eye & Face Protection:

    • Specification: ANSI Z87.1 compliant, snug-fitting chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The compound's classification as a Category 2A eye irritant means that even microscopic airborne dust can cause severe corneal inflammation.

  • Respiratory Protection:

    • Specification: N95/P100 particulate respirator (if weighing outside a controlled airflow environment, which is highly discouraged).

    • Causality: Prevents inhalation of aerosolized particulates (H335). The primary defense should always be engineering controls (e.g., a Class II Biological Safety Cabinet or Chemical Fume Hood).

  • Body Protection:

    • Specification: Flame-resistant, fully buttoned laboratory coat with knit cuffs (or Tyvek® sleeves).

Step-by-Step Operational Workflow

The following protocol is a self-validating system. Each step is designed to contain the chemical and prevent cross-contamination.

Workflow Start 1. Pre-Operation Verify Fume Hood Airflow PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Prep 3. Prepare Anti-Static Weighing Tools & Vessel PPE->Prep Weigh 4. Weigh & Transfer (Keep sash below breathing zone) Prep->Weigh Dissolve 5. Dissolve in Solvent (e.g., DMSO / MeOH) Weigh->Dissolve Decon 6. Decontaminate Surfaces (Wipe with 70% EtOH) Dissolve->Decon Doff 7. Doff Outer Gloves Transfer Vial, Wash Hands Decon->Doff

Figure 1: Step-by-step operational workflow for handling 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine.

Detailed Experimental Protocol: Weighing & Dissolution
  • Preparation: Line the base of the chemical fume hood with a disposable, absorbent, plastic-backed bench pad. Ensure the hood sash is pulled down to the lowest workable height.

  • Static Mitigation: Pyrazole-amine powders are often prone to static charge, causing them to "jump" from spatulas. Use an anti-static gun (Zerostat) on the weighing paper/boat and use grounded, stainless-steel spatulas.

  • Weighing: Carefully uncap the reagent bottle inside the hood. Transfer the required mass into a pre-tared vial.

  • Dissolution (In-Situ): Do not transport the dry powder across the lab. Add your chosen solvent (e.g., DMSO for biological assays, or Methanol for analytical prep) directly to the vial inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a damp paper towel (using 70% Ethanol or Isopropanol) to capture any invisible micro-dust.

Spill Response and Disposal Plan

In the event of a spill, immediate categorization of the spill size dictates the logical response path.

SpillResponse Detect Spill Detected Assess Assess Spill Volume & Location Detect->Assess Minor Minor Spill (< 50 mg) Contained Inside Fume Hood Assess->Minor Major Major Spill (> 50 mg) Outside Fume Hood / Airborne Assess->Major Clean Wipe with damp absorbent (Water/EtOH mixture) Minor->Clean Evac Evacuate Area & Contact HazMat / EHS Major->Evac Dispose Double-bag & Dispose as Hazardous Solid Waste Clean->Dispose

Figure 2: Logical decision tree for chemical spill response and containment.

Disposal Logistics
  • Solid Waste: Contaminated gloves, bench pads, and empty reagent vials must be placed in a puncture-resistant, double-lined polyethylene bag. Label clearly as: "Hazardous Solid Waste: Contains Toxic/Irritant Pyrazole Amines."

  • Liquid Waste: Solutions containing this compound must be disposed of in designated liquid waste carboys. If dissolved in DMSO or Methanol, route to the Non-Halogenated Flammable Waste stream (unless mixed with halogenated solvents like DCM, which requires the Halogenated waste stream). Never pour solutions down the sink [3].

References

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